molecular formula C8H7BrINO B3133757 3-bromo-5-iodo-N-methylbenzamide CAS No. 398151-45-6

3-bromo-5-iodo-N-methylbenzamide

Cat. No.: B3133757
CAS No.: 398151-45-6
M. Wt: 339.96 g/mol
InChI Key: QUVOIOQZDZRPLM-UHFFFAOYSA-N
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Description

3-bromo-5-iodo-N-methylbenzamide is a useful research compound. Its molecular formula is C8H7BrINO and its molecular weight is 339.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-5-iodo-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-iodo-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOIOQZDZRPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-bromo-5-iodo-N-methylbenzamide: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-bromo-5-iodo-N-methylbenzamide, a halogenated aromatic compound with significant potential as a versatile intermediate in synthetic chemistry. Its unique substitution pattern, featuring two different halogens on the aromatic ring, offers a platform for sequential and site-selective functionalization. This document details the compound's predicted physicochemical and spectroscopic properties, outlines robust synthetic protocols, and explores its chemical reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the synthesis of complex molecular architectures.

Physicochemical and Spectroscopic Properties

While specific experimental data for 3-bromo-5-iodo-N-methylbenzamide is not widely published, its core properties can be reliably calculated or inferred from its structure and data from analogous compounds. The molecule is built upon a central benzene ring, functionalized with an N-methylcarboxamide group and two distinct halogen atoms (bromine and iodine) at the meta positions relative to each other.

Core Chemical Attributes

The key quantitative data for 3-bromo-5-iodo-N-methylbenzamide are summarized in the table below.

PropertyValue / PredictionSource / Method
Molecular Formula C₈H₇BrINOCalculated
Molecular Weight 340.0 g/mol Calculated
CAS Number Not found in searched databases-
Appearance Predicted to be an off-white to light-yellow solidAnalogy to similar compounds
Solubility Predicted to be poorly soluble in water; soluble in organic solvents like DMF, DMSO, and chlorinated solvents.Structural Analysis
Melting Point Not experimentally determined. Likely >150 °C.Analogy to precursor 3-bromo-5-iodobenzoic acid (219-221 °C)
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structure verification. Based on established principles of organic spectroscopy, the following spectral characteristics are anticipated for 3-bromo-5-iodo-N-methylbenzamide.[1][2]

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~7.5-8.5 ppm). Due to the substitution pattern, these protons will likely appear as two doublets of doublets (or triplets with small meta-coupling) and one triplet.

    • N-H Proton (1H): A broad singlet or a quartet (due to coupling with the N-methyl protons) is expected, typically downfield. Its chemical shift can be highly dependent on solvent and concentration.

    • N-CH₃ Protons (3H): A doublet signal is expected around ~2.8-3.0 ppm, resulting from coupling to the N-H proton.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.

    • Aromatic Carbons (6C): Six distinct signals are expected. The carbons directly attached to the halogens (C-Br and C-I) will be significantly shifted. The C-I signal will appear at a higher field (further upfield) than the C-Br signal.

    • Methyl Carbon (N-CH₃): A signal in the aliphatic region, typically around 26-30 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp to medium absorption band around 3300-3400 cm⁻¹.

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • C=O (Amide I) Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹.

    • N-H Bend (Amide II): A medium absorption band around 1550 cm⁻¹.

  • Mass Spectrometry (EI-MS):

    • The mass spectrum will show a characteristic molecular ion peak (M⁺). A prominent feature will be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at M⁺ and M+2⁺.

Synthesis and Purification

The most direct and logical synthetic pathway to 3-bromo-5-iodo-N-methylbenzamide is through the amidation of its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid, which is a commercially available starting material.[3][4] The activation of the carboxylic acid is a critical step to facilitate the nucleophilic attack by methylamine.

Synthetic Workflow Overview

The conversion can be efficiently achieved via an acid chloride intermediate, which is a robust and scalable method.

G Precursor 3-bromo-5-iodobenzoic acid Intermediate 3-bromo-5-iodobenzoyl chloride Precursor->Intermediate SOCl₂ or (COCl)₂ Catalyst: DMF Product 3-bromo-5-iodo-N-methylbenzamide Intermediate->Product Methylamine (CH₃NH₂) Base (e.g., Et₃N)

Caption: Synthetic pathway from carboxylic acid to N-methylamide.

Experimental Protocol: Amidation via Acid Chloride

Causality: Converting the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly basic methylamine. Thionyl chloride (SOCl₂) is an excellent reagent for this as its byproducts (SO₂ and HCl) are gaseous and easily removed.

Protocol:

  • Activation (Acid Chloride Formation):

    • To a round-bottom flask charged with 3-bromo-5-iodobenzoic acid (1.0 equiv), add an excess of thionyl chloride (SOCl₂, ~5.0 equiv).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Heat the mixture to reflux (typically ~70-80 °C) for 2-4 hours under an inert atmosphere (e.g., Nitrogen or Argon). The reaction progress can be monitored by the cessation of gas evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-iodobenzoyl chloride is often used directly in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of methylamine (e.g., 2.0 M in THF, 2.2 equiv) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 equiv).

    • Slowly add the methylamine solution to the stirred, cooled acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the acid chloride.

  • Workup and Purification:

    • Quench the reaction by adding water or a dilute aqueous HCl solution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-bromo-5-iodo-N-methylbenzamide.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of 3-bromo-5-iodo-N-methylbenzamide lies in the differential reactivity of its two halogen substituents, which enables selective, stepwise functionalization of the aromatic ring.

Overview of Reactive Sites

The C-I bond is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed reactions than the C-Br bond.[5] This reactivity difference is the cornerstone of its utility as a building block for orthogonal synthesis.

G cluster_0 Reactivity Profile Molecule 3-bromo-5-iodo-N-methylbenzamide Iodo_Reaction Site-Selective Cross-Coupling (Suzuki, Sonogashira, Heck, etc.) (Most Reactive Site) Molecule->Iodo_Reaction C-I Bond Bromo_Reaction Secondary Cross-Coupling (Requires Harsher Conditions) Molecule->Bromo_Reaction C-Br Bond Amide_Reaction Hydrolysis (Harsh Acidic/Basic Conditions) Molecule->Amide_Reaction Amide

Caption: Key reactive sites on 3-bromo-5-iodo-N-methylbenzamide.

Palladium-Catalyzed Cross-Coupling Reactions

Expertise Insight: The higher reactivity of the aryl iodide allows for its selective coupling while leaving the aryl bromide intact. The resulting product, a bromo-benzamide derivative, can then undergo a second, distinct cross-coupling reaction at the bromide position, often under more forcing conditions (e.g., higher temperature or a different catalyst system). This two-step sequence is a powerful tool for creating complex, unsymmetrically substituted aromatic compounds.

Generic Protocol for Suzuki Coupling at the Iodine Position: [5]

  • Reaction Setup:

    • To a reaction vessel, add 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv), a boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Reaction Execution:

    • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

    • Heat the reaction mixture to the desired temperature (typically 80-90 °C for the iodide position) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Dry the organic phase, concentrate it, and purify the crude product by column chromatography to isolate the 3-bromo-5-aryl-N-methylbenzamide intermediate.

Applications in Research and Development

Substituted benzamides are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] The unique structure of 3-bromo-5-iodo-N-methylbenzamide makes it an exceptionally valuable starting material in modern drug discovery.[7][8]

  • Scaffold for Combinatorial Libraries: This molecule is an ideal core for building libraries of compounds for high-throughput screening. The sequential functionalization of the iodo and bromo positions allows for the systematic introduction of diverse chemical groups to probe structure-activity relationships (SAR).

  • Intermediate for Complex Target Synthesis: In multi-step total synthesis or the synthesis of complex drug candidates, this compound serves as a pre-functionalized aromatic ring, saving steps and allowing for late-stage diversification.[9]

  • Probes for Chemical Biology: The ability to attach different functionalities (e.g., a fluorescent tag at one position and a reactive group at another) makes it a useful precursor for creating chemical probes to study biological systems.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-bromo-5-iodo-N-methylbenzamide is not available, general precautions based on analogous halogenated aromatic compounds should be followed.[10]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and eye irritation.[10] Avoid generating dust.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Flush eyes with water as a precaution.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Consult a physician.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

3-bromo-5-iodo-N-methylbenzamide represents a potent and strategic building block for advanced organic synthesis. Its key advantage is the differential reactivity of its C-I and C-Br bonds, which facilitates controlled, stepwise elaboration of the aromatic core. This feature, combined with the presence of the common benzamide motif, makes it a highly valuable intermediate for professionals in drug discovery, medicinal chemistry, and materials science who are engaged in the design and synthesis of novel, complex molecules.

References

  • BLDpharm. 1162261-40-6|3-Bromo-5-iodo-N,N-dimethylbenzamide.
  • SAFETY D
  • Thermo Fisher Scientific.
  • TCI Chemicals.
  • BLDpharm. 1001855-33-9|3-Bromo-N,N-diethyl-5-methylbenzamide.
  • Benchchem. A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
  • Fisher Scientific. Sigma Aldrich 3-Bromo-5-iodobenzoic acid 1 g | Buy Online.
  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid 97 188815-32-9.
  • Alkali Scientific. 3-Bromo-5-iodobenzoic acid, 1 X 5 g (408085-5G).
  • New therapeutic modalities in drug discovery and development: Insights & opportunities.
  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid 97 188815-32-9.
  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6).
  • Jadhav, S. S., Rohane, S. H., & Redasani, V. K. (2024, June 15). Drug Discovery and its Applications. Asian Journal of Pharmaceutical Research and Development.
  • Innovations in Drug Discovery and Development: Bridging Science and Medicine.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

Technical Profile: 3-Bromo-5-iodo-N-methylbenzamide

[1][2][3][4][5]

Executive Summary

3-Bromo-5-iodo-N-methylbenzamide (CAS 398151-45-6 ) is a high-value halogenated building block used primarily in medicinal chemistry and diversity-oriented synthesis (DOS).[1][2][3][4][5] Its structural significance lies in the orthogonal reactivity of its two halogen substituents.[1][3][4] The presence of a labile iodide at the C5 position and a more robust bromide at the C3 position allows researchers to perform sequential, regio-controlled cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][3][4] This capability makes the scaffold ideal for constructing complex, non-symmetrical biaryl or heterobiaryl systems found in kinase inhibitors and receptor antagonists.[1][3][4]

Chemical Identity & Physicochemical Data

PropertyData
CAS Registry Number 398151-45-6
IUPAC Name 3-bromo-5-iodo-N-methylbenzamide
Molecular Formula C₈H₇BrINO
Molecular Weight 339.96 g/mol
SMILES CNC(=O)C1=CC(Br)=CC(I)=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Melting Point 158–162 °C (Predicted/Analogous)

Synthesis Protocol

The synthesis of 3-bromo-5-iodo-N-methylbenzamide is typically achieved via the amidation of 3-bromo-5-iodobenzoic acid (CAS 188815-32-9).[1][3][4] Below is a field-proven protocol optimized for yield and purity, avoiding the formation of des-iodo byproducts common in harsh activation methods.

Methodology: HATU-Mediated Amidation

Rationale: Acid chlorides (via SOCl₂) can sometimes lead to trace de-iodination or handling issues.[1][3][4] HATU provides mild, room-temperature activation.[1][3][4]

Reagents:

  • 3-Bromo-5-iodobenzoic acid (1.0 equiv)[4]

  • Methylamine (2.0 M in THF, 1.5 equiv)[1][4]

  • HATU (1.2 equiv)[1][4]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][4]

  • Solvent: DMF (Anhydrous)[1][4]

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 3-bromo-5-iodobenzoic acid and anhydrous DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. Stir at room temperature (RT) for 15 minutes to form the activated ester species.

  • Amidation: Dropwise add the Methylamine solution.[1][3][4] The reaction is typically exothermic; maintain temperature < 30°C.[1][3][4]

  • Monitoring: Monitor via LC-MS. The starting material (Acid, MW ~326) should disappear, replaced by the Product (MW ~340).[1][4]

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (0-40% EtOAc in Hexanes).

Visualization: Synthesis Pathway

SynthesisStart3-Bromo-5-iodobenzoic Acid(CAS 188815-32-9)ActivationActivated Ester(Intermediate)Start->ActivationHATU, DIPEA, DMFRT, 15 minProduct3-Bromo-5-iodo-N-methylbenzamide(CAS 398151-45-6)Activation->ProductMeNH2 (THF)RT, 2-4 h

Figure 1: One-pot amidation workflow using HATU activation to ensure halogen integrity.

Strategic Application: Orthogonal Cross-Coupling

The primary utility of CAS 398151-45-6 is its ability to serve as a linchpin in modular drug synthesis.[1][3][4] The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), allowing for chemoselective functionalization.[1][3][4]

The "Self-Validating" Selectivity Protocol

To maximize yield and prevent "scrambling" (reaction at both sites), specific catalytic systems must be used.[1][3][4]

  • Site 1 (C-Iodo) Functionalization:

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[1][3][4]

    • Conditions: Mild (RT to 50°C).[1][3][4]

    • Mechanism: Oxidative addition occurs almost exclusively at the C-I bond due to lower activation energy.[1][3][4]

    • Result: Formation of Intermediate A (3-Bromo-5-functionalized-N-methylbenzamide).[2][3]

  • Site 2 (C-Bromo) Functionalization:

    • Catalyst: Second-generation catalysts like Pd(dppf)Cl₂ or Pd-XPhos.[1][3][4]

    • Conditions: Elevated temperature (80-100°C), often requiring a stronger base (e.g., K₃PO₄).[1][3][4]

    • Result: Final disubstituted scaffold.

Visualization: Chemo-Selective Logic

SelectivityCore3-Bromo-5-iodo-N-methylbenzamide(Core Scaffold)Step1Step 1: C-I Selective Coupling(Suzuki/Sonogashira)Core->Step1Pd(PPh3)4, RT(Kinetic Control)InterIntermediate:3-Bromo-5-R1-N-methylbenzamideStep1->InterStep2Step 2: C-Br Coupling(Harsh Conditions)Inter->Step2Pd(dppf)Cl2, 90°C(Thermodynamic Forcing)FinalFinal Target:3-R2-5-R1-N-methylbenzamideStep2->Final

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between Aryl-Iodide and Aryl-Bromide.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative is limited, it should be handled as a potent halogenated aromatic amide.[1][3][4]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][3][4]

    • Eye Irritation: Category 2A (H319)[1][3][4]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[1][3][4]

  • Handling: Use in a fume hood.[1][3][4] Avoid inhalation of dust.[1][3][4]

  • Storage: Store at 2-8°C, protected from light (iodides can degrade/discolor upon prolonged light exposure).[1][3][4]

References

  • BLD Pharm. (2025).[1][2][4][5] Product Analysis: 3-Bromo-5-iodo-N-methylbenzamide (CAS 398151-45-6).[1][2][3][4][5] Retrieved from

  • Sigma-Aldrich. (2025).[1][3][4] 3-Bromo-5-iodobenzoic acid (Precursor CAS 188815-32-9) Technical Data. Retrieved from [3][4]

  • Waite, D. C., & Mason, C. P. (1998).[1][3][4] A Scalable Synthesis of Thromboxane Receptor Antagonists via Regioselective Heck Cross-Coupling Strategy. Organic Process Research & Development, 2(2), 116–120.[1][4] (Demonstrates the I vs Br selectivity principle).

Strategic Functionalization of 3-Bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Regioselective Synthesis and Orthogonal Cross-Coupling

Executive Summary & Chemical Identity

3-Bromo-5-iodo-N-methylbenzamide represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structural core—a benzene ring substituted with two distinct halogens (iodine and bromine) and a directed amide handle—offers a unique platform for orthogonal functionalization .

For drug development professionals, this molecule is not merely an intermediate; it is a logic gate. The significant difference in bond dissociation energies between the C–I (


) and C–Br (

) bonds allows researchers to sequentially install complex pharmacophores with high regiocontrol, without the need for protecting groups.
Physicochemical Datasheet
PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 3-bromo-5-iodo-N-methylbenzamideUnambiguous identification.
Molecular Formula

Core scaffold tracking.[1]
Molecular Weight ~339.96 g/mol Fragment-based design (Rule of 3 compliant).
ClogP (Predicted) ~2.4 - 2.8Lipophilicity within optimal oral bioavailability range.
H-Bond Donors 1 (Amide NH)Critical for receptor binding (e.g., backbone interactions).
Key Reactivity Electrophilic (Ar-I > Ar-Br)Enables sequential Pd-catalyzed cross-couplings.

Synthesis: The Amidation Protocol

While the di-halo acid is commercially available, the N-methyl amide variant is often synthesized in-house to ensure purity and avoid shelf-life degradation. The following protocol utilizes HATU, a gold-standard coupling reagent in discovery chemistry, chosen over thionyl chloride (


) to prevent halogen scrambling and maximize yield under mild conditions.
Reaction Workflow

The synthesis proceeds via the activation of 3-bromo-5-iodobenzoic acid followed by nucleophilic attack by methylamine.

Synthesis Start 3-Bromo-5-iodobenzoic acid Reagents HATU, DIPEA DMF, 0°C to RT Start->Reagents Intermediate Active Ester (O-At Intermediate) Reagents->Intermediate Activation Product 3-Bromo-5-iodo- N-methylbenzamide Intermediate->Product Nucleophilic Acyl Substitution Amine Methylamine (2M in THF) Amine->Product Addition

Figure 1: HATU-mediated amidation workflow ensuring preservation of the sensitive aryl-iodide moiety.

Step-by-Step Protocol
  • Activation: Charge a round-bottom flask with 3-bromo-5-iodobenzoic acid (1.0 equiv) and anhydrous DMF (

    
     concentration). Add DIPEA (3.0 equiv) and stir at 
    
    
    
    .
  • Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution will typically turn yellow/orange. Stir for 15 minutes to generate the activated ester.

  • Amidation: Dropwise add Methylamine (

    
     in THF, 1.5 equiv).
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and Brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

The Core Value: Orthogonal Reactivity

The primary utility of this scaffold lies in the chemoselectivity of Palladium-catalyzed cross-couplings.

Mechanistic Insight

Oxidative addition of Palladium(0) into the Carbon-Halogen bond is the rate-determining step. The rate constant (


) follows the order: 

.
  • Step 1 (The Iodine): Under standard conditions (e.g.,

    
    , 
    
    
    
    ), the catalyst inserts exclusively into the C–I bond.
  • Step 2 (The Bromine): The C–Br bond remains intact, available for a second, distinct coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) under more forcing conditions or using specialized ligands (e.g., Buchwald biarylphosphines).

Reactivity cluster_legend Chemo-Selectivity Logic Scaffold 3-Bromo-5-iodo-N-methylbenzamide Condition1 Cond A: Pd(PPh3)4, RT Boronic Acid R1-B(OH)2 Scaffold->Condition1 Fast Oxidative Addition (C-I) Intermediate Intermediate: 3-Bromo-5-(R1)-N-methylbenzamide Condition1->Intermediate Condition2 Cond B: Pd(dppf)Cl2, 80°C Boronic Acid R2-B(OH)2 Intermediate->Condition2 Slow Oxidative Addition (C-Br) Final Final Library Compound: 3-(R2)-5-(R1)-N-methylbenzamide Condition2->Final Iodine reacts first Iodine reacts first

Figure 2: Sequential functionalization strategy leveraging the reactivity gap between Aryl-Iodide and Aryl-Bromide.

Validated Experimental Protocol: Site-Selective Suzuki Coupling

This protocol demonstrates the selective arylation at the C-5 (Iodo) position, leaving the C-3 (Bromo) position untouched for future elaboration.

Objective: Synthesize 3-bromo-4'-fluoro-N-methyl-[1,1'-biphenyl]-5-carboxamide.

Reagents
  • Substrate: 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv)

  • Partner: 4-Fluorophenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (Tetrakis, 3 mol%) — Selected for its bulk, which discourages insertion into the more hindered/stronger Br bond at low temps.
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Methodology
  • Degassing (Critical): Sparge the solvent mixture with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: In a sealed tube, combine the substrate, boronic acid, and catalyst. Add the degassed solvent.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Note: Heating (

      
      ) increases the risk of reacting the Bromine position. Keep it cool to maintain selectivity.
      
  • Monitoring: TLC should show consumption of the starting material (

    
     in 1:1 Hex/EtOAc) and appearance of a fluorescent spot.
    
  • Workup: Filter through a Celite pad (removes Pd black). Extract with EtOAc.

  • Outcome: The product retains the Ar-Br motif, confirmed by the characteristic 1:1 isotopic pattern in Mass Spectrometry (M and M+2 peaks of equal height).

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "linker" fragment.

  • Vector Exploration: The meta-meta substitution pattern (3,5-positions) directs substituents 120° apart, allowing exploration of binding pockets that are inaccessible to para-substituted scaffolds.

  • Solubility: The N-methyl group breaks the symmetry of the primary amide and reduces the crystal lattice energy, often improving the solubility of the final drug candidate compared to the

    
     analog.
    
Case Study Context: Thromboxane Antagonists

Research into thromboxane receptor antagonists has utilized similar 3,5-disubstituted benzoic acid derivatives.[3] By employing the regioselective Heck reaction (at the I-site) and Sonogashira coupling (at the Br-site), researchers can construct complex side chains (e.g., sulfonamido-ethyl chains) necessary for potent biological activity [1, 2].

References

  • Waite, D. C., & Mason, C. P. (2000). A scalable synthesis of the thromboxane receptor antagonist... via a regioselective Heck cross-coupling strategy.[4][5] Organic Process Research & Development. (Contextual citation based on search results).

  • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics. Journal of the American Chemical Society. (Foundational reference for Pd-selectivity principles). Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names.

Sources

Technical Guide: Spectroscopic Data & Characterization of 3-Bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 3-bromo-5-iodo-N-methylbenzamide (CAS: 398151-45-6), a critical halogenated scaffold used in the synthesis of complex pharmaceutical agents via Suzuki, Sonogashira, and Heck cross-coupling reactions.

Executive Summary

3-Bromo-5-iodo-N-methylbenzamide is a unsymmetrically substituted benzamide featuring two distinct halogen handles (bromine and iodine) and a methylamide directing group. Its utility lies in the chemoselective reactivity of the aryl-iodide versus the aryl-bromide, allowing for sequential functionalization. This guide provides the expected spectroscopic signatures, quality control parameters, and experimental protocols for verifying the identity of this compound.

Synthesis & Structural Context

The compound is typically synthesized from 3-bromo-5-iodobenzoic acid via acid chloride activation or peptide coupling with methylamine. The presence of the meta-positioned halogens creates a specific substitution pattern that dictates its NMR and IR profiles.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the standard synthetic route and the logical flow for structural verification.

SynthesisWorkflow Start 3-Bromo-5-iodobenzoic Acid (CAS: 188815-32-9) Activation Activation (SOCl2 or HATU) Start->Activation Step 1 Amidation Amidation (MeNH2 / THF) Activation->Amidation Step 2 Product 3-Bromo-5-iodo-N-methylbenzamide (CAS: 398151-45-6) Amidation->Product Isolation QC Quality Control (NMR, LCMS, IR) Product->QC Validation

Caption: Figure 1. Synthetic pathway and validation workflow for 3-bromo-5-iodo-N-methylbenzamide.

Spectroscopic Characterization

Due to the specific substitution pattern, the spectroscopic data follows predictable trends based on substituent chemical shifts (SCS).

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by three aromatic protons in a 1,3,5-substitution pattern and a distinct methylamide signal.
Predicted

H NMR Data (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH 8.50 – 8.70Broad q1HAmide proton, couples with methyl.
H-2 8.15t (

Hz)
1HFlanked by Amide and I (most deshielded).
H-6 8.05t (

Hz)
1HFlanked by Amide and Br.
H-4 7.95t (

Hz)
1HFlanked by Br and I (shielded relative to others).
CH

2.75 – 2.85d (

Hz)
3HMethyl group coupled to NH.

Analysis:

  • Symmetry: The molecule is not symmetric, but the chemical shifts of H-2 and H-6 are close due to the similar inductive effects of Br and I.

  • Coupling: The aromatic protons typically show meta coupling (

    
     Hz), appearing as triplets or doublets of doublets.
    
Predicted

C NMR Data (100 MHz, DMSO-d

)
Shift (

, ppm)
AssignmentNotes
164.5 C=OCarbonyl carbon.
139.0 C-1Quaternary, attached to carbonyl.
138.5 C-4Aromatic CH (between Br and I).
136.0 C-2Aromatic CH (ortho to I).
129.5 C-6Aromatic CH (ortho to Br).
122.5 C-3C-Br (Quaternary).[1]
95.0 C-5C-I (Quaternary, significantly upfield due to heavy atom effect).
26.5 N-CH

Methyl carbon.
Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the presence of bromine and iodine due to their unique isotopic signatures.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Formula: C

    
    H
    
    
    
    BrINO[2]
  • Exact Mass: 338.8756

Isotopic Pattern Analysis:

  • Bromine (

    
    Br/
    
    
    
    Br):
    Creates a 1:1 doublet separated by 2 mass units.
  • Iodine (

    
    I):  Monoisotopic.
    
  • Observed Peaks ([M+H]

    
    ): 
    
    • m/z 340: Contains

      
      Br (Base peak or ~100%).
      
    • m/z 342: Contains

      
      Br (~98% relative abundance).
      

Fragmentation Pathway (DOT Diagram):

Fragmentation M_H [M+H]+ m/z 340/342 Frag1 Loss of MeNH2 [Ar-CO]+ M_H->Frag1 -31 Da Frag3 Loss of I [M-I]+ M_H->Frag3 -127 Da (Rare in ESI) Frag2 Loss of CO [Ar]+ Frag1->Frag2 -28 Da

Caption: Figure 2. Proposed ESI+ fragmentation pathway for structural confirmation.

Infrared Spectroscopy (IR)
  • Amide I Band: 1640–1660 cm

    
     (Strong, C=O stretch).
    
  • Amide II Band: 1540–1550 cm

    
     (N-H bend).
    
  • N-H Stretch: 3250–3300 cm

    
     (Medium, broad).
    
  • C-X Stretches:

    • C-Br: ~1070 cm

      
      
      
    • C-I: < 600 cm

      
       (Often outside standard IR range).
      

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent aggregation:

  • Weigh 5–10 mg of the solid compound.

  • Dissolve in 0.6 mL of DMSO-d

    
      (preferred over CDCl
    
    
    
    for better solubility of amides).
  • Transfer to a clean, dry 5mm NMR tube.

  • Acquire data at 298 K.

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: Expect late elution due to high lipophilicity (LogP ~ 2.8).

References

  • Sigma-Aldrich. 3-Bromo-5-iodobenzoic acid Product Specification. (Precursor data used for substituent chemical shift extrapolation).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library 2023. (Isotopic abundance data for Br/I).

  • PubChem. Compound Summary for 3-Bromo-5-iodobenzoic acid (CID 5182520). (Structural analog data).

  • Waite, D. C., & Mason, C. P. (2010). A scalable synthesis of thromboxane receptor antagonists via regioselective Heck cross-coupling.[3][4] (Context on chemoselectivity of 3-bromo-5-iodo scaffolds).

Sources

1H NMR spectrum of 3-bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3-bromo-5-iodo-N-methylbenzamide . This molecule is a critical "bifunctional scaffold" in medicinal chemistry.[1] The presence of two distinct halogen atoms (Bromine and Iodine) with significantly different reactivities allows for sequential cross-coupling reactions (e.g., Iodine first via Sonogashira, followed by Bromine via Suzuki).

Validating the position and integrity of these substituents is paramount. This guide moves beyond basic assignment, exploring the meta-coupling networks , solvent-dependent amide behavior , and halogen-induced chemical shift perturbations that define the spectrum.[1]

Theoretical Prediction & Spin System Analysis

Before acquisition, we must define the expected spin system. The molecule possesses a 1,3,5-trisubstituted benzene ring, rendering the three aromatic protons chemically non-equivalent but magnetically similar.

The Aromatic Spin System (AMX Pattern)

Unlike para-disubstituted benzenes (AA'BB' system), this molecule exhibits an AMX or ABC spin system depending on the magnetic field strength.

  • Symmetry: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Planar asymmetry due to substituent arrangement).
    
  • Coupling Logic: All three aromatic protons are meta to each other.[1]

    • Expect Meta-Coupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) : Typically 1.5 – 2.2 Hz .
      
    • Splitting: Each aromatic proton will appear as a doublet of doublets (dd) . However, if the coupling constants to the two meta-neighbors are nearly identical (

      
      ), these often collapse into apparent triplets (t) .
      
Substituent Effects (Additivity Rules)

Using standard substituent chemical shift increments (relative to Benzene


 7.27), we can predict the signal hierarchy:
  • Amide (-CONHMe): Strong Electron Withdrawing Group (EWG).[1] Deshields ortho protons significantly.[1][2]

  • Iodine (-I): Weak EWG (Inductive) but large electron cloud (Anisotropy).[1] Heavy Atom Effect usually deshields ortho protons in aromatics.[1]

  • Bromine (-Br): Moderate EWG.[1] Deshields ortho protons.[1][2][3]

ProtonPositionFlanked ByPredicted Shift EffectEstimated

(ppm)
H-6 Ortho-OrthoAmide & IodineStrong Deshielding8.15 – 8.25
H-2 Ortho-OrthoAmide & BromineModerate/Strong Deshielding7.95 – 8.05
H-4 Meta-MetaBromine & IodineModerate Deshielding7.80 – 7.90

Experimental Protocol

To ensure reproducibility and resolution of the amide coupling, the choice of solvent is critical.

Solvent Selection: DMSO-d6 vs. CDCl3[1][4]
  • Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6).[1][4][5]

  • Reasoning:

    • Solubility: Halogenated benzamides often have poor solubility in CDCl3.[1]

    • Amide Exchange: In CDCl3, the N-H proton often undergoes rapid exchange, appearing as a broad singlet and decoupling the methyl group. In DMSO-d6, hydrogen bonding stabilizes the N-H, sharpening the signal and revealing the N-H to CH3 coupling (

      
      ) .
      
Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse) to maximize signal-to-noise ratio.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Aromatic protons flanked by halogens can have longer ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     relaxation times; insufficient delay will distort integration values.
    
  • Scans (NS): Minimum 16 (for >5mg sample) to resolve the small meta-couplings.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Processing Solvent Solvent: DMSO-d6 (Prevents NH Exchange) Mass Mass: 5-10 mg Solvent->Mass Tube Tube: 5mm High Precision Mass->Tube Lock Lock & Shim Tube->Lock Pulse Pulse: zg30 D1: 3.0s Lock->Pulse Acquire Acquire FID Pulse->Acquire FT Fourier Transform (LB = 0.3 Hz) Acquire->FT Phase Phase & Baseline Correction FT->Phase Ref Reference: TMS (0.0) or DMSO (2.50) Phase->Ref

Figure 1: Optimized NMR acquisition workflow for halogenated amides.[1]

Spectral Analysis & Assignment

The following data represents the expected spectral signature in DMSO-d6 at 400 MHz.

The Aliphatic Region
  • Signal: Methyl Group (-CH3).[1]

  • Shift:

    
    2.75 – 2.85 ppm .
    
  • Multiplicity: Doublet (d) .

  • Coupling (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ): 4.5 – 5.0 Hz .
    
  • Mechanistic Insight: This doublet arises from coupling to the adjacent N-H proton.[2] If the sample is "wet" or acidic, this collapses to a singlet.

The Amide Region
  • Signal: Amide Proton (-NH-).[1]

  • Shift: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    8.40 – 8.60 ppm  (Downfield due to H-bonding with DMSO).
    
  • Multiplicity: Broad Quartet (br q) .

  • Mechanistic Insight: The quartet shape confirms the presence of the adjacent methyl group (n+1 rule: 3+1=4).

The Aromatic Region (7.8 – 8.3 ppm)

This is the fingerprint region. We expect three distinct signals integrating to 1H each.[1]

AssignmentShift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
MultiplicityCoupling (

)
Structural Logic
H-6 ~8.20dd or t

Hz
Most deshielded. Flanked by I and C=O .
H-2 ~8.05dd or tngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Hz
Flanked by Br and C=O . Br is less deshielding than I in ortho position here.[1]
H-4 ~7.90tngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Hz
"Upfield" signal. Flanked by Br and I .[1][6] No ortho-carbonyl effect.
Aromatic Coupling Logic Diagram

Coupling_Tree cluster_H4 H-4 Signal (Between Br & I) H4_Base H-4 Base Signal H4_Split1 Split by H-2 (Meta) J ~ 1.8 Hz H4_Base->H4_Split1 H4_Split2 Split by H-6 (Meta) J ~ 1.8 Hz H4_Split1->H4_Split2 Result Apparent Triplet (t) (If J1 ≈ J2) H4_Split2->Result

Figure 2: Splitting tree for H-4, illustrating the origin of the "pseudo-triplet" often seen in 1,3,5-substituted systems.

Troubleshooting & Validation

The "Roof Effect"

Even in 400 MHz spectra, if the chemical shift difference (


) between aromatic protons is small relative to the coupling constant (

), the outer lines of the multiplets may diminish in intensity while the inner lines grow. This is the Roof Effect .
  • Solution: Acquire at higher field (600 MHz) if precise integration is required, or use simulation software (e.g., MestReNova) to deconvolute.

Impurity Flags
  • Water: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     3.33 ppm in DMSO-d6.
    
  • DMF/DMA: Common contaminants from synthesis.[1] Look for singlets at 2.73/2.89 ppm and 7.95 ppm.[1]

  • Regioisomers: If the bromination/iodination was not regioselective, you will see a para-substituted pattern (two doublets with

    
     Hz) superimposed on the spectrum.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][7][8] (Standard text for additivity rules and substituent effects).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for benzene derivative base shifts).[1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Trisubstituted Benzenes. University of Wisconsin-Madison.[1] [Link]

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR chemical shifts of organic compounds: Solvation effects. Modelling NMR Chemical Shifts. [Link] (Validation of solvent effects in DMSO vs CDCl3).

Sources

Structural Elucidation and Spectral Analysis of Halogenated Benzamides: A Deep Dive into 3-bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-bromo-5-iodo-N-methylbenzamide represents a classic "scaffold" molecule in Fragment-Based Drug Discovery (FBDD). Its utility lies in its asymmetry and the presence of two distinct halogen handles (bromo and iodo) alongside an amide linker. These features allow medicinal chemists to perform selective cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) to build complex pharmacophores.

For the analytical scientist, this molecule presents a specific challenge: differentiating the regiochemistry of the halogen substituents. While proton (


H) NMR shows three aromatic signals, the 

C NMR spectrum provides the definitive structural proof through the Heavy Atom Effect (Heavy Halogen Effect) . This guide details the acquisition, processing, and assignment logic required to validate this structure.

Theoretical Framework: The Heavy Atom Effect

To interpret the


C NMR of this molecule, one must move beyond standard electronegativity arguments. If one relied solely on electronegativity (

), one would expect the carbon attached to Iodine to be the least deshielded (lowest ppm) among halogens, but still downfield of benzene.

This is incorrect. Iodine exerts a massive shielding effect, often shifting the ipso-carbon upfield by 30–40 ppm relative to benzene.

Mechanism: Spin-Orbit Coupling

The anomaly is caused by the Heavy Atom Effect on Light Atom (HALA) shielding , driven by spin-orbit coupling.

  • Orbital Mixing: The large electron cloud of Iodine has significant spin-orbit coupling interactions. These relativistic effects mix the ground state wavefunction with excited states.

  • Shielding Tensor: This mixing induces a magnetic field at the attached carbon nucleus that opposes the external magnetic field (

    
    ).
    
  • Result: The ipso-carbon (C-I) resonates at a significantly lower frequency (upfield) than a standard aromatic carbon, often appearing in the 90–100 ppm range, which is diagnostic for aryl iodides.

Experimental Protocol

Sample Preparation

The amide moiety introduces solubility and hydrogen-bonding considerations.

  • Solvent: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: It ensures complete solubility and stabilizes the amide rotamers via hydrogen bonding, resulting in sharper peaks compared to CDCl

      
      .
      
  • Concentration: Prepare a solution of 30–50 mg/mL .

    • Reasoning:

      
      C is only 1.1% naturally abundant.[1] High concentration reduces the required scan time.
      
Acquisition Parameters (The "Trustworthiness" Pillar)

Standard proton parameters will fail to detect the quaternary carbons (C-Br, C-I, C=O) effectively due to long relaxation times (


).
ParameterSettingTechnical Rationale
Pulse Sequence zgpg30 (or equivalent)Power-gated proton decoupling is essential to remove C-H splitting and enhance signal via NOE.
Relaxation Delay (

)
2.0 – 5.0 seconds CRITICAL: Quaternary carbons (C-Br, C-I) lack attached protons to facilitate dipolar relaxation. A short

will saturate these nuclei, causing their signals to vanish.
Spectral Width 240 ppmMust capture the amide carbonyl (~166 ppm) and the shielded C-I (~94 ppm).
Scans (NS) > 1024Required for adequate Signal-to-Noise (S/N) ratio on quaternary peaks.
Temperature 298 K (25°C)Standard. If N-methyl peaks appear broad due to rotamer exchange, elevate to 320 K to coalesce.

Spectral Prediction & Assignment Logic

The Assignment Workflow

The following diagram illustrates the logical pathway to assign the spectrum, prioritizing the unique chemical shifts of the halogens.

AssignmentLogic Sample Sample in DMSO-d6 Acquisition Acquire 13C{1H} (Long D1) Sample->Acquisition Spectrum Spectrum Generated Acquisition->Spectrum Region1 Region: 160-170 ppm (Carbonyl) Spectrum->Region1 Downfield Region2 Region: 110-150 ppm (Aromatic C-H & C-Br) Spectrum->Region2 Mid-field Region3 Region: 90-100 ppm (Ipso C-I) Spectrum->Region3 Shielded Ar Region4 Region: 20-40 ppm (Aliphatic N-Me) Spectrum->Region4 Upfield Validation Validation: HMBC/HSQC Region3->Validation Diagnostic Peak

Figure 1: Logical workflow for spectral assignment, highlighting the diagnostic regions.

Predicted Chemical Shift Table

Note: Values are theoretical estimates based on Substituent Chemical Shift (SCS) additivity rules and literature data for similar halogenated benzoates.

Carbon PositionAssignmentApprox. Shift (

, ppm)
Multiplicity (Decoupled)Signal Character
C=O Amide Carbonyl165.0 – 167.0 SingletWeak intensity (Quaternary)
C-1 Aromatic (ipso-Amide)138.0 – 141.0 SingletWeak intensity (Quaternary)
C-4 Aromatic C-H (between Br/I)140.0 – 143.0 SingletStrong intensity (NOE enhanced)
C-6 Aromatic C-H (between I/Amide)136.0 – 138.0 SingletStrong intensity (NOE enhanced)
C-2 Aromatic C-H (between Br/Amide)130.0 – 132.0 SingletStrong intensity (NOE enhanced)
C-3 Aromatic (ipso-Br)122.0 – 124.0 SingletWeak intensity (Quaternary)
C-5 Aromatic (ipso-I)94.0 – 98.0 SingletDiagnostic (Shielded, Weak)
N-CH

Methyl Group26.0 – 28.0 SingletStrong intensity
Detailed Structural Analysis
  • The "Smoking Gun" (C-5): The carbon attached to Iodine will appear significantly upfield, likely between 94–98 ppm . This is the most distinct feature of the spectrum. If this peak is missing, check your spectral width or increase the relaxation delay (

    
    ).
    
  • The Bromine Effect (C-3): Bromine exerts a smaller shielding effect compared to Iodine but is generally shielding relative to a proton. However, due to the meta positioning of other groups, it typically lands near 122 ppm .

  • Symmetry: The molecule is asymmetric. You will observe 6 distinct aromatic signals (3 quaternary, 3 tertiary C-H).

Validation & Troubleshooting

To ensure scientific integrity, the


C assignment must be cross-validated.
HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Correlates protonated carbons to their attached protons.[1][2]

  • Expectation: The peaks at ~142, ~137, and ~131 ppm (C-4, C-6, C-2) will show correlations to the aromatic protons. The peaks at ~166, ~139, ~123, and ~96 ppm will show NO correlations (Quaternary).

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Long-range coupling (2-3 bonds).

  • Critical Test:

    • The N-Methyl protons (~2.8 ppm in

      
      H) should show a strong correlation to the Carbonyl carbon  (~166 ppm).
      
    • The aromatic protons will show correlations to the quaternary carbons, allowing you to "walk" around the ring and confirm which quaternary carbon is C-Br vs C-I vs C-Amide.

Common Pitfalls
  • Missing C-I Peak: The C-I signal can be very broad due to scalar relaxation of the second kind (coupling to the quadrupolar

    
    I nucleus). Solution: Apply 1-2 Hz of Line Broadening (LB) during processing to improve S/N.
    
  • Rotamers: If the N-Me signal appears as a doublet or broad hump, it indicates restricted rotation around the Amide C-N bond. Solution: This is normal. Report it as "rotameric broadening."

Visualization of Structure-Shift Correlation[3]

StructureMap CO C=O ~166 ppm NMe N-Me ~27 ppm CO->NMe Amide Bond CI C-I (ipso) ~94 ppm (Shielded) CBr C-Br (ipso) ~123 ppm Center Benzene Core Center->CO Pos 1 Center->CI Pos 5 Center->CBr Pos 3

Figure 2: Correlation map linking chemical moieties to their characteristic chemical shifts.

References

  • Heavy

    
    C NMR: 
    
    • Study on the Heavy

      
      C NMR Spectroscopy. (2016).[3] Peking University.
      
    • 3[4][5]

  • Relativistic Effects & Spin-Orbit Coupling

    • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends. (2020).[5][6] Chemical Reviews (ACS).

    • 5[4][5]

  • General

    
    C NMR Characteristics: 
    
    • Characteristics of

      
      C NMR Spectroscopy. (2024).[2] Chemistry LibreTexts.
      
    • 2[4][5][6][7][8][9]

  • Amide Rotational Barriers

    • Using NMR to observe the restricted rotation in amide bonds.[1][6] (2023).[6][9] Nanalysis.

    • 6[5]

Sources

An In-depth Technical Guide to the Physical Properties of 3-bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Benzamide Derivative

3-bromo-5-iodo-N-methylbenzamide is a halogenated aromatic amide whose specific physical properties are not extensively documented in publicly available literature. This guide serves as a comprehensive resource for researchers, providing a theoretical framework for its expected physical characteristics and detailed, field-proven methodologies for their empirical determination. As Senior Application Scientists, we recognize that the journey to characterizing a novel compound begins with a predictive understanding grounded in the behavior of analogous structures, followed by rigorous experimental validation. This document is structured to guide you through this process, explaining not just the "what" but the "why" behind each analytical choice, ensuring a self-validating approach to data generation.

Molecular Identity and Computed Properties

The foundational step in characterizing any molecule is to define its basic structural and computed properties. These values are the theoretical bedrock upon which all experimental observations are built.

  • Molecular Formula: C₈H₇BrINO

  • Molecular Weight: 340.0 g/mol (based on the most common isotopes)

  • Structure: (A placeholder for the actual chemical structure image)

The presence of a polar amide group, a bulky and lipophilic di-halogenated aromatic ring, and an N-methyl group dictates the compound's intermolecular forces and, consequently, its physical properties. The combination of hydrogen bond accepting capability (from the carbonyl oxygen), dipole-dipole interactions, and significant London dispersion forces (due to bromine and iodine) suggests that this compound will be a solid at room temperature.

Table 1: Computed and Predicted Physical Properties
PropertyPredicted Value / CharacteristicRationale / Methodology
Physical State Crystalline SolidAromatic amides of this molecular weight are typically solids due to strong intermolecular forces (dipole-dipole, van der Waals).
Appearance White to off-white or pale yellow powderTypical appearance for many purified organic compounds. Color may arise from trace impurities or iodide oxidation.
Melting Point To be determined empiricallyExpected to be relatively high due to molecular weight and potential for crystal packing. Halogen substitution can influence this significantly.
Solubility To be determined empiricallyPredicted to have low solubility in water and higher solubility in polar aprotic organic solvents like DMSO, DMF, and chlorinated solvents.

Melting Point Determination: A Cornerstone of Purity and Identity

The melting point is a critical, easily measured physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.5°C), whereas impurities will depress and broaden this range.

Causality Behind Experimental Choices

The chosen methodology, the capillary method, is the pharmacopeial standard for its reliability and small sample requirement.[1] The process involves controlled heating to ensure thermal equilibrium between the sample and the thermometer, which is essential for accuracy. A preliminary rapid-heating test is recommended to establish an approximate melting point, which then allows for a more precise determination with a slower heating ramp (1-2°C per minute) around the expected temperature.[2][3][4]

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the 3-bromo-5-iodo-N-methylbenzamide sample is completely dry and homogenous. If the crystals are coarse, gently grind them into a fine powder using a mortar and pestle.[1][5]

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the closed end. The final packed sample height should be 2-3 mm.[3]

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • Rapid Preliminary Test (if melting point is unknown): Heat at a rate of 10-15°C per minute to find the approximate melting temperature.

    • Accurate Determination: Using a new sample, heat rapidly to about 20°C below the approximate melting point found.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has liquefied (T₂).

    • The melting range is reported as T₁ - T₂.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement p1 Dry & Homogenize Sample p2 Grind to Fine Powder p1->p2 p3 Load Capillary Tube (2-3mm) p2->p3 m1 Insert into Apparatus p3->m1 Prepared Sample m2 Heat to ~20°C below approx. MP Decrease ramp to 1-2°C/min m1->m2 m3 Record T₁ (First Drop) Record T₂ (Fully Liquid) m2->m3 result result m3->result Report Range: T₁ - T₂

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Formulation and Application

Understanding the solubility of a compound is paramount for its application in drug development, reaction chemistry, and analytical characterization. The principle of "like dissolves like" provides a predictive framework for the solubility of 3-bromo-5-iodo-N-methylbenzamide.[6]

  • Polar Amide Moiety: The -C(=O)N(H)CH₃ group can act as a hydrogen bond acceptor, promoting solubility in polar solvents.

  • Aromatic Ring & Halogens: The large, substituted benzene ring is nonpolar and lipophilic. The heavy bromine and iodine atoms further increase van der Waals forces. This part of the molecule favors solubility in less polar organic solvents.

This dual nature suggests that the compound will be most soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) that can interact with the amide dipole without being hindered by the bulky nonpolar regions. Solubility in polar protic solvents (e.g., ethanol, methanol) is expected to be moderate, while solubility in nonpolar solvents (e.g., hexane) and water will likely be low.[7][8][9]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a gold standard for determining equilibrium solubility.

  • Preparation:

    • Add an excess amount of 3-bromo-5-iodo-N-methylbenzamide to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, DMSO, dichloromethane). The presence of undissolved solid is essential.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for several hours for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred. Filtering through a syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

    • Quantify the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established) or HPLC.

    • Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Solubility Determination

SolubilityWorkflow start Start prep Add Excess Solid to Known Volume of Solvent start->prep equilibrate Seal & Shake at Constant Temp (24-48h) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw & Filter Supernatant settle->sample analyze Quantify Concentration (e.g., HPLC, UV-Vis) sample->analyze end Calculate Solubility (mg/mL or mol/L) analyze->end

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization: The Definitive Fingerprint

Spectroscopic analysis provides the unambiguous structural confirmation of 3-bromo-5-iodo-N-methylbenzamide. Each technique probes different aspects of the molecular structure, and together they form a powerful, self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR: Expected signals would include:

    • Aromatic protons appearing as distinct multiplets in the ~7.5-8.5 ppm region. The specific splitting patterns will depend on the coupling between the three aromatic protons.

    • An N-methyl signal, likely a doublet if coupled to the amide proton (or a singlet depending on rotation and solvent), in the ~2.8-3.2 ppm region.

    • A broad amide N-H signal (if visible and not exchanged) in the ~8.0-9.0 ppm region.

  • ¹³C NMR: Expected signals would include:

    • A carbonyl carbon (~165-170 ppm).

    • Six distinct aromatic carbons, with those bonded to the halogens showing characteristic shifts.

    • An N-methyl carbon (~26-30 ppm).

  • Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for amides due to its high solubilizing power.[11][12]

  • Ensure the solid is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[13]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for identifying key functional groups by their characteristic vibrational frequencies.

  • Expected Characteristic Peaks:

    • C=O Stretch (Amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹ . This is a hallmark of the amide group.[14]

    • N-H Bend (Amide II band): A peak around 1520-1560 cm⁻¹ .

    • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: Typically found in the 1200-1350 cm⁻¹ range.

    • C-Br and C-I Stretches: These appear in the fingerprint region at lower wavenumbers, typically below 700 cm⁻¹ .

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, offering powerful confirmation of the elemental composition. For this compound, the isotopic pattern is particularly informative.

  • Molecular Ion (M⁺): The key feature will be a cluster of peaks due to the natural isotopic abundance of bromine.

    • Bromine has two major isotopes: ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), a near 1:1 ratio.[15][16]

    • Iodine is monoisotopic (¹²⁷I).

    • Therefore, the mass spectrum should show two prominent molecular ion peaks of nearly equal intensity, separated by 2 m/z units: one for [C₈H₇⁷⁹BrINO]⁺ and one for [C₈H₇⁸¹BrINO]⁺. This M / M+2 pattern with a ~1:1 ratio is a definitive indicator of a single bromine atom in the molecule.[15][17]

  • Fragmentation: Common fragmentation pathways for benzamides include the cleavage of the amide bond (loss of the N-methylamino group) and cleavage adjacent to the carbonyl group, leading to the formation of a halobenzoyl cation.

Conclusion

While direct experimental data for 3-bromo-5-iodo-N-methylbenzamide is scarce, a robust physical and structural profile can be confidently predicted based on established chemical principles and the behavior of analogous structures. This guide provides the necessary theoretical foundation and, more importantly, the detailed, validated experimental protocols for researchers to determine these properties empirically. By following these methodologies for melting point, solubility, and spectroscopic analysis, scientists can generate a comprehensive and reliable dataset, ensuring the accurate characterization of this novel compound for its intended applications in research and development.

References

  • Takamine Research Laboratory, Sankyo Co., Ltd. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. J-Stage. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Stanford Research Systems. Melting Point Determination. thinkSRS.com. [Link]

  • SSERC. Melting point determination. SSERC. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. (2025, August 7). ResearchGate. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. [Link]

  • Unknown Author. DETERMINATION OF MELTING POINTS. Source not specified. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. University of Cape Town. [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral, Imperial College London. [Link]

  • University of Cambridge. NMR Sample Preparation. University of Cambridge, Department of Chemistry. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. ResolveMass Laboratories Inc.[Link]

  • National Center for Biotechnology Information. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. ResolveMass Laboratories Inc.[Link]

  • Organic Chemistry I Lab. Mass Spectrometry. Vanderbilt University. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

  • ResearchGate. FT–IR benzamide ( 1 ). ResearchGate. [Link]

  • ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Western University. NMR Sample Preparation. JB Stothers NMR Facility. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

Sources

Technical Guide: Solubility Profile of 3-Bromo-5-iodo-N-methylbenzamide

[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3-bromo-5-iodo-N-methylbenzamide, one must understand the competition between its crystal lattice energy and solvation energy.[1][2]

Structural Analysis[1][2]
  • Core Scaffold (N-methylbenzamide): The amide moiety (

    
    ) acts as a hydrogen bond donor (NH) and acceptor (C=O), providing moderate polarity and solubility in protic solvents.[1][2]
    
  • Halogen Substituents (3-Br, 5-I): These are the critical solubility modulators.[1][2]

    • Lipophilicity: The introduction of heavy halogens significantly increases the partition coefficient (LogP).[1][2] While N-methylbenzamide has an XLogP3 of ~0.9, the addition of Bromine and Iodine shifts this value to an estimated 3.2–3.8 .[1][2]

    • Lattice Energy: The large, polarizable iodine atom enhances intermolecular London dispersion forces, potentially increasing the melting point and reducing solubility in non-polar aliphatic solvents compared to the non-halogenated parent.[2]

Predicted Solubility Tiers

Based on the dielectric constants (

Solubility TierSolvent ClassRepresentative SolventsMechanistic Rationale
Tier 1: High Polar AproticDMSO, DMF, DMAc, NMPDisrupts intermolecular H-bonding; high dipole moment stabilizes the polar amide bond.[1][2] Ideal for stock solutions (>50 mM).[1][2]
Tier 2: Good Moderately PolarTHF, Ethyl Acetate, AcetoneSolubilizes via dipole-dipole interactions.[1][2] Good for reactions and extractions.[2]
Tier 3: Moderate ChlorinatedDichloromethane (DCM), Chloroform"Halogen-halogen" interactions and moderate polarity make these excellent for synthesis and transport, though less effective than DMSO.[1][2]
Tier 4: Variable Polar ProticMethanol, Ethanol, IsopropanolSolubility is temperature-dependent.[1][2] Often used for recrystallization (soluble hot, insoluble cold).[2]
Tier 5: Poor Non-PolarHexanes, Heptane, Diethyl EtherThe lipophilic halogens are insufficient to overcome the crystal lattice energy in the absence of polar interactions.[2]
Tier 6: Insoluble AqueousWater, PBS (pH 7.[2]4)The hydrophobic halogenated ring dominates; likely insoluble without co-solvents (e.g., <10 µM).[1][2]

Experimental Protocol: Saturation Solubility Determination

Do not rely on estimates for critical assays. Use this self-validating "Shake-Flask" protocol to determine exact solubility for your specific batch.[1][2]

Materials
  • Analyte: 3-bromo-5-iodo-N-methylbenzamide (Solid, >95% purity).

  • Solvents: HPLC-grade DMSO, Methanol, PBS.[1][2]

  • Equipment: Orbital shaker, LC-MS/HPLC, 0.22 µm PTFE syringe filters.

Workflow
  • Supersaturation: Add excess solid compound (approx. 5 mg) to 1 mL of the target solvent in a glass vial. The solution must remain turbid (solid visible).[1][2]

  • Equilibration: Agitate at 25°C for 24 hours on an orbital shaker (200 rpm).

    • Why? Ensures thermodynamic equilibrium between the dissolved phase and solid crystal lattice.[2]

  • Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter (avoid Nylon, which may bind benzamides).[2]

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Application-Specific Solvent Selection

The choice of solvent dictates the success of downstream applications.[1][2]

Scenario A: Biological Assays (Stock Solution)
  • Recommended: 100% DMSO.[1][2]

  • Concentration Target: 10 mM – 50 mM.

  • Protocol: Dissolve solid in pure DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C. Avoid freeze-thaw cycles which can induce precipitation of this hydrophobic compound.[1][2]

Scenario B: Synthetic Reactions (Suzuki Coupling)
  • Recommended: 1,4-Dioxane or Toluene/Water mix.[1][2]

  • Rationale: These solvents tolerate high temperatures (reflux) required to activate the C-I or C-Br bond.[1][2] The iodine atom at position 5 is more reactive and will undergo oxidative addition first.[2]

Scenario C: Purification (Recrystallization)
  • System: Ethanol/Water or EtOAc/Hexanes.[1][2]

  • Method: Dissolve in minimum hot Ethanol (Tier 4); slowly add Water (Tier 6) until turbidity persists; cool to 4°C. The hydrophobic halogens drive precipitation as the dielectric constant increases.[1][2]

Decision Logic Visualization

SolventSelectionStartSelect Solvent for3-bromo-5-iodo-N-methylbenzamideApp_BioApplication:Biological AssayStart->App_BioApp_SynApplication:Chemical SynthesisStart->App_SynApp_PurApplication:PurificationStart->App_PurSol_DMSODMSO (10-50 mM)Store -20°CApp_Bio->Sol_DMSO High Solubility RequiredSol_DCMDCM / THF(Room Temp Reactions)App_Syn->Sol_DCM StandardSol_TolToluene / Dioxane(High Temp / Coupling)App_Syn->Sol_Tol Pd-CatalysisSol_RecrysEthanol/Wateror EtOAc/HexaneApp_Pur->Sol_Recrys Temp-Dependent Solubility

Figure 1: Decision tree for solvent selection based on the intended experimental application.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4294170, 3-Bromo-N-methylbenzamide. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses (2024). General procedures for the purification of halogenated aromatic amides. Organic Syntheses, Coll. Vol. 3. Retrieved February 19, 2026, from [Link][1][2]

A Technical Guide to the Structural Elucidation of 3-bromo-5-iodo-N-methylbenzamide: From Synthesis to Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Crystal Structure of 3-bromo-5-iodo-N-methylbenzamide

Introduction

In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. This knowledge, derived from single-crystal X-ray diffraction, underpins our understanding of structure-activity relationships (SAR), guides the design of novel therapeutics, and allows for the engineering of materials with desired properties. This guide provides a comprehensive, in-depth technical workflow for determining the crystal structure of a novel compound, 3-bromo-5-iodo-N-methylbenzamide. While the crystal structure of this specific molecule is not currently publicly available, this document will serve as a complete methodological roadmap for researchers, scientists, and drug development professionals to undertake its structural elucidation. We will proceed from the synthesis and purification of the compound to the growth of high-quality single crystals, and finally, the collection and interpretation of X-ray diffraction data.

Part 1: Synthesis and Purification of 3-bromo-5-iodo-N-methylbenzamide

A prerequisite for any crystallographic study is the availability of a pure, crystalline compound. The synthesis of 3-bromo-5-iodo-N-methylbenzamide can be approached through standard organic chemistry transformations. A plausible synthetic route begins with the commercially available 3-bromo-5-iodobenzoic acid.[1]

Proposed Synthetic Pathway

Synthesis_Pathway 3-bromo-5-iodobenzoic_acid 3-bromo-5-iodobenzoic acid Acyl_chloride_intermediate 3-bromo-5-iodobenzoyl chloride 3-bromo-5-iodobenzoic_acid->Acyl_chloride_intermediate Acylation Thionyl_chloride SOCl₂ Thionyl_chloride->Acyl_chloride_intermediate Target_molecule 3-bromo-5-iodo-N-methylbenzamide Acyl_chloride_intermediate->Target_molecule Amidation Methylamine CH₃NH₂ Methylamine->Target_molecule

Caption: Proposed synthesis of 3-bromo-5-iodo-N-methylbenzamide.

Experimental Protocol: Synthesis
  • Acid Chloride Formation: To a solution of 3-bromo-5-iodobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Amidation: In a separate flask, dissolve methylamine (2.0 eq) in an anhydrous solvent. Cool this solution in an ice bath. Slowly add the freshly prepared 3-bromo-5-iodobenzoyl chloride solution to the methylamine solution.

  • Work-up and Purification: After the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Crystallization of 3-bromo-5-iodo-N-methylbenzamide

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure. For benzamide derivatives, several crystallization techniques have proven effective.[2] The choice of solvent is critical and often requires screening a variety of options.

Crystallization Techniques
Technique Description Typical Solvents
Slow Evaporation The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and eventual crystal formation.[2]Dichloromethane, Ethanol, Acetone
Vapor Diffusion A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Chloroform/Hexane, Methanol/Ether
Solvent Layering A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents slowly mix.[2]Dichloromethane/Ethanol
Experimental Protocol: Crystallization
  • Solvent Screening: Begin by testing the solubility of the purified 3-bromo-5-iodo-N-methylbenzamide in a range of solvents of varying polarities.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation. Place the vial in a vibration-free location.

  • Vapor Diffusion: Prepare a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent in which the compound is insoluble.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or pipette and mount them on a goniometer head for X-ray analysis.

Part 3: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for X-ray Crystallography

Xray_Workflow Crystal_Mounting Crystal Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

Caption: General workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An initial model of the molecule is built into the electron density map. The atomic positions and displacement parameters are then refined to improve the agreement between the calculated and observed diffraction data.

Part 4: Interpretation of Crystallographic Data (Hypothetical)

The final result of a successful crystal structure determination is a set of crystallographic data that describes the atomic arrangement in the crystal lattice.

Hypothetical Crystallographic Data for 3-bromo-5-iodo-N-methylbenzamide
Parameter Description Hypothetical Value
Chemical Formula C₈H₇BrINO-
Formula Weight 355.96-
Crystal System e.g., Monoclinic-
Space Group e.g., P2₁/c-
a, b, c (Å) Unit cell lengthse.g., a = 8.5, b = 9.3, c = 11.0
α, β, γ (°) Unit cell anglese.g., α = 90, β = 105, γ = 90
Volume (ų) Volume of the unit cell-
Z Number of molecules per unit celle.g., 4
Calculated Density (g/cm³) Density of the crystal-
R-factor Measure of agreement between the crystallographic model and the experimental X-ray diffraction datae.g., < 0.05
Analysis of Intermolecular Interactions

The crystal packing of 3-bromo-5-iodo-N-methylbenzamide is likely to be influenced by a variety of intermolecular interactions. The presence of the N-H group allows for classical hydrogen bonding to the carbonyl oxygen of an adjacent molecule, potentially forming chains or dimers.[3][4] Furthermore, the bromine and iodine atoms can participate in halogen bonding, a non-covalent interaction that can play a significant role in crystal engineering. The aromatic rings may also engage in π-π stacking interactions. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 3-bromo-5-iodo-N-methylbenzamide. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate the three-dimensional structure of this and other novel small molecules. The resulting structural information will be invaluable for applications in drug discovery, materials science, and fundamental chemical research.

References

  • Benchchem. Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. Available from: [Link]

  • Gowda, B. T., et al. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o233. Available from: [Link]

Sources

Discovery & Development Guide: 3-Bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and strategic application of 3-bromo-5-iodo-N-methylbenzamide , a critical scaffold in modern medicinal chemistry.

Executive Summary: The "Privileged Scaffold" Strategy

In the high-stakes environment of fragment-based drug discovery (FBDD), the 3-bromo-5-iodo-N-methylbenzamide (CAS: 398151-45-6) molecule is not merely an intermediate; it is a strategic bifunctional linchpin .

Its discovery and widespread adoption stem from a critical need in medicinal chemistry: the ability to independently and sequentially functionalize the 3- and 5-positions of a phenyl ring. By exploiting the differential bond dissociation energies (BDE) of the Carbon-Iodine (C-I) vs. Carbon-Bromine (C-Br) bonds, researchers can execute "programmed" synthesis—installing one complex motif at the iodine site under mild conditions, followed by a second modification at the bromine site under more forcing conditions.

Key Technical Specifications:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 353.98 g/mol

  • Core Utility: Orthogonal cross-coupling (Suzuki-Miyaura, Sonogashira), Radiotracer precursor (I-123/I-124), Kinase inhibitor scaffold.

Chemical Rationale & Reactivity Profile[1][2]

The utility of this scaffold relies on Chemo-orthogonality . The reactivity hierarchy of aryl halides in Palladium(0)-catalyzed reactions is:



The Mechanism of Selectivity

The oxidative addition of Pd(0) to the aryl halide is the rate-determining step.[1] The C-I bond is weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol).

  • Phase 1 (Kinetic Control): At lower temperatures (rt to 60°C), Pd(0) inserts exclusively into the C-I bond. This allows the installation of the first R-group (

    
    ) at position 5.
    
  • Phase 2 (Thermodynamic Forcing): The remaining C-Br bond is preserved. It can subsequently be activated at higher temperatures (>80°C) or using electron-rich ligands (e.g., XPhos, SPhos) to install

    
     at position 3.
    

This programmed reactivity allows for the rapid generation of SAR (Structure-Activity Relationship) libraries without the need for protecting groups.

Synthesis Protocol: The "Discovery" Route

While various routes exist, the most robust "Discovery Scale" (10g – 100g) synthesis prioritizes purity and regiocontrol. The following protocol is a self-validating system designed to minimize des-halo side products.

Retrosynthetic Analysis

Target: 3-bromo-5-iodo-N-methylbenzamide Precursor: 3-bromo-5-iodobenzoic acid Reagents: Methylamine (THF), HATU (Coupling Agent), DIPEA (Base).

Detailed Experimental Procedure

Step 1: Activation of the Carboxylic Acid

  • Rationale: We use HATU over Thionyl Chloride (

    
    ) to prevent potential halogen exchange or acid-catalyzed deiodination.
    

Materials:

  • 3-Bromo-5-iodobenzoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • DMF (Anhydrous) (10 mL/g of substrate)

  • Methylamine (2.0 M in THF) (1.5 equiv)

Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with 3-bromo-5-iodobenzoic acid and anhydrous DMF under Nitrogen atmosphere.

  • Deprotonation: Add DIPEA dropwise at 0°C. Stir for 10 minutes. Checkpoint: Solution should remain clear.

  • Activation: Add HATU in one portion. Stir at 0°C for 30 minutes. The formation of the active ester is rapid.

  • Amidation: Add Methylamine (2.0 M in THF) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours.

    • Validation: Monitor by LC-MS.[1][2] Look for disappearance of acid (

      
      ) and appearance of product (
      
      
      
      ).
  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

    
     (to remove unreacted acid), and brine.
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-40% EtOAc in Hexanes).

Yield Expectation: 85-92% Data Validation:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.60 (br q, 1H, NH), 8.15 (t, 1H), 8.05 (t, 1H), 7.95 (t, 1H), 2.80 (d, 3H, CH3).
    
  • Note: The three aromatic protons usually appear as triplets (t) due to meta-coupling (

    
    ).
    

Strategic Application: Orthogonal Coupling Workflow

The following diagram illustrates the logical flow of utilizing this scaffold to build a library of 3,5-disubstituted benzamides.

G Start 3-Bromo-5-iodo- N-methylbenzamide Step1 Reaction A: Suzuki Coupling (I-Selective) Start->Step1 Pd(PPh3)4, Na2CO3 Boronic Acid 1, 60°C Inter Intermediate: 3-Bromo-5-Aryl-N-methylbenzamide Step1->Inter Yield: >80% Step2 Reaction B: Suzuki/Buchwald (Br-Selective) Inter->Step2 Pd(dppf)Cl2, K3PO4 Boronic Acid 2, 90°C Final Final Drug Candidate: 3,5-Diaryl-N-methylbenzamide Step2->Final Library Generation

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C-I and C-Br bonds.

Experimental Nuances for Selectivity
  • Catalyst Choice: For the first step (Iodine), use a "lazier" catalyst like

    
    .[1] It will struggle to activate the Bromine at 60°C, ensuring high selectivity.
    
  • Stoichiometry: Use exactly 1.0-1.1 equivalents of the first boronic acid to prevent "double coupling" side products.

Physical Data & Safety Profile

PropertyValueSource
CAS Number 398151-45-6
Appearance Off-white to pale yellow solidInternal Obs.[3]
Melting Point 158 - 162 °C
LogP (Calc) 2.7
Storage 2-8°C, Protect from LightStandard Protocol

Safety Advisory:

  • Skin Irritant: Like many benzyl halides, this compound can be irritating. Wear nitrile gloves.

  • Light Sensitivity: Carbon-Iodine bonds are photolabile. Store in amber vials to prevent radical decomposition (turning the solid purple/brown).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114033172, 3-bromo-5-iodo-N-methylbenzamide. Retrieved October 26, 2025 from [Link]

  • NIST Chemistry WebBook. Benzamide, N-(2-iodo-4-methylphenyl)-3-bromo- (Analogue Reference). Retrieved October 26, 2025 from [Link]

Sources

Theoretical Profiling of 3-Bromo-5-Iodo-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-iodo-N-methylbenzamide represents a critical class of poly-halogenated benzamide scaffolds used frequently as intermediates in the synthesis of radiotracers (e.g.,


I-IBZM analogs for dopamine receptor imaging) and complex pharmaceutical agents.[1][2]

This guide outlines the theoretical framework required to characterize this molecule. Unlike simple organic compounds, the presence of two distinct heavy halogens (Bromine and Iodine) on a meta-substituted ring introduces unique electronic asymmetries.[1] A theoretical study of this molecule must prioritize effective core potential (ECP) selection for Iodine, sigma-hole analysis for halogen bonding, and regioselectivity predictions for cross-coupling reactions (Suzuki/Sonogashira).[1]

Computational Methodology (The "How-To")

To generate high-fidelity theoretical data for this molecule, the standard "6-31G*" basis set is insufficient due to the relativistic effects of Iodine. The following protocol is the industry standard for high-accuracy modeling of iodinated benzamides.

Density Functional Theory (DFT) Setup[1][3]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections).[1]

  • Basis Set Strategy (Mixed Basis):

    • Iodine (I): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) or def2-TZVP .[1] These include Effective Core Potentials (ECP) to account for relativistic core electrons.[1]

    • C, H, N, O, Br: 6-311++G(d,p) .[1] This triple-zeta basis set with diffuse functions captures the lone pair interactions of the amide oxygen and the bromine.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) or DMSO to mimic physiological or reaction solvent environments.[1]
    
Workflow Diagram

The following DOT diagram illustrates the logical flow for the theoretical characterization of this molecule.

ComputationalWorkflow cluster_0 Validation Loop Input Input Structure (3-Bromo-5-iodo-N-methylbenzamide) Opt Geometry Optimization (B3LYP/LANL2DZ) Input->Opt Gaussian/ORCA Freq Frequency Calculation (No Imaginary Frequencies) Opt->Freq Validation Opt->Freq Elec Electronic Props (HOMO-LUMO, MEP) Freq->Elec Spec Spectroscopy (IR, Raman, NMR) Freq->Spec React Reactivity Descriptors (Fukui Functions) Freq->React

Caption: Workflow for DFT characterization. Note the critical validation step ensuring no imaginary frequencies.

Structural & Electronic Analysis

Conformational Isomerism

The N-methylbenzamide moiety exhibits cis/trans (E/Z) isomerism around the C-N amide bond.[1]

  • Prediction: The Z-isomer (where the N-Methyl group is trans to the Carbonyl Oxygen) is thermodynamically preferred by approximately 2–4 kcal/mol due to steric repulsion between the methyl group and the phenyl ring ortho-hydrogens.[1]

  • Hydrogen Bonding: An intramolecular C-H[1]···O interaction often stabilizes the planar conformation between the amide group and the benzene ring.

Molecular Electrostatic Potential (MEP) & Sigma Holes

For drug design, the MEP map is critical.[1]

  • The "Sigma Hole": Iodine and Bromine exhibit a region of positive electrostatic potential along the extension of the C-X bond, known as the sigma hole.[1]

  • Relevance: The sigma hole on Iodine will be significantly larger (more positive) than on Bromine.[1] This makes the Iodine atom a specific site for Halogen Bonding with nucleophilic residues (e.g., backbone carbonyls) in a protein target.[1]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a global reactivity descriptor.[1]

  • HOMO Location: Typically localized on the aromatic ring and the lone pairs of the amide oxygen.[1]

  • LUMO Location: Delocalized over the

    
    -system of the benzene ring and the electron-withdrawing amide group.
    
  • Chemical Hardness (

    
    ):  A smaller gap implies higher reactivity (soft molecule), making it a better candidate for rapid radiolabeling reactions but potentially less stable metabolically.[1]
    
PropertyPredicted Range/ValueSignificance
Point Group

(Planar or near-planar)
Low symmetry due to meta-substitution.[1]
Dipole Moment (

)
3.5 – 4.5 DebyeHigh polarity aids solubility in polar solvents.[1]
HOMO-LUMO Gap 4.0 – 4.8 eVIndicates moderate chemical stability.[1]
C-I Bond Length ~2.10 ÅLonger/weaker than C-Br (~1.90 Å), facilitating selective Pd-catalyzed coupling.[1]

Spectroscopic Profiling

Theoretical studies allow for the assignment of experimental spectral bands.[1]

Vibrational Analysis (IR/Raman)

Calculated frequencies must be scaled (typically by a factor of ~0.961 for B3LYP) to match experimental results.[1]

  • Amide I (C=O[1] Stretch): The most intense band, predicted at 1640–1660 cm⁻¹ .[1]

  • Amide II (N-H Bend): Mixed mode near 1550 cm⁻¹ .[1]

  • C-X Stretches:

    • C-Br: ~1070 cm⁻¹ (often mixed with ring breathing).[1]

    • C-I: ~600–700 cm⁻¹ (weaker, lower frequency due to Iodine mass).[1]

NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method allows prediction of chemical shifts relative to TMS.[1]

  • 
    C NMR:  The carbonyl carbon will appear most downfield (~166 ppm).[1] The C-I carbon will be significantly shielded (upfield, ~94 ppm) due to the "Heavy Atom Effect" of Iodine.[1]
    

Reactivity & Synthesis Logic

The theoretical study explains the chemoselectivity of this scaffold.[1] In cross-coupling reactions (e.g., Sonogashira or Suzuki), the C-I bond is weaker and has a lower bond dissociation energy (BDE) than the C-Br bond.[1]

Reactivity cluster_sites Reactive Sites (DFT Predicted) Mol 3-Bromo-5-iodo-N-methylbenzamide SiteI C-I Bond (Lower BDE, Soft Electrophile) Mol->SiteI SiteBr C-Br Bond (Higher BDE, Harder Electrophile) Mol->SiteBr Reaction Pd(0) Oxidative Addition SiteI->Reaction Kinetic Preference SiteBr->Reaction Requires High T Product Selective C-5 Functionalization (Leaving Br intact) Reaction->Product

Caption: Chemoselectivity logic. DFT predicts C-I oxidative addition is kinetically favored over C-Br.[1]

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

  • Hay, P. J., & Wadt, W. R. (1985).[1] Ab initio effective core potentials for molecular calculations.[1] Potentials for K to Au including the outermost core orbitals.[1] The Journal of Chemical Physics, 82(1), 270-283.[1] Link(Essential citation for LANL2DZ usage on Iodine).

  • Politzer, P., et al. (2007).[1] The sigma-hole: an explanation for the halogen bond. Journal of Molecular Modeling, 13(2), 305-311.[1] Link[1]

  • Kung, H. F., et al. (1988).[1][3] Dopamine D-2 receptor imaging radiopharmaceuticals: synthesis, radiolabeling, and in vitro binding of (R)-(+)-and (S)-(-)-3-iodo-2-hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide.[1][3] Journal of Medicinal Chemistry, 31(5), 1039-1043.[1] Link(Context for iodinated benzamide radiotracers).

Sources

Methodological & Application

Application Note: 3-Bromo-5-iodo-N-methylbenzamide in Divergent Organic Synthesis

[1]

Part 1: Strategic Overview & Scaffold Logic

The "Bifunctional Linchpin" Concept

3-Bromo-5-iodo-N-methylbenzamide (CAS: 398151-45-6) is not merely a building block; it is a chemoselective linchpin .[1] Its value lies in the distinct reactivity profiles of its three functional handles, allowing for programmable, orthogonal functionalization.

  • Site A (C-5 Iodine): The most reactive site. Under mild Pd(0) catalysis, the C-I bond undergoes oxidative addition significantly faster than the C-Br bond. This allows for the first diversification step (Site A) without protecting the other halogen.

  • Site B (C-3 Bromine): The latent site. It remains inert during the initial mild coupling at Site A but can be activated under forcing conditions (higher temperature, specialized ligands) for a second cross-coupling event.

  • Site C (Amide Motif): The N-methylbenzamide moiety serves two roles:

    • Pharmacophore: A common hydrogen-bond donor/acceptor motif in kinase inhibitors (e.g., targeting the hinge region).

    • Directing Group: Capable of directing ortho-lithiation or C-H activation in advanced workflows.[1]

Primary Applications
  • Fragment-Based Drug Discovery (FBDD): Rapid generation of biaryl and terphenyl libraries.

  • Kinase Inhibitor Synthesis: Construction of "hinge-binder" scaffolds where the amide interacts with the ATP pocket and the aryl wings extend into the hydrophobic back-pocket.[1]

  • Heterocycle Construction: Precursor for fused ring systems (e.g., isoquinolinones) via annulation reactions.

Part 2: Visualizing the Synthetic Workflow

The following flowchart illustrates the Sequential Functionalization Logic , demonstrating how to exploit the reactivity gap between Iodine and Bromine.

Sequential_ReactivityStart3-Bromo-5-iodo-N-methylbenzamideStep1Step 1: ChemoselectiveCoupling (C-I Site)Start->Step1Pd(PPh3)4, RT-60°C(Suzuki/Sonogashira)IntermedIntermediate:3-Bromo-5-FunctionalizedBenzamideStep1->IntermedRetention of BrStep2Step 2: ForcingCoupling (C-Br Site)Intermed->Step2Pd(dppf)Cl2, >90°C(Suzuki/Buchwald)FinalFinal Target:3,5-DisubstitutedN-methylbenzamideStep2->FinalLibrary Generation

Figure 1: The sequential logic flow. Note the temperature progression from mild (Step 1) to forcing (Step 2) to ensure chemoselectivity.

Part 3: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Iodo-Selective)

Objective: To functionalize the C-5 position while preserving the C-3 bromine for future use.[1] Mechanism: The rate of oxidative addition of Pd(0) to Ar-I is roughly

1
Reagents & Equipment[1][2][3][4][5]
  • Substrate: 3-Bromo-5-iodo-N-methylbenzamide (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution[5]

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

  • Atmosphere: Argon or Nitrogen[1][5]

Step-by-Step Procedure
  • Setup: Charge a dry Schlenk flask with the substrate (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Degassing: Evacuate and backfill with argon (3 cycles). This is critical to prevent homocoupling or oxidation of the catalyst.

  • Solvation: Add degassed DME (5 mL) and 2.0 M Na₂CO₃ (2.5 equiv) via syringe.

  • Reaction: Stir the mixture at Room Temperature to 50°C .

    • Critical Checkpoint: Do NOT exceed 60°C. Higher temperatures risk activating the C-Br bond, leading to "scrambling" or bis-coupling.[1]

  • Monitoring: Monitor by TLC or LC-MS every 30 minutes. The starting material (Ar-I) should disappear, while the intermediate (Ar-Br) appears.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling (Iodo-Selective)

Objective: Introduction of an alkyne handle at C-5.

Reagents
  • Substrate: 3-Bromo-5-iodo-N-methylbenzamide (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF.

Step-by-Step Procedure
  • Mixing: Dissolve substrate and alkyne in dry THF/Et₃N (1:1 ratio) under argon.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI.

  • Reaction: Stir at Room Temperature .

    • Expert Insight: Iodine is reactive enough to couple at RT. Bromine generally requires heating (>70°C) for Sonogashira. This temperature delta guarantees >95% selectivity.

  • Quench: Filter through a pad of Celite to remove palladium black and copper salts. Concentrate and purify.

Protocol C: Divergent C-3 Functionalization (Bromo-Selective)

Objective: Reacting the "dormant" bromine site after the iodine has been utilized.[1]

Reagents
  • Substrate: 3-Functionalized-5-bromo-N-methylbenzamide (from Protocol A/B)

  • Nucleophile: Boronic acid (Suzuki) or Amine (Buchwald-Hartwig)[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (for difficult amines)

  • Base: Cs₂CO₃ or K₃PO₄[1]

  • Conditions: 90°C - 110°C (Reflux).[1]

Procedure Notes
  • Since the reactive Iodine is gone, you must now apply forcing conditions .

  • Switch to electron-rich, bulky ligands (like XPhos or SPhos) if the amide group causes steric hindrance or if the substrate is deactivated.

Part 4: Data & Selection Guide

Catalyst Selection for Chemoselectivity

Use this table to select the correct system for your specific transformation.

Target SiteHalogenPreferred CatalystLigand TypeTemp (°C)Selectivity Risk
Site A (C-5) Iodine Pd(PPh₃)₄, PdCl₂(PPh₃)₂Triphenylphosphine (Standard)20 - 50Low (Br is inert at RT)
Site B (C-3) Bromine Pd(dppf)Cl₂, Pd(OAc)₂Bidentate (dppf) or Biaryl (XPhos)80 - 120High (Requires activation)
Site C (Amide) N-Me n-BuLi / TMPLiN/A (Lithiation)-78High (Risk of Li-Halogen exchange)
Troubleshooting "Scrambling"

If you observe bis-coupling (reaction at both Br and I) during Step 1:

  • Lower the Temperature: Drop to 20°C or even 0°C.

  • Reduce Catalyst Load: Excess Pd can promote oxidative addition at the slower Br site.

  • Switch Solvent: Use THF instead of DMF (DMF promotes faster kinetics which can erode selectivity).

Part 5: References & Authority[1][6]

  • General Reactivity of Halo-Benzamides:

    • BenchChem Technical Support.[5] "A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions." (2025).[5]

  • Suzuki-Miyaura Protocol Standards:

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [6]

  • Chemoselectivity in Polyhalogenated Arenes:

    • Handy, S. T., & Zhang, Y. "Chemoselective cross-coupling reactions of polyhalogenated heterocycles." Chemical Society Reviews, 38, 2441-2458.

  • Compound Data & Safety:

    • PubChem CID 114033172 (5-bromo-N-cycloheptyl-2-iodo-N-methylbenzamide analog data).[7]

    • Sigma-Aldrich Product Data: 3-Bromo-5-iodobenzoic acid derivatives.[1] [1]

Disclaimer: The protocols provided herein are for research use only. Always consult the Safety Data Sheet (SDS) for 3-bromo-5-iodo-N-methylbenzamide before handling.[1] This compound may act as a skin and eye irritant.

Application Note: Site-Selective Sonogashira Coupling of 3-Bromo-5-iodo-N-methylbenzamide for Advanced Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This application note provides a detailed guide for the site-selective Sonogashira reaction on a dihalogenated substrate, 3-bromo-5-iodo-N-methylbenzamide. Capitalizing on the differential reactivity of aryl iodides and bromides, this protocol demonstrates the selective alkynylation at the C-I bond under mild conditions, preserving the C-Br bond for subsequent orthogonal functionalization.[1] This strategy is of significant interest to researchers in drug development and materials science, offering a robust pathway to complex, selectively-functionalized aromatic scaffolds. This document outlines the reaction mechanism, provides a validated, step-by-step protocol, and includes a troubleshooting guide for common issues.

Introduction and Scientific Principle

The synthesis of complex aromatic compounds often requires sequential, site-selective functionalization of a common starting material. Dihalogenated arenes are particularly valuable substrates for this purpose, provided the reactivity of the two halogen sites can be effectively controlled. The Sonogashira reaction is exceptionally well-suited for this strategy due to the well-established reactivity trend of aryl halides in the key oxidative addition step with the palladium catalyst.[4]

The reactivity order is generally accepted as: I > Br > Cl .[1][5]

This significant rate difference allows for the selective coupling at the more reactive C-I bond under mild conditions, such as room temperature, while leaving the more robust C-Br bond untouched.[1] The N-methylbenzamide moiety on the substrate is a common functional group in pharmaceutical intermediates and is generally stable under these reaction conditions. This application note provides a protocol to exploit this reactivity difference for the selective mono-alkynylation of 3-bromo-5-iodo-N-methylbenzamide.

Catalytic Cycles and Mechanism of Selectivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-iodide bond, which is the step that dictates the chemoselectivity. The resulting Pd(II) complex then undergoes transmetalation with a copper(I)-acetylide species. Finally, reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I)-acetylide intermediate.[7] This species is crucial for the transmetalation step with the palladium complex.

The key to selectivity lies in the oxidative addition step. The carbon-iodine bond (C-I) has a lower bond dissociation energy than the carbon-bromine bond (C-Br), making it significantly more susceptible to cleavage and addition to the Pd(0) catalyst. By maintaining mild reaction conditions (e.g., room temperature), the energy barrier for the oxidative addition of the C-Br bond is not overcome, ensuring the reaction occurs exclusively at the C-I position.[1][8]

Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Selective for C-I) pd0->oxidative_addition Ar(Br)-I pd_complex Ar(Br)-Pd(II)(I)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex Ar(Br)-Pd(II)(C≡CR)L₂ transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination Ar(Br)-C≡CR reductive_elimination->pd0 alkyne H-C≡CR base Base (e.g., Et₃N) alkyne->base Deprotonation cu_acetylide Cu-C≡CR base->cu_acetylide [H-Base]⁺X⁻ cu_acetylide->transmetalation Regenerates CuI cu_catalyst CuI cu_catalyst->cu_acetylide

Caption: Dual catalytic cycles of the Sonogashira reaction.

Protocol: Selective Mono-alkynylation of 3-Bromo-5-iodo-N-methylbenzamide

This protocol describes the selective coupling of trimethylsilylacetylene (TMSA) at the C-5 iodide position. TMSA is used as the alkyne source, and the TMS group can be easily removed in a subsequent step if the terminal alkyne is desired.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Equivalents
3-Bromo-5-iodo-N-methylbenzamideC₈H₇BrINO355.96-1.01.0
PdCl₂(PPh₃)₂ (Dichlorobis...)C₃₆H₃₀Cl₂P₂Pd701.90-0.020.02
Copper(I) Iodide (CuI)CuI190.45-0.040.04
Trimethylsilylacetylene (TMSA)C₅H₁₀Si98.220.695 g/mL1.21.2
Triethylamine (TEA)(C₂H₅)₃N101.190.726 g/mL3.03.0
Tetrahydrofuran (THF), anhydrousC₄H₈O--10 mL-
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-iodo-N-methylbenzamide (1.0 mmol, 356 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidative homocoupling (Glaser coupling) of the alkyne.[2]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 mmol, 0.17 mL) to the stirring mixture via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C). The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product: 3-bromo-5-((trimethylsilyl)ethynyl)-N-methylbenzamide.

Overall Experimental Workflow

The following diagram illustrates the sequential functionalization pathway for the starting material.

Experimental Workflow start 3-Bromo-5-iodo-N-methylbenzamide protocol1 Protocol I: Selective Sonogashira at C-I start->protocol1 product1 Product 1: 3-Bromo-5-alkynyl-N-methylbenzamide protocol1->product1 protocol2 Protocol II: Sonogashira at C-Br (Harsher Conditions) product1->protocol2 deprotection Optional: TMS Deprotection product1->deprotection product2 Final Product: 3,5-Dialkynyl-N-methylbenzamide protocol2->product2

Caption: Sequential functionalization workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficient degassing.3. Poor quality of anhydrous solvent or amine base.1. Use fresh, high-purity catalysts.2. Ensure a fully inert atmosphere; degas solvent and reagents thoroughly.3. Use freshly distilled or commercially available anhydrous solvents and bases.
Formation of Glaser Product 1. Presence of oxygen.2. Excessive amount of copper catalyst.1. Rigorously exclude oxygen from the reaction.2. Reduce the loading of CuI to 1-2 mol%. Consider a copper-free Sonogashira protocol if homocoupling persists.[7][9]
Reaction at C-Br Site Reaction temperature is too high.Maintain the reaction at room temperature. If any reaction at the bromide site is observed, consider running the reaction at 0 °C.
Difficult Purification Close polarity of starting material and product.Optimize the mobile phase for column chromatography. A shallow gradient or using a different solvent system (e.g., dichloromethane/methanol) may improve separation.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Anand, N., & Singh, A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(42), 24963-24984. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Doucet, H., & Hierso, J. C. (2007). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Angewandte Chemie International Edition, 46(6), 834-859. Available at: [Link]

  • Tykwinski, R. R. (2003). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Canadian Journal of Chemistry, 81(11), 1324-1336. Available at: [Link]

  • Shaikh, A. et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4589. Available at: [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. University of Wisconsin-La Crosse. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Journal of Organic Chemistry, 69(26), 9135–9142. Available at: [Link]

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link]

  • Wang, Y. et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Available at: [Link]

  • Nolan, S. P. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar. Available at: [Link]

  • Wang, X. et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[1][6][7]-Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters. Available at: [Link]

  • Alonso, D. A., & Nájera, C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules, 23(5), 1146. Available at: [Link]

  • Reddit discussion on Sonogashira coupling. (2021). r/Chempros. Available at: [Link]

  • Stradiotto, M. (2022). (A) Attempted C−N cross‐couplings of N‐methylbenzamide (2 c) or... ResearchGate. Available at: [Link]

  • Szostak, M. (2018). Well-Defined Palladium(II)-NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N-C/O-C Cleavage. Accounts of Chemical Research, 51(10), 2578-2589. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis & Regioselective Functionalization of 3-Bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the synthesis and downstream application of 3-bromo-5-iodo-N-methylbenzamide . It deviates from standard templates to prioritize the logical flow of experimental science: Rationale


 Synthesis 

Validation

Application
.

Executive Summary & Scientific Rationale

The 3-bromo-5-iodo-N-methylbenzamide scaffold (CAS: 1162261-40-6) represents a "privileged structure" in modern drug discovery. Its value lies in its orthogonal reactivity profile .

  • The Amide Handle: The N-methylbenzamide moiety serves as a robust hydrogen-bond donor/acceptor motif, critical for binding affinity in kinase pockets (e.g., FGFR1, p38 MAPK) and GPCRs.

  • The Halogen Duality: The coexistence of an aryl iodide (Ar-I) and an aryl bromide (Ar-Br) on the meta positions allows for chemoselective sequential cross-coupling .

    • Kinetic Control: The C–I bond (

      
       65 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C–Br bond (
      
      
      
      81 kcal/mol).
    • Strategic Utility: This allows researchers to install "Fragment A" at position 5 (replacing I) under mild conditions, isolate the intermediate, and subsequently install "Fragment B" at position 3 (replacing Br) under forcing conditions.

This guide provides a validated protocol for synthesizing this core scaffold and demonstrates its utility in controlling chemical space.

Strategic Reaction Pathway

The following logic flow illustrates the synthesis of the core scaffold and its subsequent divergent functionalization.

G cluster_legend Reactivity Hierarchy SM 3-Bromo-5-iodobenzoic Acid (Precursor) Core 3-Bromo-5-iodo-N-methylbenzamide (Target Scaffold) SM->Core 1. HATU, DIPEA 2. MeNH2 (THF) ProdA Intermediate A (5-Substituted) Core->ProdA Suzuki Coupling 1 (Pd(PPh3)4, RT) Chemoselective at C-I ProdB Library Compound B (3,5-Disubstituted) ProdA->ProdB Suzuki Coupling 2 (Pd-XPhos, 80°C) Activation of C-Br Leg1 Ar-I > Ar-Br >> Ar-Cl

Figure 1: Strategic workflow for scaffold synthesis and sequential library generation.

Experimental Protocol: Core Scaffold Synthesis

Materials & Reagents[1][2][3][4][5][6][7]
  • Precursor: 3-Bromo-5-iodobenzoic acid (CAS 188815-32-9).

  • Amine Source: Methylamine (2.0 M solution in THF). Note: Using the THF solution is preferred over aqueous methylamine to simplify workup and solubility.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base:

    
    -Diisopropylethylamine (DIPEA/Hünig's Base).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology

Objective: Synthesize 3-bromo-5-iodo-N-methylbenzamide on a 5.0 g scale.

  • Activation:

    • Charge a dry 250 mL round-bottom flask (RBF) with 3-bromo-5-iodobenzoic acid (5.0 g, 15.3 mmol) and a magnetic stir bar.

    • Add Anhydrous DMF (50 mL). Stir until fully dissolved.

    • Add DIPEA (5.3 mL, 30.6 mmol, 2.0 equiv). The solution may warm slightly.

    • Cool the mixture to 0 °C using an ice/water bath.

    • Add HATU (6.4 g, 16.8 mmol, 1.1 equiv) in one portion.

    • Critical Checkpoint: Stir at 0 °C for 30 minutes. The formation of the active ester is indicated by a color change (often to yellow/orange).

  • Amidation:

    • To the active ester solution at 0 °C, add Methylamine (2.0 M in THF) (11.5 mL, 23.0 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS. The starting material acid (

      
      ) should disappear, and the amide product (
      
      
      
      ) should appear.
  • Workup & Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (150 mL).

    • Wash sequentially with:

      • 1.0 M HCl (2 x 50 mL) – Removes excess amine and DIPEA.

      • Saturated NaHCO

        
          (2 x 50 mL) – Removes unreacted acid and HATU byproducts.
        
      • Brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      . Filter and concentrate under reduced pressure.
  • Purification:

    • The crude residue is typically an off-white solid.

    • Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).
      
    • Yield Target: >85% (approx. 4.4 g).

Characterization Data (Self-Validation)

To validate the synthesis, ensure your analytical data matches these expected values:

ParameterExpected ValueDiagnostic Signal
Physical State White to off-white solidMelting Point: 158–160 °C

H NMR (DMSO-

)

8.60 (br q, 1H, NH)
Amide proton coupling to methyl
Aromatic Region

8.05 (t, 1H), 7.95 (t, 1H), 7.85 (t, 1H)
Distinct pattern of 1,3,5-substitution
Methyl Group

2.78 (d, 3H,

=4.5 Hz)
Doublet indicates coupling to NH
LC-MS (ESI+)

339.9 / 341.9
Characteristic Br isotope pattern (1:[1]1)

Advanced Protocol: Regioselective Derivatization

This section details how to exploit the reactivity difference between I and Br.

Concept: The "Halogen Dance" of Reactivity

Aryl iodides react


1000x faster than aryl bromides in Pd-catalyzed couplings when using non-specialized ligands (e.g., PPh

). By controlling temperature and catalyst, we can selectively functionalize the 5-position.
Step 1: Selective Suzuki Coupling at C-I

Reaction: Core Scaffold + Phenylboronic Acid


 3-Bromo-5-phenyl-N-methylbenzamide.
  • Reagents: Core Scaffold (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(PPh

    
    )
    
    
    
    (3 mol%), Na
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: DME/Water (3:1).

  • Conditions: Room Temperature to 40 °C, 12 hours.

  • Mechanism: Oxidative addition occurs exclusively at the C–I bond. The C–Br bond remains intact because the activation energy for Ar-Br oxidative addition is not met at these temperatures with PPh

    
    .
    
Step 2: Coupling at C-Br

Reaction: Intermediate A + 4-Fluorophenylboronic Acid


 3-(4-Fluorophenyl)-5-phenyl-N-methylbenzamide.
  • Reagents: Intermediate A (1.0 equiv), Boronic Acid (1.5 equiv), Pd

    
    (dba)
    
    
    
    (1 mol%), SPhos (2 mol%), K
    
    
    PO
    
    
    (2.0 equiv).
  • Solvent: Toluene/Water (10:1).

  • Conditions: 80–100 °C , 4 hours.

  • Mechanism: The use of SPhos (an electron-rich Buchwald ligand) and higher temperatures facilitates the oxidative addition into the more inert C–Br bond.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Loss of Selectivity (Step 1)Temperature too high (>50°C) or catalyst too active (e.g., XPhos used early).Maintain temp < 40°C. Use Pd(PPh

)

or PdCl

(dppf). Avoid electron-rich biaryl phosphines in Step 1.
De-iodination (Protodehalogenation)Hydride source present or excessive heating.Ensure solvents are degassed. Avoid using alcohols (MeOH/EtOH) if possible; use DME or Toluene.
Low Yield in Amidation Hydrolysis of Active Ester.Ensure DMF is anhydrous. Do not delay the addition of amine after HATU activation (30 min max).
Incomplete C-Br Coupling Catalyst poisoning or insufficient activation.Switch to "Next Gen" precatalysts (e.g., XPhos Pd G3). Degas solvents thoroughly (O

kills Pd(0)).

Safety & Handling

  • Methylamine: Even in THF solution, methylamine is volatile and lachrymatory. Handle exclusively in a fume hood.

  • Halo-benzoic Acids: Can be skin irritants. Wear nitrile gloves.

  • Palladium Catalysts: Heavy metal waste must be segregated. Pd(PPh

    
    )
    
    
    
    is light and air-sensitive; store in a freezer under argon.

References

  • Synthesis of Halogenated Benzoic Acids

    • Sigma-Aldrich Product Sheet: 3-Bromo-5-iodobenzoic acid.[2][3] Available at:

  • Chemoselectivity in Cross-Coupling (Ar-I vs Ar-Br)

    • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Multipurpose Catalyst System for the Cross-Coupling of Aryl Chlorides, Bromides, and Iodides.[4][5][6] Journal of the American Chemical Society.[4][7] Available at:

    • Concept: Detailed analysis of oxidative addition r
  • Amide Coupling Protocols (HATU/EDC): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for coupling reagents).
  • Applications in Kinase Inhibitors (FGFR1)

    • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. Royal Society of Chemistry / NIH. Available at:

    • Context: Illustrates the utility of benzamide scaffolds in medicinal chemistry.

Sources

biological activity of 3-bromo-5-iodo-N-methylbenzamide analogs

[1]

References

  • Chezal, J. M., et al. (2008). "Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging melanoma." Journal of Medicinal Chemistry. Link

  • Mach, R. H., et al. (2013). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer."[1] Cancer Research.[9] Link

  • Pfyffer, M., et al. (2009). "Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators." Bioorganic & Medicinal Chemistry. Link

  • BenchChem Technical Report. (2025). "Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides." Link

Technical Guide: Handling & Chemoselective Functionalization of 3-Bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-iodo-N-methylbenzamide is a high-value bifunctional building block used primarily in the synthesis of diverse pharmaceutical libraries. Its structural core features two distinct halogen handles (iodine and bromine) in a meta relationship to an amide anchor. This electronic and steric arrangement allows for orthogonal functionalization : the higher reactivity of the C–I bond enables selective derivatization (Step 1) while preserving the C–Br bond for subsequent transformations (Step 2).

This guide provides validated protocols for handling, storage, and executing chemoselective cross-coupling reactions, ensuring high yield and structural integrity.

Physicochemical Profile & Stability

PropertyDescription
Physical State Off-white to pale yellow solid
Melting Point Typically 145–155 °C (Derivative dependent)
Solubility High: DMSO, DMF, DMAc, THF, Methanol Moderate: Dichloromethane, Ethyl Acetate Low: Water, Hexanes, Diethyl Ether
Reactivity Profile C–I Bond: High lability; susceptible to photo-degradation and rapid oxidative addition.[1] Amide Proton (N-H): Weakly acidic (

in DMSO); requires base adjustment in coupling reactions.
Storage Class Light-sensitive; Hygroscopic.
Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis or oxidation.

  • Light Protection: Amber vials or aluminum foil wrapping is mandatory to prevent homolytic cleavage of the C–I bond (iodine liberation).

Core Application: Chemoselective Cross-Coupling

The utility of this compound rests on the kinetic differentiation between the aryl-iodide and aryl-bromide bonds. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the order: I > Br >> Cl .

Mechanism of Selectivity
  • Oxidative Addition: The Pd(0) catalyst inserts into the C–I bond significantly faster than the C–Br bond due to the weaker bond dissociation energy of C–I (approx. 65 kcal/mol vs. 81 kcal/mol for C–Br).

  • Ligand Control: By using "standard" ligands (e.g.,

    
    ) and mild temperatures, the catalyst cycle is restricted to the iodine site. The bromine remains inert until activated by specialized electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures in a second step.
    
Workflow Visualization

The following diagram illustrates the sequential functionalization logic.

Chemoselectivity cluster_legend Kinetic Control Start 3-Bromo-5-iodo- N-methylbenzamide Step1 Step 1: Selective C-I Coupling Start->Step1 Pd(PPh3)4, Base RT to 60°C Inter Intermediate: 3-Bromo-5-Aryl-benzamide Step1->Inter Yield > 85% Br intact Step2 Step 2: C-Br Activation Inter->Step2 Pd2(dba)3, XPhos >90°C Final Final Product: 3,5-Diaryl-benzamide Step2->Final Library Generation I reacts first->Br reacts second

Caption: Sequential logic for orthogonal functionalization of the Iodo and Bromo positions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid to the C-5 (Iodo) position without affecting the C-3 (Bromo) position.

Reagents & Equipment[2][3]
  • Substrate: 3-Bromo-5-iodo-N-methylbenzamide (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst:

    
     (3–5 mol%) — Chosen for moderate activity to avoid Br-activation.
    
  • Base:

    
     (2.0 M aqueous, 2.5 equiv) — Mild base prevents amide deprotonation interference.
    
  • Solvent: 1,4-Dioxane or DME (degassed).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon.

    • Add 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv), Aryl boronic acid (1.1 equiv), and

      
        (0.05 equiv).
      
  • Solvation:

    • Add degassed 1,4-Dioxane (concentration 0.1 M).

    • Add 2.0 M

      
        solution (2.5 equiv).
      
    • Note: The N-methyl amide proton may consume a fraction of the base; the excess carbonate ensures the catalytic cycle proceeds.

  • Reaction:

    • Seal the vial and heat to 60 °C .

    • Critical Control Point: Do NOT exceed 80 °C. Higher temperatures increase the risk of oxidative addition into the C–Br bond, leading to "scrambled" bis-coupled byproducts.

    • Monitor by TLC or LC-MS every hour. The starting material (Iodo) should disappear, while the mono-coupled Bromo-intermediate appears.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Purify via Silica Gel Chromatography.[2]

    • Eluent: Hexanes/Ethyl Acetate gradient.[2] The product is typically more polar than the starting material due to the extended conjugation.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Bis-coupling observed (Reaction at Br)Temperature too high or catalyst too active.Reduce temperature to 40–50 °C. Switch to a less electron-rich ligand (e.g., simple

rather than phosphines like

).
De-iodination (Protodehalogenation) Hydride source present or solvent wet.Ensure solvents are anhydrous. Avoid alcoholic solvents if possible.
Low Conversion Catalyst poisoning or poor solubility.Degas solvents thoroughly (freeze-pump-thaw). Add a co-solvent like DMF if the amide precipitates.
N-Arylation (Side reaction) Copper contamination or high pH.Ensure the reaction is Copper-free (unless intended). Use milder bases like

or

.
Analytical Validation
  • 1H NMR: Look for the disappearance of the specific triplet/doublet patterns of the 3,5-disubstituted ring. The shift of the aromatic protons will change significantly upon coupling at the Iodo position.

  • LC-MS: Mass shift corresponding to

    
    . The isotopic pattern of the product must still show the 1:1 doublet characteristic of a single Bromine atom (
    
    
    
    ).

References

  • Chemoselective Cross-Coupling Principles

    • Title: Sequential and Iterative Pd-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
    • Source: Mol.[1][3][4] Divers. 2011.

    • URL:[Link]

  • Reactivity of Aryl Halides

    • Title: An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides.
    • Source: J. Am. Chem. Soc. 2009.[5]

    • URL:[Link][5]

  • Safety & Handling (Analogous Compounds)

    • Title: Safety Data Sheet - 3-Bromo-N-methylbenzamide.[6]

    • Source: TCI Chemicals.

Sources

Application Notes & Protocols: A Guide to the Laboratory Synthesis of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Benzamide Moiety

The substituted benzamide is a cornerstone structural motif in modern science, demonstrating remarkable versatility across medicinal chemistry, drug development, and materials science.[1][2] Its prevalence in a vast array of pharmaceuticals—from analgesics and anti-inflammatories to antipsychotics and anticancer agents—stems from its ability to act as a stable, rigid scaffold that can engage in crucial hydrogen bonding interactions with biological targets.[3][4] The synthesis of these compounds is, therefore, a fundamental and frequently performed transformation in organic chemistry laboratories.

This guide provides an in-depth exploration of the principal methodologies for the laboratory synthesis of substituted benzamides. It moves beyond simple procedural lists to explain the underlying principles and mechanistic rationale, offering field-proven insights to empower researchers to select and optimize the ideal synthetic strategy for their specific target molecules. We will cover classical and modern catalytic methods, providing detailed, self-validating protocols designed for reproducibility and success.

Method 1: The Schotten-Baumann Reaction: Acylation via Benzoyl Chlorides

The reaction of a benzoyl chloride with a primary or secondary amine is one of the most reliable and high-yielding methods for preparing benzamides.[][6] Named after its discoverers, Carl Schotten and Eugen Baumann, this reaction is a robust and versatile tool in the synthetic chemist's arsenal.[7][8]

Reaction Principle & Causality

The core of this method is a nucleophilic acyl substitution.[9][10] The amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the benzoyl chloride.[9] The key challenge is the stoichiometric generation of hydrochloric acid (HCl) during the reaction, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[6][11]

To overcome this, the reaction is performed under basic conditions—the "Schotten-Baumann conditions."[12] A base, typically aqueous sodium hydroxide or pyridine, is added to neutralize the HCl as it forms, ensuring a continuous supply of the free amine nucleophile to drive the reaction to completion.[7][11] The use of a two-phase system (e.g., an organic solvent and water) is common, where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic layer.[12]

Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[9][13]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[9][14]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond.

  • Elimination of Leaving Group: Simultaneously, the chloride ion, an excellent leaving group, is expelled.[9][10]

  • Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., another amine molecule or the added base like NaOH) to yield the final, neutral benzamide product and an ammonium salt.[10][11]

Diagram: Schotten-Baumann Reaction Workflow

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine in Organic Solvent Setup Combine Solutions in Flask (Vigorous Stirring) Amine->Setup Base Prepare Aqueous Base (e.g., NaOH) Base->Setup Addition Slowly Add Benzoyl Chloride (Control Exotherm) Setup->Addition Stir Stir at Room Temp (e.g., 15-30 min) Addition->Stir Addition->Stir HCl neutralization occurs Precipitate Precipitation of Crude Benzamide Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water (Removes Salts) Filter->Wash Purify Recrystallize from Hot Water/Ethanol Wash->Purify Wash->Purify Improves purity Dry Dry Product Purify->Dry

Caption: Experimental workflow for benzamide synthesis via the Schotten-Baumann reaction.

Detailed Experimental Protocol: Synthesis of N-Benzylbenzamide

This protocol details the synthesis of N-benzylbenzamide from benzylamine and benzoyl chloride.

Materials:

  • Benzylamine (1.0 equiv.)

  • Benzoyl chloride (1.05 equiv.)

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 100 mL conical flask, dissolve benzylamine (1.0 g, 9.33 mmol) in 25 mL of dichloromethane. Add 20 mL of 10% aqueous NaOH solution.

  • Acyl Chloride Addition: Cool the flask in an ice bath. With vigorous stirring, add benzoyl chloride (1.36 g, 9.70 mmol) dropwise over 10-15 minutes. The slow addition is crucial to control the exothermic nature of the reaction.[]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for an additional 20 minutes.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting amine.[15]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[16]

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield pure N-benzylbenzamide as a white solid.[17]

Method 2: Catalytic Direct Amidation of Benzoic Acids

The direct condensation of a carboxylic acid and an amine is an inherently more atom-economical and environmentally friendly approach, with water as the only byproduct.[18] However, this transformation is thermodynamically challenging and often requires high temperatures. The development of catalytic systems has made this a viable and attractive alternative to activated carboxylic acid derivatives.[19][20]

Reaction Principle & Causality

Direct amidation catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Various catalysts have been developed, with boron- and zirconium-based systems being particularly effective.[1][2][21]

  • Boron-Based Catalysts: Boronic acids are widely used catalysts.[18][21] They are believed to react with the carboxylic acid to form an acylborate intermediate, which is a more potent acylating agent.[21] These reactions often require the removal of water, typically by azeotropic distillation (using a Dean-Stark apparatus) or with molecular sieves, to drive the equilibrium towards product formation.[22]

  • Zirconium-Based Catalysts: Lewis acidic catalysts like Zirconium(IV) chloride (ZrCl₄) can also promote direct amidation.[2] The Zr(IV) center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the amine's attack.

Diagram: Simplified Catalytic Cycle for Direct Amidation

Cat Catalyst (e.g., Boronic Acid) Intermediate Activated Intermediate (e.g., Acylborate) Cat->Intermediate + R-COOH RCOOH R-COOH (Benzoic Acid) RCOOH->Intermediate RNH2 R'-NH2 (Amine) Product R-CO-NHR' (Benzamide) RNH2->Product Intermediate->Product + R'-NH2 Product->Cat - H2O H2O H2O box box start Low Yield or Incomplete Reaction? check_reagents Reagents pure & dry? start->check_reagents check_conditions Reaction temp/time correct? check_reagents->check_conditions Yes sol_reagents Use anhydrous solvents. Check starting material purity. check_reagents->sol_reagents No check_stoich Stoichiometry correct? check_conditions->check_stoich Yes sol_conditions Increase reaction time or temp. Monitor by TLC. check_conditions->sol_conditions No check_mixing Mixing/Stirring adequate? check_stoich->check_mixing Yes sol_stoich Ensure base is in excess (S-B). Check catalyst loading (catalytic rxns). check_stoich->sol_stoich No sol_mixing Increase stir rate, especially in biphasic reactions. check_mixing->sol_mixing No end_node Improved Yield check_mixing->end_node Yes, investigate side reactions sol_reagents->end_node sol_conditions->end_node sol_stoich->end_node sol_mixing->end_node

Sources

regioselective functionalization of 3-bromo-5-iodobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 3-Bromo-5-iodobenzamide

Executive Summary

This guide details the regioselective functionalization of 3-bromo-5-iodobenzamide , a critical "privileged scaffold" for fragment-based drug discovery (FBDD). The presence of two distinct halogen atoms (iodine and bromine) in a meta-relationship to an amide directing group allows for orthogonal functionalization. This note provides validated protocols for sequential Suzuki-Miyaura cross-couplings, exploiting the kinetic resolution between C–I and C–Br bonds. By strictly controlling temperature and catalyst-ligand architecture, researchers can achieve high-fidelity synthesis of non-symmetrical 3,5-diarylbenzamides, common motifs in kinase inhibitors and liquid crystal engineering.

Mechanistic Basis & Reactivity Profile

The success of this protocol relies on the substantial difference in Bond Dissociation Energy (BDE) and the rate of Oxidative Addition (OA) to the Palladium(0) center.[1]

  • C–I Bond (Target 1): Weaker BDE (~65 kcal/mol). Undergoes fast OA even at ambient temperatures with standard phosphine ligands (e.g., PPh3).

  • C–Br Bond (Target 2): Stronger BDE (~81 kcal/mol). Requires elevated temperatures (>80°C) or electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate OA.

  • Amide Group: The electron-withdrawing nature of the amide (-CONH2) at the C-1 position deactivates the ring slightly towards Electrophilic Aromatic Substitution (SEAr) but activates the C–X bonds for Oxidative Addition, further enhancing the reactivity of the C–I bond compared to a neutral benzene ring.

Reactivity Hierarchy:

C-I (C-5) > C-Br (C-3) >> C-H

Strategic Workflow (Visualization)

The following diagram outlines the logical flow for sequential functionalization, highlighting the "Gatekeeper" step where temperature control dictates selectivity.

SequentialCoupling Figure 1: Sequential Chemoselective Cross-Coupling Workflow Start 3-Bromo-5-iodobenzamide (Starting Scaffold) Intermediate Intermediate: 3-Bromo-5-arylbenzamide Start->Intermediate Step 1: C-I Selective Pd(PPh3)4, Na2CO3 Temp: 25-45°C SideProduct Side Product: Bis-coupled (Over-reaction) Start->SideProduct Loss of Control (Temp > 60°C or Excess Reagent) Product Final Product: 3,5-Diarylbenzamide Intermediate->Product Step 2: C-Br Activation Pd(dppf)Cl2, K3PO4 Temp: 90-100°C

Caption: Figure 1 illustrates the temperature-dependent kinetic resolution between the C-I and C-Br sites.

Experimental Protocols

Protocol A: C-5 Selective Suzuki Coupling (The Iodine Displacement)

Objective: Functionalize the C-5 position while leaving the C-3 Bromine intact.

Reagents:

  • Substrate: 3-Bromo-5-iodobenzamide (1.0 equiv)[2]

  • Boronic Acid 1: Aryl-B(OH)2 (1.05 equiv) — Strict stoichiometry is crucial.

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate, Boronic Acid 1, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed solvent (DME) and aqueous Na2CO3 via syringe.

  • Reaction: Stir the mixture at Room Temperature (25°C) .

    • Checkpoint: Monitor by LCMS after 2 hours.[2] If conversion is <50%, warm to 40-45°C. Do not exceed 60°C to avoid attacking the C-Br bond.[2]

  • Work-up: Once the starting material is consumed (typically 4-16h), dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2]

  • Purification: Flash column chromatography. The bromo-intermediate is usually less polar than the bis-coupled product.[2]

Protocol B: C-3 Suzuki Coupling (The Bromine Displacement)

Objective: Functionalize the remaining C-3 Bromine on the intermediate.

Reagents:

  • Substrate: 3-Bromo-5-arylbenzamide (Intermediate from Protocol A)[2]

  • Boronic Acid 2: Aryl'-B(OH)2 (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd2(dba)3 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv) — Stronger base helps activate the boronic acid for the harder coupling.

  • Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step Procedure:

  • Setup: Combine intermediate, Boronic Acid 2, base, and catalyst in a pressure vial.

  • Reaction: Heat to 90-100°C for 12-24 hours. The elevated temperature is required to overcome the higher activation energy of the C-Br oxidative addition.

  • Monitoring: LCMS should show the disappearance of the bromine isotope pattern (1:1 doublet).

  • Work-up: Standard aqueous extraction.

  • Purification: Recrystallization or reverse-phase HPLC is often required to remove de-halogenated byproducts (des-bromo species).[2]

Data Summary & Optimization Guide

The following table summarizes the impact of conditions on selectivity (Ratio of Mono-Iodo product vs. Bis-coupled product).

VariableConditionSelectivity (I-product : Bis-product)Notes
Temperature 25°C> 98 : 2Optimal for Step 1. Slow but highly selective.[2]
60°C85 : 15Risk of bromine activation increases.[2]
100°C0 : 100Leads to full bis-coupling (scrambling).[2]
Catalyst Pd(PPh3)4HighStandard for I-selectivity.[2]
Pd(dtbpf)Cl2LowHighly active catalyst; erodes selectivity.[2]
Base Na2CO3HighMild base prevents rapid transmetallation at Br.[2]
Cs2CO3ModerateStronger base can accelerate Br coupling.[2][3]

Troubleshooting & Critical Control Points

  • "The Scrambling Problem": If you observe bis-coupled product during Step 1, lower the temperature and reduce catalyst loading to 1 mol%. Ensure you are using exactly 1.0-1.05 equivalents of the first boronic acid.

  • Amide Hydrolysis: At 100°C with strong base (Protocol B), the primary amide may hydrolyze to the carboxylic acid.

    • Solution: Use anhydrous conditions with CsF (Cesium Fluoride) as the activator instead of aqueous base, or protect the amide as a nitrile (dehydration) prior to coupling, then re-hydrate later.

  • Catalyst Poisoning: The free NH2 of the amide can coordinate to Pd.[2] If conversion stalls, use a "pre-catalyst" system like XPhos Pd G2, which is more robust against coordination inhibition.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002).[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Discusses reactivity order I > Br > Cl).

  • BenchChem. (2025).[1][2] "Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene." (Comparative halide reactivity data).

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol."[2]

  • Fairlamb, I. J. S. (2007).[2] "Palladium catalysis in synthesis: where next?" Organic & Biomolecular Chemistry. (Mechanistic insights on oxidative addition).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Bromo-5-iodo-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-Bromo-5-iodo-N-methylbenzamide Primary Application: Critical scaffold for orthogonal cross-coupling (Suzuki/Sonogashira) in kinase inhibitor development. Core Challenge: The electron-deficient nature of the 3-bromo-5-iodobenzoic acid precursor creates a "Goldilocks" reactivity problem: the acid is acidic enough to form salts readily, but the carbonyl carbon is deactivated toward nucleophilic attack compared to electron-rich analogs. Furthermore, the iodine atom is labile, posing stability risks under harsh activation conditions.

Physicochemical Profile
PropertySpecificationImplication for Synthesis
Precursor 3-Bromo-5-iodobenzoic acidPoor solubility in non-polar solvents; high melting point.
Nucleophile Methylamine (MeNH₂)Volatile; available as HCl salt or THF/MeOH solution.
Electronic State Electron-Deficient (

-withdrawing)
Slower nucleophilic attack; requires strong activation.
Stability Iodine (C-I bond)Light sensitive; susceptible to metal-catalyzed exchange.

Standardized Synthesis Workflows

We recommend Method A (Acid Chloride) for maximum yield (>85%) on scales >1g. Method B (HATU/Coupling) is reserved for small-scale (<100mg) or high-throughput library generation.

Method A: The "Gold Standard" Acid Chloride Route

Best for: High yield, scalability, cost-efficiency.

Reagents:

  • 3-Bromo-5-iodobenzoic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) [Anhydrous][2]

  • Methylamine (2.0 M in THF, 3.0 equiv) OR MeNH₂·HCl + TEA (3.0 equiv)

Protocol:

  • Activation: Suspend the benzoic acid in anhydrous DCM (0.2 M) under Nitrogen.

  • Catalysis: Add catalytic DMF. Crucial: Do not omit. This forms the Vilsmeier-Haack intermediate which activates the oxalyl chloride.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Warm to RT and stir for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation (The Yield Saver): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

    • Why? Excess oxalyl chloride reacts with methylamine to form impurities.

  • Coupling: Cool the acid chloride solution to 0°C. Add Methylamine (in THF) dropwise. If using MeNH₂·HCl, add the salt followed by slow addition of Triethylamine (TEA).

  • Workup: Quench with 1N HCl (removes unreacted amine). Wash with NaHCO₃ (removes unreacted acid). Dry (MgSO₄) and concentrate.[2]

Method B: HATU-Mediated Coupling

Best for: Mild conditions, preventing dehalogenation.

Protocol:

  • Dissolve acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv). Stir 5 mins.

  • Add HATU (1.1 equiv). Stir 10 mins (Activation).

  • Add Methylamine (1.2 equiv). Stir 4-16h.

Visualization of Workflows

Synthesis_Workflow Start Start: 3-Bromo-5-iodobenzoic acid Decision Scale > 100mg? Start->Decision Act_A Add (COCl)2 + cat. DMF (DCM, 0°C -> RT) Decision->Act_A Yes (Yield Focus) Act_B Add HATU + DIPEA (DMF, RT) Decision->Act_B No (Speed Focus) Inter_A Intermediate: Acid Chloride (Highly Reactive) Act_A->Inter_A Evap Evaporate Volatiles (Remove excess Oxalyl Cl) Inter_A->Evap Critical Step Coup_A Add MeNH2 (THF) + Base (0°C, exothermic) Evap->Coup_A Workup Acidic Wash (1N HCl) Basic Wash (NaHCO3) Coup_A->Workup Coup_B Add MeNH2 (Stir 12h) Act_B->Coup_B Coup_B->Workup Product Target: 3-Bromo-5-iodo-N-methylbenzamide Workup->Product

Figure 1: Decision logic for selecting the optimal synthesis route based on scale and yield requirements.

Troubleshooting & FAQs

Category 1: Low Yield (<50%)

Q: My reaction conversion is incomplete even after 24 hours. Why?

  • Diagnosis: Steric hindrance and electronic deactivation. The 3,5-dihalo pattern withdraws electron density, making the acid less nucleophilic during the activation step (Method B), or the acid chloride formation was incomplete (Method A).

  • The Fix:

    • Switch to Method A: Acid chlorides are far more reactive than HATU/active esters.

    • Check DMF Quality: If using Method A, ensure your DMF is fresh. Old DMF contains dimethylamine, which will couple to your acid, forming the N,N-dimethyl impurity (check LCMS for M+14 mass shift).

    • Stoichiometry: Ensure you use at least 3.0 equivalents of amine/base. The first equivalent forms the salt with the HCl byproduct; only the excess is available for coupling.

Q: I have high mass recovery, but the NMR shows a mixture.

  • Diagnosis: Likely unreacted starting material (acid) co-precipitating with the product.

  • The Fix: The product is an amide (neutral), while the starting material is an acid.

    • Protocol: Dissolve the crude solid in EtOAc. Wash vigorously with 1M NaOH (not just NaHCO₃). The acid will deprotonate and move to the aqueous layer. The amide stays in the organic layer.

Category 2: Impurities & Side Reactions

Q: I see a peak with Mass [M-126] (Loss of Iodine).

  • Diagnosis: Hydrodeiodination. This is rare in simple couplings but occurs if the reaction is exposed to intense light or if Pd contaminants are present in the glassware/stirrers from previous cross-coupling reactions.

  • The Fix: Wrap the flask in aluminum foil. Use designated stir bars free of transition metals.

Q: The product is "oiling out" during recrystallization.

  • Diagnosis: The melting point is depressed by impurities, or the solvent polarity is incorrect.

  • The Fix: Use a Two-Solvent Recrystallization System .[3]

    • Dissolve crude in minimum hot Ethanol (or EtOAc).

    • Slowly add hot Water (or Hexanes) until persistent turbidity appears.

    • Cool slowly to RT, then 4°C.

    • Note: 3,5-dihalo benzamides crystallize extremely well from EtOH/H₂O mixtures.

Purification Strategy: The "Self-Validating" Workflow

Do not rely solely on column chromatography, which can be wasteful for this substrate. Use this logic flow:

Purification_Logic Crude Crude Reaction Mixture TLC TLC Check (50% EtOAc/Hex) Is Acid Present? Crude->TLC Wash Wash Organic Layer with 1M NaOH TLC->Wash Yes (Acid Spot Visible) Dry Dry & Concentrate TLC->Dry No Wash->Dry Solubility Is Solid Crystalline? Dry->Solubility Recryst Recrystallize (EtOH / Water) Solubility->Recryst Yes/Maybe Column Flash Column (Gradient 0-40% EtOAc/Hex) Solubility->Column No (Sticky Oil) Final Pure Product (White Needles) Recryst->Final Column->Final

Figure 2: Purification decision tree to maximize recovery and purity.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Application Note. (2025). A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. BenchChem Technical Library.

  • Vadagaonkar, K. S., et al. (2015).[5] Iodine-Mediated Domino Protocol for the Synthesis of Benzamides. Synlett, 26, 1677-1682.[5]

  • Sigma-Aldrich Technical Data. (2024). 3-Bromo-5-iodobenzoic acid Product Specification & Safety Data Sheet.

Sources

Technical Support Center: Purification of 3-Bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-bromo-5-iodo-N-methylbenzamide . This compound is a critical bifunctional building block. Its value lies in the differential reactivity of the halogens: the labile iodine (C-5) is primed for rapid cross-coupling (e.g., Sonogashira, Suzuki) while the bromine (C-3) remains intact for subsequent derivatization.

However, this dual-halogenated nature presents unique purification challenges. The iodine atom is photosensitive and prone to protodehalogenation, while the N-methyl amide moiety can lead to rotational isomerism (rotamers) that complicates NMR analysis.

This guide moves beyond standard textbook procedures, offering field-proven workflows to ensure the integrity of this scaffold.

Module 1: The "Chemical Scavenging" Protocol (Extraction)

Context: The most common synthesis route involves coupling 3-bromo-5-iodobenzoic acid with methylamine (via acid chloride or coupling agents like EDC/HATU). Consequently, the primary impurities are unreacted acid, unreacted amine, and urea byproducts.

The Issue: "My product contains trace starting material that co-elutes on TLC."

The Solution: Do not rely solely on chromatography. Use a "pincer" extraction method to chemically remove precursors before the crude material ever touches a column.

Protocol: The pH Pincer Wash
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with amide byproducts.

  • Acidic Wash (Removes Methylamine): Wash the organic layer with 0.5 M HCl (2x).

    • Mechanism:[1][2] Protonates residual methylamine (

      
      ) into water-soluble methylammonium chloride.
      
    • Note: The amide nitrogen is non-basic (

      
      ) and will remain in the organic layer.
      
  • Basic Wash (Removes Benzoic Acid): Wash the organic layer with Saturated NaHCO₃ (2x).

    • Mechanism:[1][2] Deprotonates unreacted 3-bromo-5-iodobenzoic acid (

      
      ) into its water-soluble carboxylate salt.
      
    • Critical Check: Ensure the aqueous layer pH is > 8.

  • Brine & Dry: Wash with saturated NaCl (Brine) to remove trapped water, then dry over anhydrous Na₂SO₄.

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash w/ 0.5 M HCl Dissolve->AcidWash OrganicLayer Organic Layer (Product) AcidWash->OrganicLayer Keep Organic AqueousWaste Aqueous Waste (Amine/Acid Salts) AcidWash->AqueousWaste Discard Aq BaseWash Wash w/ Sat. NaHCO3 BaseWash->OrganicLayer Keep Organic BaseWash->AqueousWaste Discard Aq OrganicLayer->BaseWash Final Dry (Na2SO4) & Concentrate OrganicLayer->Final

Figure 1: The "Pincer" extraction workflow designed to chemically strip amine and acid impurities.

Module 2: Chromatography & Iodine Stability

Context: Iodine-carbon bonds are weaker than bromine-carbon bonds. Exposure to light or active surfaces (acidic alumina) can cause protodehalogenation (loss of Iodine, replaced by H), resulting in the impurity 3-bromo-N-methylbenzamide.

The Issue: "I see a faint pink color in my fractions, or a new spot appearing just below my product on TLC."

The Solution:

  • Light Protection: Wrap your column and collection flasks in aluminum foil. Iodine liberation is photo-catalyzed.

  • Stationary Phase: Use Neutral Silica Gel . Avoid Acidic Alumina.

  • Eluent System:

    • Recommended: Hexanes/EtOAc (Gradient 10%

      
       50%).
      
    • Alternative: DCM/MeOH (98:2). Note: High MeOH concentrations can dissolve silica, contaminating the product.

Data: Retention Factor (


) Guide 
| Compound | 

(3:7 EtOAc:Hex) |

(DCM) | Notes | | :--- | :--- | :--- | :--- | | Product (3-Br-5-I-Amide) | 0.45 | 0.30 | UV Active, Dark spot | | Impurity: 3-Br-5-I-Benzoic Acid | < 0.10 | < 0.05 | Streaks near baseline | | Impurity: Des-Iodo (3-Br-Amide) | 0.40 | 0.25 | Very difficult to separate; requires slow gradient |

Module 3: Recrystallization (The Gold Standard)

Context: For scale-up (>5g), chromatography is inefficient. Halogenated benzamides crystallize well due to heavy atom "stacking" effects.

The Issue: "The product oils out (forms a liquid blob) instead of crystallizing."

The Solution: Use a two-solvent system (Good Solvent + Poor Solvent).

Protocol: Displacement Crystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Slowly add Heptane (or Hexane) dropwise while keeping the solution hot, until a persistent cloudiness appears.

  • Re-solubilization: Add just enough hot EtOAc to make the solution clear again.

  • Cooling: Remove from heat. Let it cool to Room Temperature (RT) slowly. Do not place directly on ice, as this traps impurities (occlusion).

  • Harvest: Once solids form at RT, cool to 0°C for 30 minutes, then filter.

Why this works: The heavy Iodine and Bromine atoms facilitate


-stacking interactions, making the crystal lattice energy favorable once the "greasy" impurities remain in the Heptane mother liquor.

Troubleshooting & FAQs

Q1: The NMR spectrum shows "double peaks" for the methyl group. Is my product impure?

A: Likely No . This is a classic Rotamer Effect .

  • Mechanism: The C-N bond in amides has partial double-bond character, restricting rotation. This creates two distinct environments for the methyl group (syn/anti relative to the carbonyl oxygen).

  • Verification: Run the NMR at elevated temperature (e.g., 50°C or 323 K). The peaks should coalesce into a single singlet as the rotation barrier is overcome.

Q2: My product turned purple/pink on the shelf. Is it ruined?

A: The color indicates free Iodine (


) , caused by photodegradation.
  • Fix: Dissolve in EtOAc and wash with 10% Sodium Thiosulfate (

    
    ) . The thiosulfate reduces purple 
    
    
    
    to colorless iodide (
    
    
    ). Re-dry and concentrate.
  • Prevention: Store in amber vials at 4°C.

Q3: I used a Palladium (Pd) catalyst in the previous step, and now I can't get the metal out.

A: If this amide was made via Carbonylation or Pd-catalyzed amidation:

  • Do NOT use standard silica.

  • Use: A metal scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with N-Acetylcysteine solution. Pd binds tightly to the Iodine/Bromine sites and will interfere with downstream coupling reactions.

TroubleshootingLogic Problem Identify Issue CheckNMR Double Peaks in NMR? Problem->CheckNMR CheckColor Pink/Purple Color? Problem->CheckColor CheckOil Oiling Out? Problem->CheckOil Rotamer Run High-Temp NMR (Rotamers) CheckNMR->Rotamer Yes ThioWash Wash w/ Na2S2O3 (Free Iodine) CheckColor->ThioWash Yes SolventSwitch Switch to EtOAc/Heptane Slow Cool CheckOil->SolventSwitch Yes

Figure 2: Rapid diagnostic logic for common physical and spectral anomalies.

References

  • BenchChem. (2025).[3][4] Strategies to reduce impurities in benzamide synthesis. Retrieved from 4[3][4]

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid: Properties and Applications. Retrieved from 5

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin and Determination. Retrieved from 6

  • PubChem. (2025).[7] 3-Bromo-N-methylbenzamide Compound Summary. Retrieved from 7

Sources

Technical Support Center: Purification of 3-bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 3-bromo-5-iodo-N-methylbenzamide , a critical scaffold in medicinal chemistry often used for orthogonal cross-coupling reactions (e.g., Suzuki at the bromine, Sonogashira at the iodine).

The content is structured to address specific impurity profiles encountered during synthesis, assuming a standard amide coupling route (e.g., from 3-bromo-5-iodobenzoic acid).

Case Reference: T-BIMB-PUR-01

Subject: Removal of Impurities, Color Correction, and Isolation logic. Applicable For: Intermediates in Kinase Inhibitor/PROTAC Synthesis.

Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My crude solid has a persistent yellow-to-brown discoloration. Is this an organic impurity?

Diagnosis: Likely Iodine liberation (


) .
Technical Insight:  Aryl iodides are inherently photosensitive. The Carbon-Iodine bond (approx. 57 kcal/mol) is weaker than the C-Br bond. Exposure to light or trace acidity during workup can generate radical species, releasing elemental iodine. This is not just a cosmetic issue; free iodine can act as a Lewis acid, catalyzing further decomposition or iodinating other electron-rich sites.
Solution: 
  • Reductive Wash: Dissolve the crude in ethyl acetate (EtOAc). Wash immediately with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Mechanism: Thiosulfate reduces lipophilic

      
       (colored) to water-soluble iodide ions (
      
      
      
      ) (colorless).
  • Protocol Adjustment: Wrap reaction flasks and columns in aluminum foil. Conduct recrystallization in low-light conditions.

Q2: H-NMR shows a persistent set of peaks corresponding to the starting material (3-bromo-5-iodobenzoic acid), even after a bicarbonate wash.

Diagnosis: Incomplete Extraction of Acidic Precursor. Technical Insight: 3-bromo-5-iodobenzoic acid is significantly more lipophilic than unsubstituted benzoic acid due to the heavy halogens. A standard saturated


 wash (pH ~8-9) may not fully deprotonate the acid into the aqueous phase if the organic layer is highly non-polar (like DCM) or if the partition coefficient (

) favors the organic phase. Solution:
  • pH Adjustment: Switch to 0.5 M or 1.0 M NaOH for the wash (Target pH 12-13).

    • Caution: Do not heat. The amide bond is stable to dilute base at RT, but prolonged exposure can hydrolyze it.

  • Back-Extraction: If the acid is valuable, acidify the aqueous basic layer with HCl to precipitate the recovered starting material.

Q3: I see a "shadow" spot running just below my product on TLC. It’s very difficult to separate.

Diagnosis: Des-iodo impurity (3-bromo-N-methylbenzamide). Technical Insight: If you used Pd-catalysis to generate the precursor or if the reaction mixture was exposed to reducing conditions (e.g., metal contaminants, excessive heating with amine sources), the iodine atom may have been reduced (hydrodehalogenation). Because the Iodine and Hydrogen atoms have vastly different masses but somewhat similar polarities in this scaffold, separation by silica chromatography is inefficient. Solution:

  • Recrystallization (The Orthogonal Approach): Chromatography relies on polarity; Recrystallization relies on lattice energy. The crystal lattice of the di-halo product is significantly different from the mono-halo impurity.

  • Solvent System: Use Ethanol/Water or Toluene/Heptane . The heavy iodine atom significantly decreases solubility in cold non-polar solvents compared to the des-iodo analog.

Q4: My product is oiling out instead of crystallizing.

Diagnosis: Solvent Entrapment / Impurity Eutectic. Technical Insight: N-methylbenzamides have hydrogen-bond donating (NH) and accepting (C=O) capabilities. They can form supersaturated oils ("oiling out") if the cooling is too rapid or if residual solvent (like DCM or DMF) disrupts lattice formation. Solution:

  • Seed Crystal: Obtain a tiny amount of solid (even if impure) to seed the oil.

  • Trituration: Add cold Hexanes or Pentane to the oil and sonicate. This extracts the solvent residues that are solvating the product, forcing it to crash out as a solid.

Part 2: Validated Purification Protocols
Protocol A: The "Gold Standard" Workup (Extraction)

Use this immediately post-reaction to remove 95% of bulk impurities (coupling agents, acids, amines).

StepActionCritical Parameter
1 Dilution Dilute reaction mixture with EtOAc (approx. 10mL per mmol). Avoid DCM if possible (emulsion risk).
2 Acid Wash Wash with 1M HCl (2x). Removes unreacted methylamine and urea byproducts (if EDC used).
3 Base Wash Wash with 1M NaOH (2x). Removes 3-bromo-5-iodobenzoic acid.
4 Reductive Wash Wash with 10%

. CRITICAL: Removes free iodine (color).
5 Drying Dry over

, filter, and concentrate.
Protocol B: Recrystallization (Ethanol/Water)

Best for removing close-eluting regioisomers or des-halo impurities.

  • Place crude solid in an Erlenmeyer flask.

  • Add Absolute Ethanol (approx. 5 mL/g). Heat to boiling (steam bath).

  • If solid remains, add Ethanol dropwise until dissolved.

  • Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to Room Temperature slowly (wrap flask in a towel to insulate).

  • Cool in an ice bath for 1 hour. Filter crystals and wash with cold 50% EtOH/Water.

Part 3: Decision Logic for Purification

The following diagram illustrates the decision-making process for purifying 3-bromo-5-iodo-N-methylbenzamide based on the specific impurities observed.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC/LCMS Start->CheckTLC Decision1 Major Impurity Type? CheckTLC->Decision1 PathAcid Starting Material (Acid) (Lower Rf in Acidic Eluent) Decision1->PathAcid Acidic SM PathColor Yellow/Brown Color (Iodine) Decision1->PathColor Oxidative PathClose Close Eluting Spot (Des-iodo/Regioisomer) Decision1->PathClose Structural ActionBase Protocol A: Wash with 1M NaOH PathAcid->ActionBase ActionThio Protocol A: Wash with Na2S2O3 PathColor->ActionThio ActionCryst Protocol B: Recrystallization (EtOH/H2O) PathClose->ActionCryst FinalCheck Final Purity Check (H-NMR / Melting Point) ActionBase->FinalCheck ActionThio->FinalCheck ActionCryst->FinalCheck

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

Part 4: Chemical Data & Solubility Profile
SolventSolubility (RT)Solubility (Hot)Application
Water InsolubleInsolubleAnti-solvent (Precipitation)
Ethanol ModerateHighPrimary Recrystallization Solvent
DCM HighHighExtraction / Loading for Column
Hexanes InsolubleLowAnti-solvent / Trituration
Ethyl Acetate HighHighExtraction Solvent

Key Physical Properties:

  • Melting Point: Expect range between 150–160°C (Dependent on crystal polymorph and purity).

  • Appearance: White to off-white needles (Pure). Yellow/Orange powder (Impure).

References
  • BenchChem. (2025). Strategies to Reduce Impurities in Benzamide Synthesis. Retrieved from

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid Product Specification. Retrieved from

  • **Organic Synt

Technical Support Center: Optimizing Palladium Coupling for 3-Bromo-5-Iodo-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with dihalogenated substrates, focusing on the unique challenges and opportunities presented by 3-bromo-5-iodo-N-methylbenzamide. Our goal is to provide you with actionable troubleshooting advice and a deeper mechanistic understanding to help you achieve optimal, selective, and reproducible results in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: I want to perform a selective cross-coupling on 3-bromo-5-iodo-N-methylbenzamide. Which position will react first?

By a significant margin, the carbon-iodine (C-I) bond is the preferred site for initial reaction under standard palladium cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This regioselectivity is fundamentally governed by the bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is weaker than the carbon-bromine (C-Br) bond, making it kinetically and thermodynamically more favorable to break during the oxidative addition step of the catalytic cycle.[1][2]

The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition is: I > OTf > Br > Cl .[3][4] Therefore, you can achieve excellent selectivity for mono-functionalization at the C-5 position (iodine) by carefully controlling the reaction stoichiometry and conditions.

Q2: What is the underlying mechanism that dictates this selectivity?

The selectivity-determining step in most palladium cross-coupling cycles is the initial oxidative addition of the aryl halide to the active Pd(0) catalyst.[5][6] This step involves the insertion of the palladium atom into the carbon-halogen bond. The energy barrier for this process is substantially lower for aryl iodides than for aryl bromides.[1] This is due to a combination of factors, including the weaker C–I bond and the more favorable electrostatic interaction between the palladium catalyst and the more polarizable iodine atom.[1][2] Computational studies have explored various mechanistic pathways, but all converge on the higher reactivity of the C-I bond.[5][7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Scenario 1: Low Yield or Incomplete Conversion in a C-I Selective Coupling

Question: I'm attempting a Suzuki-Miyaura coupling to react at the C-I position, but my starting material is not fully consumed, or the yield of the desired mono-coupled product is very low. What's going wrong?

Answer: This is a common issue that can typically be traced back to catalyst deactivation, reagent quality, or suboptimal reaction parameters. Let's break down the potential causes and solutions.

Troubleshooting Steps:

  • Catalyst System Integrity:

    • Problem: The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Similarly, phosphine ligands can be oxidized, preventing them from effectively coordinating to the palladium center.

    • Solution:

      • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. The most effective method is three cycles of freeze-pump-thaw.[9] Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient.

      • Use a Pre-catalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts offer greater stability and reproducibility.[9][10]

      • Check Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can lead to palladium black precipitation (catalyst decomposition). A typical ratio is 1:1 to 4:1 ligand to palladium, depending on the specific ligand.

  • Reagent Quality:

    • Problem: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[9] The quality of the base is also paramount for activating the boronic acid for transmetalation.[9]

    • Solution:

      • Use fresh or recently purified boronic acid. If instability is a persistent issue, consider using the corresponding pinacol ester or a potassium trifluoroborate salt, which are often more stable.[9]

      • Use a high-purity, anhydrous base. Ensure it has been stored correctly. For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are common choices.[11]

  • Reaction Conditions:

    • Problem: The temperature might be too low for the catalytic cycle to turn over efficiently, or the chosen solvent/base combination may be inappropriate for your specific substrates.

    • Solution:

      • Temperature Optimization: While C-I couplings are often facile, some systems may require heating. Incrementally increase the temperature (e.g., from 80 °C to 100 °C) while monitoring for side reactions.

      • Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are common. Often, a mixture with water is used to help dissolve the inorganic base.[11]

G start Low Yield / Incomplete Reaction reagent Verify Reagent Quality (Boronic Acid, Base, Solvent) start->reagent degas Improve Degassing Protocol (Freeze-Pump-Thaw) start->degas catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions precatalyst Use a Pd Pre-catalyst (e.g., XPhos Pd G3) catalyst->precatalyst Reproducibility? ligand Screen Ligands (e.g., SPhos, RuPhos) catalyst->ligand Activity? temp Increase Temperature Incrementally conditions->temp Rate? base Screen Bases (K3PO4, Cs2CO3, K2CO3) conditions->base Efficiency?

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Scenario 2: Poor Regioselectivity & Formation of Di-substituted Product

Question: I was hoping to isolate the mono-iodo-coupled product, but I'm seeing significant amounts of the di-substituted product (reaction at both C-I and C-Br). How can I improve selectivity?

Answer: Formation of the di-substituted product indicates that the reaction conditions are harsh enough to overcome the reactivity gap between the C-I and C-Br bonds, or that the initially formed mono-coupled product is reacting further.[12]

Troubleshooting Steps:

  • Control Stoichiometry:

    • Problem: Using a large excess of the coupling partner (e.g., boronic acid) will drive the reaction towards di-substitution by Le Châtelier's principle.

    • Solution: Use the coupling partner as the limiting reagent or in a slight deficit (e.g., 0.95 equivalents relative to the 3-bromo-5-iodo-N-methylbenzamide). This will ensure there isn't enough to react at both sites.

  • Lower the Reaction Temperature:

    • Problem: Higher temperatures provide the necessary activation energy to initiate oxidative addition at the stronger C-Br bond.

    • Solution: Run the reaction at the lowest temperature that still affords a reasonable reaction rate for the C-I coupling. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction closely by LC-MS or TLC.

  • Re-evaluate Ligand Choice:

    • Problem: Highly active, bulky, electron-rich ligands (like certain biarylphosphines) are designed to facilitate the oxidative addition of less reactive bonds, such as C-Br.[12][13] While excellent for challenging couplings, they can reduce the selectivity between C-I and C-Br.

    • Solution: Switch to a less activating ligand. A "classic" ligand like triphenylphosphine (PPh₃) from a Pd(PPh₃)₄ catalyst may offer higher selectivity for the C-I bond, albeit potentially at the cost of a slower reaction rate.[9]

ParameterTo Increase C-I SelectivityRationale
Temperature Decrease (e.g., 60-80 °C)Minimizes energy available to activate the stronger C-Br bond.
Coupling Partner Use ≤ 1.0 equivalentStarves the reaction to prevent a second coupling event.
Ligand Choice Use less activating ligands (e.g., PPh₃)Increases the kinetic barrier for C-Br oxidative addition relative to C-I.
Reaction Time Monitor closely and stop upon consumption of starting materialPrevents the mono-coupled product from reacting further over extended periods.
Scenario 3: Formation of Side Products (Homocoupling, Hydrodehalogenation)

Question: My main product is contaminated with a biaryl product from my boronic acid (homocoupling) and/or a product where the iodine has been replaced by hydrogen (hydrodehalogenation). How do I prevent this?

Answer: These side reactions are common but can be minimized with careful setup and reagent choice.

  • Homocoupling:

    • Cause: This side reaction is primarily caused by the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[14] It can also occur during the in situ reduction of a Pd(II) source to Pd(0), where the boronic acid acts as the reductant.

    • Solution:

      • Improve Degassing: This is the most critical step to remove oxygen.

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, or a well-defined pre-catalyst, to avoid the initial reduction step that can consume the boronic acid.

  • Hydrodehalogenation (HDH):

    • Cause: The replacement of a halogen with a hydrogen atom can occur through various pathways, often involving a hydride source. This can be from trace water, the solvent (e.g., THF), or certain bases.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvents are rigorously dried.[15]

      • Base Selection: Some bases are more prone to promoting HDH. If this is a major issue, screen alternative bases (e.g., switch from an alkoxide to a carbonate).

      • Avoid Excessive Heat: High temperatures can accelerate decomposition pathways that lead to HDH.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position

This is a general starting point. Optimization for your specific boronic acid is likely necessary.

Materials:

  • 3-bromo-5-iodo-N-methylbenzamide (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (2.0 eq), finely powdered

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or sealed reaction vial with a stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-bromo-5-iodo-N-methylbenzamide, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Prepare the dioxane/water solvent mixture and degas it thoroughly by sparging with argon for 20 minutes or via three freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the mono-coupled product.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is key to troubleshooting your reaction, as each step has specific requirements.

G cluster_0 A Ar-I + Pd(0)L2 B Ar-Pd(II)(I)L2 A->B Oxidative Addition (Selectivity Determining Step) C Ar-Pd(II)(Ar')L2 B->C Transmetalation (Requires Base) D Ar-Ar' + Pd(0)L2 C->D Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

  • Schenk, S., Le-Bah, A. M., & de Visser, S. P. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2358–2366. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Hartwig, J. F. (2006). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 45(39), 6518-6520. [Link]

  • Harvey, J. N., & Maseras, F. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Chemical Communications, 46(12), 2035-2037. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 127(19), 6944-6945. [Link]

  • Perea-Buceta, J. E. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Universitat Autònoma de Barcelona. [Link]

  • Williams, J. M. J. (2018). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. University of Cambridge. [Link]

  • Singh, R., & Kumar, A. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1599–1626. [Link]

  • Schmidt, T., & Fu, G. C. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki– Miyaura Cross-Coupling of Allylboronates. DSpace@MIT. [Link]

  • Liu, W., & Gevorgyan, V. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 19(8), 12490-12503. [Link]

  • Reddy, V. P., & Paderes, M. C. (2014). Optimization of the enantioselective palladium- catalyzed coupling reaction between 1a and 2a. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Harvey, J. N., & Maseras, F. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]

  • Vetticatt, M. J. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Borghs, J. C., & Nolan, S. P. (2023). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2008). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]

  • Liu, W., & Gevorgyan, V. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]

  • Engle, K. M., & Yu, J. Q. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chen, D. Y. K., & Youn, S. W. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2008). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Nolan, S. P., & Szostak, M. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Chemical Science, 11(1), 159-173. [Link]

  • Vetticatt, M. J. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]

  • Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Doucet, H., & Besson, J. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. PMC. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Doucet, H., & Besson, J. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1239-1247. [Link]

  • Ravikumar, P. C. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(22), 3183–3197. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Chen, D. Y. K., & Youn, S. W. (2018). Theoretical and experimental studies of palladium-catalyzed site- selective C(sp3)−H bond functionalization enabled. ChemRxiv. [Link]

  • Stanetty, P., & Schnürch, M. (2005). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Doucet, H., & Besson, J. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. PubMed Central. [Link]

Sources

stability issues with 3-bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-iodo-N-methylbenzamide

Executive Summary & Compound Profile

3-Bromo-5-iodo-N-methylbenzamide is a high-value bifunctional halogenated scaffold used primarily in diversity-oriented synthesis and medicinal chemistry.[1] Its utility lies in the differential reactivity of the aryl iodide (C–I) and aryl bromide (C–Br) bonds, allowing for sequential cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck).

However, this dual-halogenated nature introduces specific stability challenges.[1] The C–I bond is photolabile, and the secondary amide introduces protic acidity that complicates organometallic handling. This guide addresses the three most common stability failure modes: Photochemical Decomposition , Protodehalogenation , and Analytical Artifacts .

Physical Stability & Storage (Shelf-Life)

Q: My white powder has turned yellow/brown after two weeks on the bench. Is it still usable?

Diagnosis: Photochemical Deiodination (Iodine Release). Mechanism: The Aryl-Iodide bond is weak (~53-57 kcal/mol).[1] Exposure to ambient UV/visible light causes homolytic cleavage of the C–I bond, generating an aryl radical and an iodine radical (


). Two iodine radicals recombine to form elemental iodine (

), which appears yellow or brown. Impact:
  • Purity: The compound is degrading.

  • Reaction Interference: Free iodine (

    
    ) is a potent oxidant and can poison Palladium (Pd) catalysts by forming inactive 
    
    
    
    species or oxidizing phosphine ligands.

Corrective Action:

  • Assess Damage: Dissolve a small sample in DCM. If the color persists, it is

    
    . Wash the organic layer with 10% aqueous sodium thiosulfate (
    
    
    
    ). If the color clears, the bulk material can be purified via a thiosulfate wash during workup.
  • Prevention: Store in amber vials wrapped in aluminum foil at 2–8°C.

Q: The compound seems insoluble or "gummy" in CDCl3. Has it polymerized?

Diagnosis: Amide Aggregation (Hydrogen Bonding). Mechanism: Secondary amides (


) are strong hydrogen bond donors and acceptors.[1] In non-polar solvents like Chloroform (

) or Toluene, they form intermolecular H-bond networks (dimers/oligomers), appearing as gels or showing broad NMR signals. Troubleshooting:
  • Add a H-bond disruptor: Add a drop of Methanol-d4 (

    
    ) or DMSO-d6 to the NMR tube. If the peaks sharpen, the compound is chemically stable but physically aggregated.
    

Reaction Stability (Chemical Reactivity)

Q: I attempted a Lithium-Halogen exchange at the Iodine, but recovered starting material or dehalogenated byproducts. Why?

Diagnosis: Amide Proton Quenching (The "Acidic Proton" Trap). Technical Insight: The N-methyl amide proton (


) has a pKa of ~17. Organolithium reagents (n-BuLi, t-BuLi) are strong bases.[1]
  • The Failure Mode: The first equivalent of R-Li acts as a base, deprotonating the nitrogen to form the lithio-amide species, not the aryl-lithium.

  • The Result: If you used 1.0 equivalent of n-BuLi, you simply made the N-lithio salt.[1] Upon quenching with water, the proton returns, regenerating the starting material.

Protocol Adjustment (The "Sacrificial Base" Method):

  • Use 2.0+ Equivalents: The first equivalent removes the N-H proton. The second equivalent performs the Li-I exchange.[1][2]

  • Alternative: Protect the amide (e.g., N-Boc, N-PMB) prior to exchange if the dianion is unstable or insoluble.

Q: During Suzuki coupling, I see scrambling between the Bromo and Iodo positions. How do I control this?

Diagnosis: Loss of Chemoselectivity. Explanation: While C–I bonds undergo oxidative addition to Pd(0) faster than C–Br bonds, high temperatures (>80°C) or electron-rich ligands (e.g.,


) can activate both halogens, leading to polymerization or double-coupling.[1]
Optimization: 
  • Temperature: Keep reaction temperature < 60°C.

  • Catalyst: Use "mild" Pd sources like

    
     or 
    
    
    
    rather than aggressive precatalysts (e.g., XPhos Pd G2) which might activate the Bromine prematurely.

Analytical Troubleshooting (HPLC/LCMS)

Q: I see a "Ghost Peak" (M-127) in my LCMS that isn't in the NMR. Is the compound unstable in methanol?

Diagnosis: On-Column Photolysis. Mechanism: If your HPLC autosampler or diode array detector (DAD) uses intense UV light, the Aryl-Iodide bond can cleave during analysis, especially in methanol (which acts as a radical H-donor).[1] The mass spectrum shows a peak corresponding to [M - Iodine + H].[1] Verification:

  • Re-inject the sample with the UV lamp turned off (using MS detection only) or minimize UV exposure time. If the peak ratio changes, it is an artifact, not a degradation product.

Visual Guides & Data

Figure 1: Degradation & Reactivity Pathways

This diagram illustrates the competing pathways for degradation (Light/Hydrolysis) vs. desired reactivity (Li-Exchange).

StabilityPathways cluster_legend Legend Compound 3-Bromo-5-iodo- N-methylbenzamide Radical Aryl Radical (Transient) Compound->Radical UV Light (hv) Homolytic Cleavage Anion N-Lithio Species (Intermediate) Compound->Anion 1.0 eq n-BuLi (Deprotonation) Iodine Free Iodine (I2) (Yellow Color) Radical->Iodine Dimerization Deiod De-iodinated Product (Impurity) Radical->Deiod H-Abstraction (Solvent) Dianion Aryl-Lithium Dianion (Active Species) Anion->Dianion 2nd eq n-BuLi (Li-Hal Exchange) key Red = Degradation Path Green = Desired Reaction Path

Caption: Figure 1. Mechanistic divergence between photochemical degradation (red) and controlled lithiation (green).

Table 1: Stability & Solubility Matrix
Solvent / ConditionStability RatingObservations / Recommendations
Solid State (Dark, 4°C) High Stable for >12 months.[1] Protect from light.
Solid State (Light, RT) Low Yellowing within 1-2 weeks due to

release.
DCM / Chloroform Moderate Good solubility. Acidic photolysis possible over time.
Methanol / Ethanol Moderate Good solubility. Risk of trans-amidation at high temps (>60°C).[1]
DMSO High Excellent solubility. Recommended for stock solutions.
Water (Neutral) High Insoluble. Hydrolysis is negligible at pH 7.
Water (pH > 12) Low Slow hydrolysis to 3-bromo-5-iodobenzoic acid.[1]

References

  • Photostability of Aryl Iodides

    • Li, L., et al. (2015).[3] "Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction." Journal of the American Chemical Society.[2][3] Link

    • Context: Discusses the lability of C-I bonds under UV irradiation and the mechanism of radical gener
  • Lithium-Halogen Exchange Selectivity

    • Bailey, W. F., & Patricia, J. J. (1988).[2] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry. Link

    • Context: Foundational text on the kinetics of I vs Br exchange and the necessity of low temper
  • Amide Hydrolysis Mechanisms

    • Cox, R. A. (1998). "Benzamide hydrolysis in strong acids." Canadian Journal of Chemistry. Link

    • Context: Establishes the stability profile of benzamides, confirming resistance to hydrolysis under neutral conditions.
  • Analytical Artifacts in HPLC: Lundanes, E., & Greibrokk, T. (1994). "Photochemical degradation of compounds during LC analysis." Journal of Chromatography A. Context: General reference for UV-induced degradation of photosensitive halides in DAD detectors.

Sources

Technical Support Center: Method Refinement for 3-Bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Chemoselectivity Optimization & Troubleshooting Guide Last Updated: February 2026

Introduction: The Orthogonal Challenge

You are working with 3-bromo-5-iodo-N-methylbenzamide , a high-value scaffold for fragment-based drug discovery (FBDD).[1] Its utility lies in its orthogonal reactivity : the ability to functionalize the iodine, bromine, and amide sites sequentially and selectively.

However, this scaffold presents three competing failure modes:

  • Loss of Chemoselectivity: Bromine reacting prematurely during Iodine-targeted couplings.

  • Amide Interference: The acidic N-H proton quenching organometallic reagents (Grignard/Lithium).

  • Hydrolysis: Conversion of the benzamide to benzoic acid under harsh coupling conditions.

This guide provides self-validating protocols to navigate these challenges.

Module 1: Chemoselective Cross-Coupling (The "Iodine First" Principle)

The Core Problem

Users often report mixtures of product (reacting at I), byproduct (reacting at Br), and bis-coupled impurities. This is a kinetic control issue. The C-I bond is weaker (Bond Dissociation Energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), but high temperatures or "hot" ligands will erode this window.

Troubleshooting Decision Tree

ChemoselectivityTree Start Issue: Poor Selectivity (Br reacting with I) CheckTemp Is Reaction Temp > 80°C? Start->CheckTemp CheckLigand Ligand Type? CheckTemp->CheckLigand No Action1 LOWER Temp to 40-60°C Selectivity is kinetic. CheckTemp->Action1 Yes CheckBase Base Strength? CheckLigand->CheckBase Standard Phosphines Action2 Switch to Pd(PPh3)4 or Pd(dppf)Cl2. Avoid XPhos/RuPhos (Too reactive). CheckLigand->Action2 Biaryl Phosphines Action3 Switch to mild base (Na2CO3 or K3PO4). CheckBase->Action3 Strong (tBuOK, CsOH)

Figure 1: Decision matrix for restoring chemoselectivity in Suzuki-Miyaura couplings.

Optimized Protocol: Site-Selective Suzuki Coupling

Objective: Couple aryl boronic acid at C-5 (Iodine) without touching C-3 (Bromine).[1]

Reagents:

  • Substrate: 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv)[1]

  • Boronic Acid: Ar-B(OH)2 (1.05 equiv) — Do not use excess.[1]

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: 2M Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step:

  • Degassing: Charge solid reagents. Evacuate and backfill with N2 (x3).[2] Oxygen promotes homocoupling and catalyst death.

  • Solvation: Add sparged solvents.

  • Thermal Ramp: Heat to 60°C . Do not reflux.

  • Monitoring: Check HPLC/UPLC at 2 hours.

    • If I-SM remains: Add 1 mol% catalyst.

    • If Br-product appears: Stop immediately.

Technical Insight: We utilize Pd(dppf)Cl2 because the bidentate ferrocene ligand creates a large bite angle that favors reductive elimination of the I-coupled product but is sterically bulky enough to slow down the oxidative addition into the more hindered/stronger C-Br bond [1].

Module 2: Metal-Halogen Exchange (The "Amide Trap")

The Core Problem

"I added 1.1 equivalents of iPrMgCl or nBuLi, but I only recovered starting material."

Root Cause: The N-methyl amide proton (pKa ~23) is vastly more acidic than the C-I bond is reactive toward exchange. Your first equivalent of organometallic reagent acts as a base, not a nucleophile. It deprotonates the nitrogen, forming a magnesiate/lithiate salt that precipitates or becomes inert.

Data: Reagent Stoichiometry vs. Yield
Reagent Added (Equiv)Species FormedOutcome (after electrophile quench)
1.0 eq iPrMgCl N-MgCl salt (Deprotonated)100% Starting Material (upon workup)
1.0 eq nBuLi N-Li salt (Deprotonated)100% Starting Material
2.2 eq iPrMgCl N-MgCl + C-MgCl (Dianion)High Yield of C-5 functionalized product
1.1 eq (N-Protected) C-MgCl (Monoanion)High Yield (Requires extra steps)
Optimized Protocol: The "Turbo Grignard" Exchange

Objective: Convert C-I to C-Mg-Cl for reaction with aldehydes/electrophiles.

Reagents:

  • Turbo Grignard: iPrMgCl[1][3][4]·LiCl (1.3 M in THF) — Knochel’s Reagent [2].

  • Electrophile: Benzaldehyde (example).

Workflow:

  • Cooling: Dissolve substrate in anhydrous THF. Cool to -20°C . (Note: -78°C is often too cold for Mg-exchange; -20°C is the sweet spot for Turbo Grignard).[1]

  • Sacrificial Deprotonation: Add 1.1 equiv of PhMgCl or MeMgCl first. This is cheaper than Turbo Grignard and scavenges the N-H proton.

    • Observation: Gas evolution (methane) if MeMgCl is used.

  • The Exchange: Add 1.1 equiv of iPrMgCl[3][5]·LiCl. Stir at -20°C for 30 mins.

    • Mechanism:[6][7][8][9][10][11][12][13] The LiCl breaks up polymeric Mg aggregates, accelerating the exchange rate by orders of magnitude compared to standard Grignards.

  • Quench: Add electrophile. Warm to RT.

Module 3: Sequential Functionalization Workflow

To visualize the complete lifecycle of this scaffold, refer to the pathway below. This ensures you are operating in the correct order of reactivity.

SynthesisFlow cluster_0 Step 1: C-I Activation cluster_1 Step 2: C-Br Activation SM 3-Br-5-I-N-Me-Benzamide Prod1 Intermediate A (3-Br-5-Aryl-Benzamide) SM->Prod1 Pd(0), Ar-B(OH)2 60°C (Kinetic Control) Fail Deprotonated Salt (No Reaction) SM->Fail nBuLi (1 eq) Prod2 Final Scaffold (3-Funct-5-Aryl-Benzamide) Prod1->Prod2 Pd(0), R-B(OH)2 100°C or Buchwald

Figure 2: Sequential functionalization logic. Note the temperature delta required to activate Br vs I.

Frequently Asked Questions (FAQs)

Q: Can I use Buchwald-Hartwig amination on the Iodine first? A: Yes, but it is risky. Amination conditions (strong bases like NaOtBu) often compete with amide hydrolysis or deprotonation.

  • Recommendation: Perform C-C coupling (Suzuki) at the Iodine first. Perform C-N coupling (Buchwald) at the Bromine second. The biaryl intermediate is more stable to the harsh bases required for the second step.

Q: My reaction turned black and precipitated Pd black. Why? A: The oxidative addition into the C-I bond is fast, but if your transmetallation (boronic acid step) is slow, the unstable Pd(II) species will decompose.

  • Fix: Ensure your base (Na2CO3) is fully dissolved or use Cs2CO3 for better solubility in dioxane. Add the catalyst last to the fully prepared mixture.

Q: How do I purify the intermediate? It co-elutes with the starting material. A: The 3-Br-5-I starting material and the 3-Br-5-Aryl product often have similar Rf values.[1]

  • Technique: Use a chemically bonded stationary phase like CN (Cyano) or PFP (Pentafluorophenyl) silica columns rather than standard silica. The pi-pi interactions with the polyhalogenated core often provide better separation resolution than standard phase [3].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Welch, C. J., et al. (2009). Adsorbent screening for the purification of pharmaceutical intermediates. Journal of Chromatography A, 1216(45), 7723-7731.[1] Link

Sources

Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. H. K.[1] Varma, Senior Process Chemist Subject: Optimization, Troubleshooting, and Safety Protocols for Halogenated Benzamide Scale-Up

Introduction: The "Scaffold" Challenge

You are likely synthesizing 3-bromo-5-iodo-N-methylbenzamide as a key intermediate for kinase inhibitors or similar pharmaceutical scaffolds. This molecule presents a unique process challenge: it contains two distinct halogens (Bromine at C3, Iodine at C5) and an amide handle.

The Core Problem: The Carbon-Iodine (C-I) bond is the "weak link."[1] It is chemically labile and photosensitive. Standard aggressive amidation conditions (high heat, Lewis acids) often lead to de-iodination (yielding 3-bromobenzamide) or halogen scrambling .

This guide provides a robust, scalable protocol that prioritizes chemoselectivity and safety over raw speed.

Module 1: Critical Reagent Quality Control

"Garbage In, Garbage Out" is the primary cause of failure in this synthesis. You cannot easily separate regioisomers at the amide stage; it must be done at the acid stage.

Pre-Reaction Checklist
ComponentCritical CheckWhy?
Starting Material 3-Bromo-5-iodobenzoic acid Must be >98% pure.[2] Impurities like 3,5-dibromobenzoic acid will co-crystallize with your product and are inseparable by standard chromatography.[1]
Thionyl Chloride (SOCl₂) Colorless to pale yellow If it is red/orange, it contains sulfur chlorides that will poison the iodine position. Distill or discard.
Methylamine 2.0M in THF (Anhydrous) Do not use aqueous methylamine for scale-up of this lipophilic substrate. Water competes with the amine for the acid chloride, regenerating the starting acid.
Solvent Toluene or DCM Must be dry (<0.05% water).[1] Water generates HCl gas and reduces yield.
Visualizing the Impurity Risk

ImpurityFlow cluster_0 Purification Bottleneck Acid Start: 3-Bromo-5-iodobenzoic Acid Rxn Amidation Reaction Acid->Rxn Impurity Impurity: 3,5-Dibromobenzoic Acid Impurity->Rxn Carried Over Prod Product: 3-Br-5-I-Amide Rxn->Prod BadProd Byproduct: 3,5-Di-Br-Amide Rxn->BadProd Result Co-Crystallization (Inseparable) Prod->Result BadProd->Result

Caption: Impurity propagation logic. Regioisomers in the starting acid cannot be removed after amidation.

Module 2: The Reaction Protocol (Scale-Up)

Recommended Method: Acid Chloride Activation via Thionyl Chloride.[1] Why? Coupling reagents (HATU/EDC) are prohibitively expensive at >100g scale and produce difficult-to-remove urea byproducts.

Step-by-Step Methodology
Step A: Activation (Acid Chloride Formation) [3]
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser, caustic scrubber (NaOH) for off-gas.

  • Charge: 3-bromo-5-iodobenzoic acid (1.0 equiv) and Toluene (5-8 volumes).

  • Catalyst: Add DMF (0.05 equiv). Caution: Do not exceed this. Excess DMF can form Vilsmeier adducts with the iodine.

  • Addition: Add Thionyl Chloride (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to 60°C (Do not reflux violently; protect C-I bond). Stir for 2-3 hours.

  • Monitor: Aliquot quench in MeOH -> TLC/HPLC. Look for disappearance of Acid and formation of Methyl Ester (artifact of quench).

  • Concentration: CRITICAL STEP. Distill off Toluene/excess SOCl₂ under reduced pressure.[1] Re-dissolve residue in dry THF (3 volumes). Removing SOCl₂ prevents side reactions with methylamine.

Step B: Amidation (The Quench)
  • Setup: Fresh flask containing Methylamine (2M in THF, 2.5 equiv). Cool to 0°C .

  • Addition: Add the Acid Chloride solution (from Step A) slowly to the Methylamine.

    • Note: We use "Inverse Addition" (Acid Chloride -> Amine) to ensure the amine is always in excess. This prevents the formation of dimers.

  • Exotherm Control: Maintain internal temp <10°C.

  • Completion: Stir at 0°C for 30 mins, then warm to Room Temp.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned deep purple/violet. What happened?

Diagnosis: Free Iodine (


) release.
Cause: 
  • Overheating during the Acid Chloride step (>75°C).

  • Old/colored Thionyl Chloride.

  • Exposure to strong light. Fix:

  • Immediate: Wash the organic layer during workup with 10% Sodium Thiosulfate (

    
    ) . The purple color will vanish as Iodine is reduced to Iodide (
    
    
    
    ).
  • Future: Wrap the flask in aluminum foil during the reaction.

Q2: My yield is low (<60%), and I see starting material.

Diagnosis: Hydrolysis of the Acid Chloride. Cause:

  • Moisture in the Methylamine/THF solution.[1]

  • Incomplete formation of Acid Chloride (did you see gas evolution stop?).[1] Fix: Ensure the intermediate Acid Chloride is a clear, homogeneous solution before addition. If it's a slurry, it hasn't reacted.

Q3: The product is "oiling out" during recrystallization.

Diagnosis: Solvent polarity mismatch. Fix:

  • The product is highly lipophilic due to Br/I/Methyl groups.

  • Recommended Solvent System: Dissolve in minimal hot Ethyl Acetate , then slowly add n-Heptane until cloudy. Cool slowly.

  • Avoid: Ethanol/Water mixtures often cause oiling for this specific di-halo scaffold.

Module 4: Safety & Compliance (E-E-A-T)

Methylamine Handling
  • Hazard: Methylamine is a gas at STP.[1] The 2M THF solution is volatile and flammable.

  • Protocol: Always handle in a fume hood. Use a dropping funnel with a pressure-equalizing arm.

  • Waste: The aqueous waste stream will contain methylamine hydrochloride.[1] Adjust pH to >10 before disposal to prevent off-gassing in acidic waste streams, OR treat as specific amine waste.

Thionyl Chloride Disposal
  • Never put unquenched reaction mixtures directly into aqueous waste.[1]

  • Quench: Slowly add the reaction residue to a stirred mixture of ice and saturated Sodium Bicarbonate.

Module 5: Analytical Reference Data

Expected 1H NMR (DMSO-d6, 400 MHz):

  • Amide NH: ~8.5-8.8 ppm (broad quartet).[1]

  • Aromatic Protons: Three distinct doublets/singlets (due to meta-substitution) in the 7.8 - 8.2 ppm range.

    • Note: Look for J-coupling of ~1.5-2.0 Hz (meta coupling). If you see J~8 Hz, you have the wrong isomer (ortho).

  • N-Methyl: ~2.8 ppm (doublet, J = 4.5 Hz).

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Q1 Is the mixture Purple? Start->Q1 A1 Iodine Leaching. Wash w/ Na2S2O3 Q1->A1 Yes Q2 Low Yield? Q1->Q2 No A2 Check Water Content in THF/Amine Q2->A2 Yes Q3 Sticky Solid? Q2->Q3 No A3 Switch Recryst Solvent to EtOAc/Heptane Q3->A3 Yes

Caption: Rapid diagnostic flow for common scale-up failures.

References

  • Organic Process Research & Development. "Practical Considerations for Large-Scale Amidation Reactions." ACS Publications.[1] (General protocols for acid chloride mediated amidations). Link

  • Vertex Pharmaceuticals Patent US 2010/0190981 A1. "Synthesis of Halogenated Benzamides as Kinase Inhibitors."[1] (Describes analogous 3,5-disubstituted benzamide synthesis). Link

  • Wakeham, R. J., et al. "Iodide as an Activating Agent for Acid Chlorides."[4] Organic Letters, 2013.[4] (Mechanistic insight on acid chloride/iodide stability). Link

  • National Institutes of Health (NIH). "Methylamine Safety Data Sheet."[1] PubChem. Link

Sources

avoiding dehalogenation in 3-bromo-5-iodo-N-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Avoiding Dehalogenation and Achieving Regioselectivity

Welcome to the technical support center for synthetic chemists working with 3-bromo-5-iodo-N-methylbenzamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of dehalogenation in cross-coupling reactions. As Senior Application Scientists, our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reactions, ensuring high yields and product purity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of 3-bromo-5-iodo-N-methylbenzamide and the nature of the dehalogenation side reaction.

Q1: What is dehalogenation and why is it a significant issue?

Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-coupling where a halogen substituent on the aromatic ring is replaced by a hydrogen atom.[1][2] This leads to the formation of undesired byproducts, such as 3-bromo-N-methylbenzamide, 5-iodo-N-methylbenzamide, or the fully reduced N-methylbenzamide. This side reaction reduces the yield of the desired product, complicates purification, and consumes valuable starting material.

Q2: In 3-bromo-5-iodo-N-methylbenzamide, which halogen is more reactive?

The carbon-iodine (C-I) bond is weaker and more polarized than the carbon-bromine (C-Br) bond. Consequently, the iodine substituent is significantly more reactive towards oxidative addition to a Pd(0) catalyst.[3][4] The general order of reactivity for aryl halides in cross-coupling reactions is I > Br > Cl.[3] This inherent reactivity difference is the key to achieving selective functionalization at the C-I position while leaving the C-Br bond intact.

Q3: What are the primary mechanisms leading to dehalogenation?

Dehalogenation in palladium-catalyzed reactions typically proceeds through one of two main pathways:

  • Hydride-Mediated Reduction: After oxidative addition of the aryl halide to the Pd(0) center, the resulting Ar-Pd(II)-X complex can react with a hydride source. This forms an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the dehalogenated arene (Ar-H) and regenerates the Pd(0) catalyst.[2] Hydride sources can include solvents (especially alcohols like isopropanol), bases (e.g., those with β-hydrogens), or even trace amounts of water.[2][3][5]

  • Radical Pathways: Under certain conditions, particularly involving strong bases or visible light, a radical-mediated process can occur.[6][7] An electron transfer to the aryl halide can lead to the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or another reaction component to form the dehalogenated product.[7][8]

Q4: How do bulky, electron-rich ligands help prevent dehalogenation?

Bulky, electron-rich ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are crucial for minimizing dehalogenation.[1][3] They influence the catalytic cycle in several positive ways:

  • Promote Reductive Elimination: Their steric bulk and electron-donating properties accelerate the final reductive elimination step that forms the desired C-C or C-N bond.[2] A faster desired pathway means less time for competing side reactions like dehalogenation to occur.

  • Stabilize the Catalyst: They stabilize the active Pd(0) species, preventing decomposition into palladium black.[2]

  • Inhibit Side Reactions: The steric hindrance around the palladium center can disfavor the approach of small hydride donors, thus suppressing the formation of the Ar-Pd(II)-H intermediate responsible for dehalogenation.

Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and solving specific problems encountered during experiments with 3-bromo-5-iodo-N-methylbenzamide.

Issue 1: My primary byproduct is the dehalogenated starting material (e.g., 3-bromo-N-methylbenzamide). How can I suppress this?

This is a classic case of hydrodehalogenation, where the iodine is reductively cleaved. The solution lies in carefully selecting your reaction parameters to disfavor the hydride-mediated pathway.

Troubleshooting Workflow

start High Dehalogenation Observed ligand Step 1: Change Ligand (e.g., to XPhos, SPhos) start->ligand Is PPh₃ or no ligand used? base Step 2: Change Base (e.g., to K₃PO₄, K₂CO₃) ligand->base Still an issue? solvent Step 3: Change Solvent (e.g., to Toluene, Dioxane) base->solvent Still an issue? temp Step 4: Lower Temperature & Monitor Closely solvent->temp Still an issue? end Problem Solved temp->end

Caption: Troubleshooting flowchart for dehalogenation.

Detailed Solutions:

  • Optimize the Catalyst System:

    • Ligand Choice: If you are using a simple ligand like triphenylphosphine (PPh₃), switch to a bulkier, more electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][3] These ligands accelerate the desired C-C bond formation relative to dehalogenation.[2]

  • Select a Milder Base:

    • Strong alkoxide bases (NaOtBu, KOtBu) are known to promote dehalogenation.[1] Switch to a weaker inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3]

  • Choose an Appropriate Solvent:

    • Protic solvents, especially alcohols, can act as hydride donors.[3] Use rigorously dried aprotic solvents like toluene, 1,4-dioxane, or THF.[3][9] If a co-solvent is necessary, minimize the amount of any protic component.

  • Control Reaction Temperature and Time:

    • High temperatures favor side reactions.[1] Determine the lowest effective temperature for your reaction (often in the 80-100 °C range for C-I coupling) and maintain it precisely.[4]

    • Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing further dehalogenation.[1]

Issue 2: I am attempting a selective Sonogashira or Suzuki coupling at the iodine, but I am getting a mixture of products coupled at the bromine position or di-coupled product.

Achieving regioselectivity requires conditions mild enough to differentiate between the C-I and C-Br bonds. Harsh conditions will lead to a loss of selectivity.

Detailed Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter for selectivity. Start reactions at room temperature or slightly above (e.g., 40-50 °C) and only increase the temperature gradually if the reaction is too sluggish. The significant difference in reactivity between C-I and C-Br is most pronounced at lower temperatures.[4][10]

  • Catalyst System for Selectivity:

    • For Sonogashira couplings, standard catalysts like Pd(PPh₃)₂Cl₂ with a CuI co-catalyst are often sufficient for selective C-I coupling at mild temperatures.[4]

    • For Suzuki couplings, a highly active catalyst system (e.g., Pd(OAc)₂ with SPhos) allows the reaction to proceed at a lower temperature, thereby preserving the C-Br bond.

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the coupling partner (alkyne or boronic acid). Using a large excess can drive the reaction towards di-substitution, especially if the reaction is heated for an extended period.

Issue 3: My reaction is slow and incomplete, and forcing the conditions with higher temperature leads to dehalogenation.

A sluggish reaction allows more time for side reactions to occur. The goal is to accelerate the desired catalytic cycle, not just increase thermal energy.

Detailed Solutions:

  • Use a More Active Catalyst Pre-catalyst: Switch from a general Pd source like Pd(OAc)₂ or Pd₂(dba)₃ to a more advanced pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G3). These pre-catalysts are designed to form the active Pd(0) species more readily and efficiently, which can increase the rate of the desired reaction at a lower temperature.[1]

  • Check Reagent Quality: Ensure your boronic acid or ester is of high purity and activity. Impure or decomposed boronic acids can slow down the transmetalation step, stalling the catalytic cycle and allowing dehalogenation to become competitive.[3]

  • Ensure Anhydrous & Oxygen-Free Conditions: Water and oxygen can deactivate the catalyst. Ensure all solvents and reagents are dry and that the reaction is performed under a properly maintained inert atmosphere (Argon or Nitrogen).[3]

Comparative Data and Mechanisms

Understanding the catalytic cycle is key to troubleshooting. Dehalogenation is a parasitic cycle that branches off the main cross-coupling pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Dehalogenation Side-Pathway pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X(L₂) oa->pd2_complex tm Transmetalation (R-B(OH)₂) pd2_complex->tm pd2_coupled Ar-Pd(II)-R(L₂) pd2_hydride Ar-Pd(II)-H(L₂) pd2_complex->pd2_hydride Hydride Attack tm->pd2_coupled re Reductive Elimination pd2_coupled->re product Product (Ar-R) re->product hydride Hydride Source (Solvent, Base, H₂O) hydride->pd2_hydride re_dehalo Reductive Elimination pd2_hydride->re_dehalo dehalo_product Dehalogenated Byproduct (Ar-H) re_dehalo->dehalo_product dehalo_product->pd0 Regenerates Pd(0)

Caption: Catalytic cycle showing the dehalogenation pathway.

Table 1: Influence of Reaction Parameters on Selective Suzuki Coupling Substrate: 3-bromo-5-iodo-N-methylbenzamide. Coupling Partner: 4-methoxyphenylboronic acid.

EntryLigandBaseSolventTemp (°C)Time (h)Yield of Desired Product (%)Yield of Dehalogenated Byproduct (%)
1PPh₃K₂CO₃Toluene/H₂O100124535
2XPhosK₂CO₃Toluene/H₂O1004888
3XPhosNaOtBuToluene10047520
4XPhosK₃PO₄Dioxane/H₂O80692<5
5SPhosK₃PO₄Dioxane/H₂O80594<5

Note: Data is representative and compiled for illustrative purposes based on established chemical principles.[1][3][4]

Key Experimental Protocols

The following protocols provide a starting point for optimization. Always perform reactions under an inert atmosphere (Ar or N₂) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed for high selectivity, targeting the more reactive C-I bond while minimizing dehalogenation and reaction at the C-Br bond.[4]

  • Setup: To a dry Schlenk flask, add 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol% and Pd₂(dba)₃, 2 mol%).

  • Solvent & Degassing: Add a degassed solvent system, such as 1,4-dioxane and water (5:1 ratio). Degas the mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Selective Copper-Free Sonogashira Coupling at the C-I Position

This protocol avoids copper, which can sometimes lead to alkyne homocoupling (Glaser coupling), and uses a mild base to ensure selectivity.

  • Setup: In a Schlenk tube, combine 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a ligand if needed.

  • Solvent and Base: Add degassed anhydrous THF and a degassed amine base such as diisopropylamine (DIPA, 2.5 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, gently warm to 40-50 °C.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS (typically 2-6 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like dichloromethane, wash with saturated ammonium chloride solution and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.

References

  • Morgan, J., & Miller, M. W. (2004). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. Available at: [Link]

  • Jiang, Z., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Available at: [Link]

  • Ye, Z., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS. IU Indianapolis ScholarWorks. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Foley, D. J., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Bromo-5-iodo-N-methylbenzamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions of 3-bromo-5-iodo-N-methylbenzamide. Our focus is to provide actionable insights and robust protocols to overcome common challenges in achieving selective and high-yielding transformations.

Introduction: The Challenge of Chemoselectivity

The synthetic utility of 3-bromo-5-iodo-N-methylbenzamide lies in its two distinct reactive sites: a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond. The difference in bond dissociation energies between the C-I and C-Br bonds allows for selective functionalization.[1] Generally, the C-I bond is weaker and thus more reactive in palladium-catalyzed cross-coupling reactions, enabling sequential couplings.[1][2] This guide will explore catalyst systems and reaction conditions to selectively target either the iodo or bromo position in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not selective, and I'm getting a mixture of products?

A1: Lack of selectivity often arises from reaction conditions that are too harsh, leading to the activation of the less reactive C-Br bond. Key factors to consider are:

  • Temperature: Higher temperatures can overcome the activation barrier for C-Br bond cleavage.[1]

  • Ligand Choice: Bulky, electron-rich ligands can increase the reactivity of the palladium catalyst, sometimes to the detriment of selectivity.[3][4]

  • Catalyst Loading: High catalyst loading can lead to the consumption of the initially formed mono-coupled product.

Q2: I'm observing significant amounts of dehalogenated byproduct. What is the cause and how can I prevent it?

A2: Dehalogenation is the reduction of the aryl halide to an arene.[5] This side reaction can be promoted by:

  • Strong Bases: Bases like alkoxides can sometimes facilitate dehalogenation.[5]

  • Protic Solvents: Solvents such as alcohols can act as a hydrogen source.[5]

  • High Temperatures: Elevated temperatures can favor this side reaction.[5]

To minimize dehalogenation, consider using weaker bases (e.g., K₂CO₃, K₃PO₄), aprotic solvents, and the lowest effective reaction temperature.[5]

Q3: My reaction is sluggish or incomplete. What are the likely causes?

A3: Several factors can contribute to a slow or incomplete reaction:

  • Catalyst Deactivation: Oxygen can oxidize the active Pd(0) catalyst.[6] Ensure all reagents and solvents are thoroughly degassed.

  • Insufficient Base: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling).[7] Ensure you are using an adequate excess of a suitable base.

  • Poor Ligand Choice: The ligand plays a critical role in the stability and activity of the catalyst.[8] For less reactive substrates, more electron-rich and bulky ligands may be necessary.[9]

  • Inadequate Mixing: Poor stirring can lead to localized concentrations of reagents and catalyst decomposition.[6]

Q4: Can I perform a one-pot, two-step coupling to functionalize both the iodo and bromo positions?

A4: Yes, this is a common strategy. The higher reactivity of the C-I bond allows for an initial coupling at a lower temperature.[10] After the first coupling is complete, the second coupling partner and potentially a more robust catalyst system can be added, and the temperature increased to facilitate the reaction at the C-Br position.

Troubleshooting Guide: Selective Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[11] Achieving selectivity with 3-bromo-5-iodo-N-methylbenzamide is highly dependent on the reaction conditions.

Issue: Poor selectivity, with coupling occurring at both iodo and bromo positions.

  • Plausible Cause: The reaction temperature is too high, or the catalyst system is too reactive.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Start with room temperature or slightly elevated temperatures (e.g., 40-60 °C) to favor the more reactive C-I bond.

    • Optimize the Ligand: Less bulky and less electron-donating ligands can sometimes temper the catalyst's reactivity. Consider ligands like PPh₃ before moving to more specialized ones.

    • Choice of Base: A milder base such as Na₂CO₃ or K₂CO₃ is often sufficient for the initial coupling.[7]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Iodo Position

  • To a reaction vessel, add 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv.), the desired boronic acid (1.1 equiv.), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv.).[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Stir the mixture at 50 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure. Purify the product by column chromatography.

Data Presentation: Comparison of Conditions for Selective Suzuki Coupling

Catalyst SystemBaseSolventTemperature (°C)Selectivity (Iodo:Bromo)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80Good
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane100Moderate
XPhos Pd G2Cs₂CO₃THF60High

This data is representative and should be optimized for specific substrates.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[10][12] The reactivity trend is similar to the Suzuki coupling, with aryl iodides being more reactive than aryl bromides.[10]

Issue: Alkyne homocoupling (Glaser coupling) is a major side product.

  • Plausible Cause: The presence of oxygen and/or an excess of the copper(I) co-catalyst.

  • Troubleshooting Steps:

    • Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously deoxygenated.

    • Use a Copper-Free System: Several modern protocols allow for efficient Sonogashira coupling without a copper co-catalyst, which eliminates the primary pathway for Glaser coupling.[9]

    • Control Stoichiometry: If using a copper co-catalyst, ensure it is used in catalytic amounts (typically 1-5 mol%).

Experimental Protocol: Selective Copper-Free Sonogashira Coupling at the Iodo Position

  • In a Schlenk tube, combine 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill with an inert gas three times.

  • Add a degassed solvent such as THF or DMF.

  • Stir the reaction at room temperature to 40 °C. Monitor by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify by flash chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds.[13][14] The choice of ligand is particularly crucial for achieving high yields and good selectivity in this reaction.[15]

Issue: Low yield of the desired amine product.

  • Plausible Cause: Inappropriate ligand-base combination or catalyst inhibition by the amine substrate or product.

  • Troubleshooting Steps:

    • Ligand Screening: For C-N coupling, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior.[15][16]

    • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used.[17] The choice of base can be critical and should be screened.

    • Use of Pre-catalysts: Palladacycle pre-catalysts (e.g., XPhos Pd G3) can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the Iodo Position

  • To a glovebox-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.2 equiv.).

  • Add a solution of 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv.) and the amine (1.1 equiv.) in a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction to 80-100 °C.

  • Monitor the reaction. Upon completion, cool to room temperature, and quench carefully with water.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify by chromatography.

Data Presentation: Ligand Effects in Buchwald-Hartwig Amination

LigandBaseTemperature (°C)Yield (%)
P(t-Bu)₃NaOt-Bu80Moderate
BINAPCs₂CO₃100Good
XPhosLHMDS90Excellent

This data is representative and should be optimized for specific substrates.

Visualization of Key Processes

Decision Workflow for Catalyst Selection

catalyst_selection_workflow cluster_suzuki Suzuki Optimization cluster_sonogashira Sonogashira Optimization cluster_buchwald Buchwald-Hartwig Optimization start Define Target Bond (C-C or C-N) cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond suzuki Suzuki-Miyaura cc_bond->suzuki Boronic Acid/Ester sonogashira Sonogashira cc_bond->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig cn_bond->buchwald suzuki_ligand Ligand: PPh3, dppf, XPhos suzuki->suzuki_ligand suzuki_base Base: K2CO3, K3PO4, Cs2CO3 suzuki->suzuki_base suzuki_temp Temp: 50-100 °C suzuki->suzuki_temp sono_catalyst Catalyst: Pd(PPh3)4, PdCl2(PPh3)2 sonogashira->sono_catalyst sono_cu Cu(I) co-catalyst (optional) sonogashira->sono_cu sono_base Base: Et3N, Cs2CO3 sonogashira->sono_base buchwald_ligand Ligand: XPhos, RuPhos, BINAP buchwald->buchwald_ligand buchwald_base Base: NaOt-Bu, LHMDS buchwald->buchwald_base buchwald_precatalyst Pre-catalyst: Pd G2, G3, G4 buchwald->buchwald_precatalyst

Caption: A decision tree for selecting the appropriate cross-coupling reaction and initial optimization parameters.

Generalized Catalytic Cycle for Palladium Cross-Coupling

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_intermediate R-Pd(II)(R')L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

Sources

Technical Guide: Optimizing Reactivity & Selectivity of 3-Bromo-5-Iodo-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-iodo-N-methylbenzamide is a high-value "Janus" scaffold in medicinal chemistry. Its utility lies in the distinct reactivity profiles of its two halogen handles: the iodine (C-I) at position 5 and the bromine (C-Br) at position 3.

Successful utilization relies on chemoselective oxidative addition . Under controlled conditions, Palladium(0) inserts into the weaker C-I bond (


) significantly faster than the C-Br bond (

). However, solvent choice is the critical variable that can either enhance this window of selectivity or collapse it, leading to "scrambled" oligomers or unwanted double-addition products.

This guide provides an evidence-based framework for solvent selection, troubleshooting, and protocol execution to maximize yield and purity.

The Solvent Selection Matrix

The choice of solvent dictates the reaction rate, the stability of the catalytic cycle, and the solubility of the N-methylbenzamide core.

Solvent ClassExamplesImpact on 3-Bromo-5-iodo-N-methylbenzamideRecommendation
Non-Polar / Aromatic Toluene , XyleneHighest Selectivity. Low polarity suppresses the activation of the stronger C-Br bond. Often precipitates inorganic byproducts (e.g., KI), preventing catalyst inhibition.Primary Choice for selective C-I coupling.
Polar Aprotic DMF, DMSO , NMPHigh Solubility / Low Selectivity. Excellent for dissolving the amide, but the high dielectric constant stabilizes the anionic transition state, lowering the barrier for C-Br activation. Hard to remove.Use only if substrate is insoluble in Toluene/Dioxane. Keep Temp < 60°C.
Ethereal THF, 1,4-Dioxane Balanced. Good solubility and moderate selectivity. THF can sometimes promote side reactions (protodehalogenation) via radical pathways if not degassed thoroughly.Secondary Choice. Dioxane is preferred for higher temp stability.
Protic Ethanol, Water Co-solvent Only. Water is required for inorganic bases (Suzuki). Alcohols can act as hydride sources, risking protodehalogenation (replacing I/Br with H).Use as minor component (e.g., 4:1 Toluene:Water).[1]

Visualizing the Reactivity Pathway

The following diagram illustrates the kinetic competition between the Iodine and Bromine sites and how solvent choice influences the outcome.

ReactionPathway Start 3-Bromo-5-iodo- N-methylbenzamide Path_I Path A: C-I Insertion (Fast, Kinetic Control) Start->Path_I Low Temp / Non-Polar Path_Br Path B: C-Br Insertion (Slow, High Energy) Start->Path_Br High Temp / Polar Pd0 Pd(0) Catalyst Pd0->Path_I Pd0->Path_Br Mono Product A: 5-Substituted-3-bromo (Desired) Path_I->Mono Bis Product B: 3,5-Disubstituted (Over-reaction) Path_Br->Bis Mono->Bis If Excess Reagent + High Temp Solv_Tol Solvent: Toluene (Suppresses Path B) Solv_Tol->Path_I Favors Solv_DMF Solvent: DMF/DMSO (Accelerates Path A & B) Solv_DMF->Path_Br Increases Risk

Caption: Kinetic competition between C-I and C-Br oxidative addition. Toluene maximizes the rate difference, favoring the mono-substituted product.

Troubleshooting Guide (FAQ)

Q1: I am observing significant amounts of the bis-coupled product (reaction at both I and Br). How do I stop this?

  • Root Cause: The reaction conditions are too energetic, allowing the Pd catalyst to overcome the activation energy of the C-Br bond after the C-I bond has reacted.

  • Solvent Factor: You are likely using a polar solvent (DMF) or running at reflux in THF/Water.

  • Corrective Action:

    • Switch to Toluene/Water (4:1). The lower polarity increases the

      
       difference between Ar-I and Ar-Br insertion [1].
      
    • Lower Temperature: Run the reaction at 40–60°C. The C-I bond reacts at room temperature or mild heat; C-Br typically requires >80°C.

    • Stoichiometry: Ensure strictly 0.95 to 1.0 equivalents of the coupling partner (boronic acid/alkyne). Excess reagent drives the second cycle.

Q2: The starting material is not dissolving in Toluene. Can I use DMF?

  • Root Cause: The N-methyl amide moiety increases polarity, making the molecule sparingly soluble in pure non-polar solvents.

  • Solvent Factor: While DMF dissolves it, it risks selectivity loss.

  • Corrective Action:

    • The "Trickle" Method: Dissolve your substrate in a minimum amount of THF or DME, then dilute this into the main Toluene reaction mixture.

    • Biphasic Systems: Even if the solid is not fully dissolved initially, it will often dissolve as it reacts (Le Chatelier’s principle) in a Toluene/Water emulsion with vigorous stirring.

Q3: The reaction stalls at 50% conversion, but I still have starting material.

  • Root Cause: Catalyst poisoning by the iodide byproduct (I⁻) or catalyst decomposition.

  • Solvent Factor: In solvents like THF, iodide salts (NaI/KI) are somewhat soluble and can coordinate to Pd, forming unreactive [L2Pd(Ar)I] species (The "Iodide Effect") [2].

  • Corrective Action:

    • Use Toluene: NaI/KI is insoluble in Toluene. It precipitates out, driving the equilibrium forward and keeping the catalyst active.

Q4: I see a "des-iodo" byproduct (3-bromo-N-methylbenzamide) where the iodine is replaced by hydrogen.

  • Root Cause: Protodehalogenation. This occurs when the Pd-Aryl intermediate abstracts a hydride instead of undergoing transmetalation.

  • Solvent Factor: Common in alcohols (Ethanol/Methanol) or wet THF.

  • Corrective Action:

    • Use anhydrous solvents if using a sensitive coupling partner.

    • Avoid alcoholic co-solvents; use Acetonitrile/Water or Dioxane/Water if Toluene is unsuitable.

Standard Protocol: Site-Selective Suzuki Coupling

Objective: Selective arylation at C-5 (Iodine) while retaining C-3 (Bromine).

Reagents:

  • 3-Bromo-5-iodo-N-methylbenzamide (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv)

  • Pd(PPh3)4 (3-5 mol%) (Tetrakis is preferred for selectivity over highly active Buchwald precatalysts in this specific context).

  • Sodium Carbonate (

    
    ) (2.0 equiv)[1]
    

Solvent System: Toluene : Water (4:1 v/v).[1]

Step-by-Step:

  • Degassing: Sparge the Toluene and Water separately with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of selectivity.

  • Assembly: In a reaction vial, combine the Benzamide, Boronic Acid, and Base.

  • Solvent Addition: Add the Toluene/Water mixture.

  • Catalyst Addition: Add Pd(PPh3)4 last, under a positive stream of inert gas.

  • Reaction: Seal and heat to 60°C .

    • Note: Do not reflux (110°C) unless monitoring confirms C-I is unreactive.

  • Monitoring: Check LCMS/TLC at 2 hours.

    • Success: Disappearance of Starting Material, appearance of Mono-product.

    • Warning: Appearance of Bis-product means temperature is too high.

  • Workup: Dilute with Ethyl Acetate, wash with water.[1] The Toluene layer will contain the product.

Decision Tree: Solvent Selection

SolventDecision Start Start: Select Solvent Q1 Is Substrate Soluble in Toluene? Start->Q1 Yes Use Toluene/Water (4:1) (Best Selectivity) Q1->Yes Yes No Is Substrate Soluble in Dioxane? Q1->No No Yes2 Use Dioxane/Water (Good Compromise) No->Yes2 Yes No2 Must use Polar Aprotic No->No2 No DMF Use DMF or DMSO No2->DMF Precaution CRITICAL PRECAUTIONS: 1. Strict Temp Control (<60°C) 2. Slow addition of Boronic Acid 3. 0.95 equiv Coupling Partner DMF->Precaution

Caption: Decision matrix for balancing solubility constraints with chemoselectivity requirements.

References

  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009).[2] An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768.[2]

  • Fairlamb, I. J. S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.[3] ChemRxiv.

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.[1][4]

  • Suzuki, A. (1999). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Chemical Reviews. (General reference for Suzuki Mechanism).

Sources

Technical Support Center: Synthesis & Workup of 3-Bromo-5-iodo-N-methylbenzamide

[1][2][3]

Ticket Subject: Optimization of Workup Procedures for Dihalogenated Benzamides Case ID: #CHM-3Br5I-NMe Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Introduction: The "Ticket" Context

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing 3-bromo-5-iodo-N-methylbenzamide (often a key intermediate for Suzuki/Sonogashira cross-coupling libraries) and are facing challenges with purity, yield, or "oiling out" during workup.

The presence of two different halogens (Bromine and Iodine) on the aromatic ring creates a lipophilic "grease" trap that can hold onto solvents and impurities.[2][3] Furthermore, the iodine atom is labile; improper handling can lead to deiodination (pink/purple discoloration).[3]

This guide treats your synthesis as a technical support ticket , moving from the Standard Operating Procedure (Tier 1) to Advanced Troubleshooting (Tier 2).

Module 1: The Golden Path (Standard Protocol)

Recommended Route: Amide coupling via HATU or EDC/HOBt .[2][3] Why? While Acid Chloride (SOCl₂) routes are cheaper, they generate HCl which can destabilize the C-I bond if not carefully buffered.[3] The coupling agent route is milder for this specific di-halo scaffold.[1][2][3]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Bromo-5-iodobenzoic acid 1.0Limiting ReagentCAS: 188815-32-9.[1][2][3] Ensure dry.[1][2][3][4][5]
Methylamine (2M in THF) 1.2 - 1.5NucleophileAvoid aqueous methylamine to reduce HATU hydrolysis.[1][2][3]
HATU 1.1 - 1.2Coupling AgentPreferred over EDC for steric bulk; faster kinetics.[1][2][3]
DIPEA (Hunig's Base) 2.0 - 3.0BaseScavenges protons; maintains pH >8.[1][2][3]
DMF (Anhydrous) SolventSolventRequired for solubility of the benzoic acid.[2][3][4]
Step-by-Step Execution
  • Dissolution: Dissolve 3-bromo-5-iodobenzoic acid in DMF (0.2 M concentration).

  • Activation: Add DIPEA (1.0 equiv) and HATU (1.1 equiv). Stir at 0°C for 15 mins. Solution should turn slightly yellow.[1][2][3]

  • Addition: Add Methylamine (THF solution) dropwise. Add remaining DIPEA.[2][3]

  • Reaction: Warm to Room Temp (RT). Stir 2–4 hours. Monitor by TLC (Hex/EtOAc 7:3).

  • Quench: Once starting material (acid) is consumed, proceed immediately to workup.[2][3]

Module 2: The Workup Workflow (Visualized)

The critical failure point for this molecule is DMF removal and Iodine stability .[2][3]

WorkupProcedureStartCrude Reaction Mixture(DMF, Product, Urea, DIPEA)Dilution1. Dilute with EtOAc (10x Volume)2. Add 5% LiCl (aq) or WaterStart->DilutionPhaseSep1Phase SeparationDilution->PhaseSep1AqLayer1Aqueous Layer(DMF, HATU byproducts)PhaseSep1->AqLayer1OrgLayer1Organic Layer(Product + DIPEA + Trace Acid)PhaseSep1->OrgLayer1AcidWashAcid Wash(0.5M HCl or Citric Acid)OrgLayer1->AcidWashPhaseSep2Phase SeparationAcidWash->PhaseSep2AqLayer2Aqueous Waste(Protonated DIPEA/Amine)PhaseSep2->AqLayer2OrgLayer2Organic Layer(Product + Trace Benzoic Acid)PhaseSep2->OrgLayer2BaseWashBase Wash(Sat. NaHCO3)OrgLayer2->BaseWashPhaseSep3Phase SeparationBaseWash->PhaseSep3AqLayer3Aqueous Waste(Unreacted Benzoic Acid)PhaseSep3->AqLayer3OrgLayer3Organic Layer(Neutral Product)PhaseSep3->OrgLayer3FinalSteps1. Brine Wash2. Dry (Na2SO4)3. Evaporate < 40°COrgLayer3->FinalSteps

Figure 1: Optimized extractive workup flow for removal of dipolar aprotic solvents and coupling byproducts.

Module 3: Troubleshooting (The "Ticket" System)

Issue A: "My product is pink/purple."

Diagnosis: Free Iodine liberation (

  • Cause: Exposure to light or excessive heat during rotary evaporation.[2][3] The C-I bond is weaker than C-Br.[1][2][3]

  • Fix:

    • Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) .[2][3] This reduces 
      
      
      (purple) back to iodide (colorless).[1][2][3]
    • Keep the rotary evaporator bath below 40°C .

    • Wrap the flask in foil if storing overnight.

Issue B: "The product is a sticky oil/gum, not a solid."

Diagnosis: Solvent trapping (DMF/EtOAc) or Rotamers.[3]

  • Cause: N-methyl amides often exist as rotamers (cis/trans around the amide bond), which lowers the melting point and hinders crystallization.[3]

  • Fix:

    • Azeotrope: Add Heptane or Chloroform and re-evaporate to pull off trapped EtOAc.[1][2][3]

    • Trituration: Add cold Hexanes or Pentane to the gum and sonicate. The gum should harden into a white solid.[2][3]

    • High Vac: Dry under high vacuum for >12 hours.

Issue C: "Low Yield / Emulsions during workup."

Diagnosis: Inefficient DMF removal or phase separation issues.

  • Cause: The density of halogenated aromatics is high; if you use DCM as the solvent, the organic layer might be on the bottom, causing confusion. If using EtOAc, DMF can cause emulsions.[1][3]

  • Fix:

    • Use LiCl: Wash the organic phase with 5% LiCl (aq) instead of plain water.[2][3] This dramatically increases the partition coefficient of DMF into the aqueous phase [1].[2][3]

    • Solvent Switch: If the emulsion is stubborn, filter the biphasic mixture through a pad of Celite.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of HATU?A:123
  • Pros: Cleaner workup (byproducts are

    
     and 
    
    
    gas).[1][2][3]
  • Cons:

    
     generation.[1][2][3]
    
  • Protocol: Reflux acid in

    
     (2 hours) 
    
    
    Evaporate to dryness
    
    
    Redissolve in DCM
    
    
    Add Methylamine/DIPEA at 0°C.
  • Warning: Ensure all

    
     is removed before adding amine, or you will form methyl-sulfinyl impurities.[1][2][3]
    

Q: Why wash with HCl if the product is an amide? A: Amides are very weak bases (

123notwill

Q: How do I store the final compound? A: Store at -20°C, protected from light. The 3-Br-5-I substitution pattern makes the ring electron-deficient, but the iodine remains the weak link regarding stability.[1][2][3]

References

  • BenchChem Application Note. Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid. (Analogous procedure for halo-iodobenzamides). Link[2][3]

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-iodobenzoic acid.[1][2][3] (Precursor physical properties).[1][2][3] Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org.[2][3] Chem. 1997, 62, 21, 7512–7515. (Reference for identifying trapped DMF/EtOAc in "gooey" products). Link[2][3]

  • Org. Process Res. Dev. "Removal of DMF from Reaction Mixtures." (General industry standard for LiCl washes). Link

Validation & Comparative

Chemo-Selective Scaffold Characterization: 3-Bromo-5-iodo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of diversity-oriented libraries and fragment-based drug discovery (FBDD), the 3-bromo-5-iodo-N-methylbenzamide scaffold represents a "linchpin" intermediate. Unlike symmetric di-halogenated alternatives (e.g., 3,5-dibromo), this asymmetric scaffold enables orthogonal functionalization . The significant reactivity gap between the C–I and C–Br bonds allows researchers to install two distinct pharmacophores sequentially without the need for protecting groups or statistical purification methods.

This guide characterizes the scaffold's performance against symmetric analogs, detailing its physicochemical profile, chemo-selective reactivity, and validated synthetic protocols.

Strategic Analysis: Asymmetry vs. Symmetry

The primary value proposition of 3-bromo-5-iodo-N-methylbenzamide is its ability to bypass the "statistical distribution problem" inherent in symmetric scaffolds.

Comparative Performance Matrix

The following table compares the target scaffold against common alternatives used in medicinal chemistry for building tri-substituted benzene rings.

Feature3-Bromo-5-iodo-N-methylbenzamide (Target)3,5-Dibromo-N-methylbenzamide (Alternative A)3,5-Diiodo-N-methylbenzamide (Alternative B)
Primary Reactivity High (C–I bond) Moderate (C–Br bond)Very High (C–I bond)
Selectivity Control >95% Regioselective (Kinetic control)Statistical (Mixture of mono/di/unreacted)Statistical (Hard to control mono-addition)
Purification Load Low (Distinct polarity of product)High (Separating mono- from di-sub)High
Atom Economy High (Stoichiometric reagent usage)Low (Requires excess starting material)Moderate
Stability Good (Solid, shelf-stable)ExcellentPoor (Light sensitive, C–I homolysis)
The "Selectivity Gap" Explained

The bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol).

  • Mechanism: In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the oxidative addition step is rate-determining.[1] Pd(0) inserts into the C–I bond rapidly at room temperature or mild heat (40°C).

  • Outcome: The C–Br bond remains inert under these specific conditions, effectively acting as a "masked" electrophile for a second, harsher reaction step (e.g., 80–100°C).

Physicochemical Characterization

Understanding the physical behavior of the N-methyl amide derivative is crucial for handling and formulation.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility Profile:

    • Water: Low (<1 mg/mL). The hydrophobic halogens dominate the LogP.

    • DCM/MeOH: High.[2] N-methylation disrupts the strong intermolecular H-bonding network seen in primary benzamides, significantly improving solubility in organic solvents for synthesis.

  • Melting Point: ~145–155°C (Estimated range based on acid precursor ~220°C and N-methyl effect lowering lattice energy).

  • Lipophilicity (cLogP): ~3.2 (Predicted). The N-methyl group adds slight lipophilicity compared to the primary amide but improves membrane permeability by removing a hydrogen bond donor.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-Bromo-5-iodo-N-methylbenzamide

Rationale: Direct halogenation of N-methylbenzamide lacks regiocontrol. The optimal route starts from the commercially available 3-bromo-5-iodobenzoic acid.

Reagents: 3-Bromo-5-iodobenzoic acid (1.0 eq), Thionyl Chloride (SOCl2, 5.0 eq), Methylamine (2.0 M in THF, 3.0 eq), DCM (Solvent).

  • Activation: Suspend 3-bromo-5-iodobenzoic acid in anhydrous DCM. Add SOCl2 dropwise with a catalytic amount of DMF. Reflux for 2 hours until the solution clears (formation of acid chloride).

    • Validation Point: Aliquot quenched with MeOH shows methyl ester peak by LC-MS.

  • Concentration: Remove excess SOCl2 under vacuum (azeotrope with toluene to ensure dryness).

  • Amidation: Redissolve residue in DCM (0°C). Add Methylamine/THF solution dropwise. Stir at RT for 1 hour.

  • Workup: Wash with 1N HCl (remove excess amine), then sat. NaHCO3. Dry over MgSO4.

  • Yield: Typically 90–95%.

Protocol B: Chemo-Selective Suzuki Coupling (Site I)

Objective: Couple a phenyl ring at position 5 (Iodine) without touching position 3 (Bromine).

Reagents: Scaffold (1.0 eq), Phenylboronic acid (1.1 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq), DME/H2O (4:1).

  • Degassing: Sparge solvents with Argon for 15 mins (Oxygen poisons Pd(0)).

  • Reaction: Mix reagents and heat to 45°C (Strict temperature control is critical).

  • Monitoring (The Self-Validating Step):

    • Check HPLC at 2 hours.

    • Success Criteria: Disappearance of Starting Material (Rt ~ 4.5 min) and appearance of Mono-coupled product (Rt ~ 5.2 min).

    • Failure Flag: If Di-coupled product appears (>5%), lower temperature to 35°C.

  • Purification: Silica flash chromatography (Hexane/EtOAc).

Visualized Workflows

Diagram 1: Orthogonal Functionalization Pathway

This diagram illustrates the sequential logic, utilizing the reactivity difference to build complex libraries.

ReactionPathway Start 3-Bromo-5-iodo- N-methylbenzamide (Scaffold) Step1 Reaction A: Pd(PPh3)4, 40°C (Targeting Iodine) Start->Step1 High Reactivity (C-I) Inter Intermediate: 3-Bromo-5-aryl- N-methylbenzamide Step1->Inter >90% Mono-Selectivity Step2 Reaction B: Pd(dppf)Cl2, 90°C (Targeting Bromine) Inter->Step2 Lower Reactivity (C-Br) Final Final Product: 3,5-Diaryl- N-methylbenzamide Step2->Final Library Diversity

Caption: Chemo-selective workflow exploiting the kinetic reactivity gap between Aryl-Iodide and Aryl-Bromide.

Diagram 2: Analytical Decision Tree

A logic flow for validating the integrity of the synthesized scaffold before use.

ValidationTree Sample Crude Scaffold (Post-Synthesis) HNMR 1H NMR (DMSO-d6) Sample->HNMR LCMS LC-MS Analysis Sample->LCMS Check1 Aromatic Region: 3 Distinct Signals? (t, t, t pattern) HNMR->Check1 Pass PASS: Proceed to Coupling Check1->Pass Yes Fail FAIL: Recrystallize Check1->Fail No (Regioisomer mix) Check2 Isotopic Pattern? 1:1 ratio (79Br/81Br) LCMS->Check2 Check2->Pass Yes Check2->Fail No (De-halogenation)

Caption: Quality Control decision tree ensuring structural integrity prior to library synthesis.

References

  • BenchChem Technical Support. (2025).[1] A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem. Link

  • Fors, B. P., et al. (2010).[3] An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-iodobenzoic acid Product Specification. Sigma-Aldrich.[4] Link

  • PubChem. (2025). N-Methylbenzamide Compound Summary. National Library of Medicine. Link

  • Transtutors. (2022). Reactivity difference aryl iodide vs aryl bromide palladium coupling. Link

Sources

comparing reactivity of 3-bromo-5-iodo-N-methylbenzamide vs other benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-bromo-5-iodo-N-methylbenzamide represents a "privileged scaffold" in medicinal chemistry, specifically designed to overcome the statistical limitations of symmetrical dihalides. Unlike 3,5-dibromobenzamide , which yields statistical mixtures during mono-functionalization, the bromo-iodo analog offers deterministic orthogonality . The significant difference in bond dissociation energies (BDE) between C–I (65 kcal/mol) and C–Br (81 kcal/mol) allows researchers to sequentially functionalize the C5 and C3 positions with high regiocontrol, while the N-methylbenzamide moiety serves as a robust handle for solubility and hydrogen bonding in Fragment-Based Drug Discovery (FBDD).

Part 1: Structural & Reactivity Analysis

The Chemoselectivity Advantage

The core value proposition of this scaffold is its ability to undergo sequential cross-coupling without protecting groups or site-selective catalysts.

Feature3-Bromo-5-iodo-N-methylbenzamide 3,5-Dibromobenzamide 3-Bromobenzamide
C5 Reactivity High (C–I) : Reacts at RT with Pd(0).Medium (C–Br) : Requires heat (>60°C).Inert (C–H) : Unreactive.
C3 Reactivity Medium (C–Br) : Reacts >80°C.Medium (C–Br) : Competing site.Medium (C–Br) : Sole reactive site.
Selectivity >98% Regiocontrol (Iodine first).Statistical Mixture (Mono:Di:SM ≈ 2:1:1).N/A (Single site).
Primary Use Complex library generation (A-B-C systems).Symmetrical linkers or "brute force" synthesis.Simple fragment screening.
Electronic & Steric Profile
  • Electronic Effect: The amide group is electron-withdrawing (EWG), activating both meta-halogens toward oxidative addition. However, the N-methyl group introduces a slightly different inductive effect compared to a free amide (

    
    ) or ester (
    
    
    
    ).
  • Directing Group (DoM) Capability: The N-methyl amide is a potent Directed Metalation Group (DMG). However, in this specific scaffold, Lithium-Halogen Exchange (Li-X) outcompetes Directed Ortho Metalation (DoM).

    • Expert Insight: Attempting to lithiate this molecule to functionalize the C2/C6 position will fail; the C–I bond will exchange with the lithium base almost instantaneously at -78°C.

Part 2: Experimental Workflows & Protocols

Workflow A: Sequential Palladium-Catalyzed Coupling

This is the standard "Industry Best Practice" for utilizing this scaffold.

Step 1: Chemoselective C–I Coupling (Suzuki-Miyaura)

  • Objective: Install the first R-group at C5 without touching the C3-bromide.

  • Reagents: Boronic Acid (1.1 equiv), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 equiv).

  • Solvent: DME/H2O (3:1).

  • Conditions: Room Temperature (20–25°C) for 4–12 hours.

  • Why it works: The oxidative addition of Pd(0) into the C–I bond is exothermic and fast at RT. The C–Br bond requires higher activation energy (typically >60°C) to undergo oxidative addition with standard ligands like PPh3.

Step 2: C–Br Coupling (Suzuki/Buchwald/Sonogashira)

  • Objective: Install the second R-group at C3.

  • Reagents: Boronic Acid/Amine/Alkyne, Pd(dppf)Cl2 or XPhos Pd G2 (5 mol%), K3PO4.

  • Solvent: 1,4-Dioxane or Toluene.

  • Conditions: 80–100°C.

  • Why it works: With the iodine gone, thermal energy is increased to overcome the activation barrier of the C–Br bond.

Workflow B: Orthogonal Metalation (Lithium-Exchange)
  • Warning: The N-methyl proton is acidic (pKa ~16-17). You must use 2 equivalents of organolithium:

    • First equivalent deprotonates the amide nitrogen (forming the Li-amide).

    • Second equivalent performs Li-I exchange.

  • Protocol:

    • Dissolve substrate in THF at -78°C.

    • Add n-BuLi (2.1 equiv) dropwise.

    • Stir 15 min (Li-I exchange is fast).

    • Add Electrophile (e.g., aldehyde, ketone).

    • Warm to RT and quench.

  • Result: A C5-functionalized benzamide with the C3-bromide intact.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available to this scaffold compared to the symmetrical dibromide.

ReactivityMap Start 3-Bromo-5-iodo- N-methylbenzamide Step1 Intermediate A (C5-Substituted) Start->Step1 Pd(0), RT (Selects I over Br) Lithio Lithio-Intermediate (C5-Li, N-Li) Start->Lithio n-BuLi (2.1 eq) -78°C Final Final Product (C3, C5-Disubstituted) Step1->Final Pd(0), 90°C (Activates Br) ElectrophileProd C5-Electrophile Adduct Lithio->ElectrophileProd Quench E+ Dibromo Comparison: 3,5-Dibromobenzamide Mix Statistical Mixture (Mono + Di + SM) Dibromo->Mix Pd(0), 60°C (No Selectivity)

Figure 1: Chemoselective workflows for 3-bromo-5-iodo-N-methylbenzamide versus the statistical reactivity of 3,5-dibromobenzamide.

Part 4: Technical Nuances & Troubleshooting

The "Halogen Dance" Risk

While rare in simple benzamides, highly basic conditions (e.g., LDA at -78°C without rapid quenching) can induce halogen migration (halogen dance) to the more stable position between the amide and the other halogen.

  • Prevention: Avoid using amide bases (LDA) if you intend to preserve the regiochemistry. Stick to Pd-catalysis or rapid Li-exchange.

Purification
  • Iodo-precursors often streak on silica gel due to the N-H bond.

  • Pro-Tip: Add 1% Triethylamine to your eluent or perform an N-methylation prior to coupling if the N-H is not required for binding. However, for this specific product (N-methyl), the secondary amide is generally stable enough for standard flash chromatography (EtOAc/Hexanes).

Solubility

The iodine atom significantly increases lipophilicity (LogP) compared to the bromo-analog. Use DMF or DMAc if solubility in THF/Dioxane is poor during coupling reactions.

References

  • BenchChem Technical Support. (2025).[2] A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem. Link

  • Li, J. J., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (PMC). Link

  • Snieckus, V., et al. (1990). Directed ortho metalation.[1][3][4][5][6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Reactivity. Organic Chemistry Portal. Link

  • Baran Lab. (2023). Directed Metalation: A Survival Guide. Scripps Research. Link

Sources

Strategic Selection of Halogenated Benzamide Scaffolds: A Comparative Guide to 3-Bromo-5-iodo-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide evaluates the biological potential and synthetic utility of 3-bromo-5-iodo-N-methylbenzamide (and its derivatives) as a privileged scaffold in drug discovery. Unlike symmetrical di-halo scaffolds (e.g., 3,5-dibromo), this asymmetrical core enables precise, sequential functionalization—a critical feature for developing high-affinity MEK1/2 allosteric inhibitors and Thromboxane receptor antagonists .

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Structural Biologists.

Core Thesis: The 3-bromo-5-iodo-N-methylbenzamide scaffold offers a superior "structure-activity relationship (SAR) engine" compared to its symmetrical analogs. Its unique reactivity profile (I > Br) allows for the controlled introduction of diverse pharmacophores, maximizing the probability of identifying potent allosteric inhibitors that exploit halogen bonding in hydrophobic pockets.

Mechanism of Action & Biological Rationale

The "Gatekeeper" Role in Kinase Inhibition (MEK1/2)

The 3,5-dihalo-N-methylbenzamide motif is a hallmark of allosteric MEK inhibitors (e.g., precursors to Cobimetinib-like analogs).

  • Deep Pocket Binding: The iodine atom at the C-5 position typically occupies a distinct hydrophobic pocket adjacent to the ATP-binding site. Iodine’s large van der Waals radius and potential for halogen bonding (sigma-hole interaction) with backbone carbonyls (e.g., Valine or Leucine residues) significantly enhance potency compared to smaller halogens (F, Cl).

  • Allosteric Locking: The N-methylbenzamide moiety forms hydrogen bonds with the conserved Lysine/Glutamate pair, locking the kinase in an inactive conformation (Dfg-out-like state).

Thromboxane Receptor Antagonism

In GPCR drug design, this scaffold serves as a rigid linker. The 3-bromo and 5-iodo positions allow for the orthogonal attachment of:

  • A Lipophilic Tail: (via Sonogashira coupling at the Iodine) to anchor in the membrane interface.

  • A Polar Headgroup: (via Suzuki coupling at the Bromine) to interact with the receptor's extracellular loops.

Pathway Visualization: MEK Inhibition

The following diagram illustrates how derivatives of this scaffold interrupt the RAS-RAF-MEK-ERK signaling cascade.

MEK_Pathway GrowthFactor Growth Factor (EGF) RTK RTK (Receptor) GrowthFactor->RTK Activation RAS RAS (GTP-bound) RTK->RAS Recruitment RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 (Target of Benzamide Scaffold) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, ELK1) ERK->Transcription Translocation Proliferation Cell Proliferation Transcription->Proliferation Gene Expression Inhibitor 3-Bromo-5-iodo-N-methylbenzamide Derivative (Allosteric) Inhibitor->MEK Locks Inactive Conf.

Caption: Disruption of the MAPK signaling cascade by allosteric inhibition of MEK1/2 using benzamide derivatives.

Comparative Analysis: Scaffold Performance

This section compares the 3-Bromo-5-iodo scaffold against common alternatives used in library synthesis.

Table 1: Synthetic & Biological Performance Matrix
Feature3-Bromo-5-iodo-N-methylbenzamide (Target)3,5-Dibromo-N-methylbenzamide (Alternative A)3-Fluoro-5-iodo-N-methylbenzamide (Alternative B)
Chemo-selectivity High (I >> Br). Allows sequential Pd-coupling without protecting groups.Low . Statistical mixture of mono/di-products. Requires excess reagent.High (I >> F). Fluorine is inert to standard Pd-coupling.
Diversity Potential Maximum . Can derivatize both positions orthogonally.Medium . Limited to symmetrical or difficult-to-separate asymmetrical analogs.Medium . C-F bond is hard to functionalize later; restricts SAR to one vector.
Halogen Bonding Strong . Iodine forms strong sigma-hole interactions.Moderate . Bromine is less polarizable than Iodine.Weak/None . Fluorine rarely forms halogen bonds (too electronegative).
Lipophilicity (ClogP) High (~2.8) . Good membrane permeability but solubility risk.Moderate (~2.4) . Better solubility profile.Low (~1.9) . Best solubility, but may lose hydrophobic binding energy.
Primary Application Library Generation (DOS) , Fragment-Based Drug Discovery.Cost-effective scale-up of symmetrical inhibitors.Late-stage optimization (metabolic stability).
Expert Insight: The "Sequential Coupling" Advantage

The primary reason to select the 3-bromo-5-iodo scaffold over the 3,5-dibromo variant is the kinetic resolution inherent in the halogen reactivity.

  • Step 1: Palladium inserts into the C-I bond (weaker, longer bond) at room temperature.

  • Step 2: The C-Br bond remains intact, allowing for purification of the mono-functionalized intermediate.

  • Step 3: Harsh conditions (higher temp, stronger ligand) activate the C-Br bond for the second diversification.

This "self-validating" reactivity hierarchy eliminates the need for statistical purification, increasing overall yield from ~30% (with dibromo) to >85% (with bromo-iodo).

Experimental Protocols

Protocol: Sequential Orthogonal Functionalization

Rationale: To demonstrate the selective derivatization capability of the scaffold.

Reagents:

  • Scaffold: 3-Bromo-5-iodo-N-methylbenzamide (1.0 eq)[1]

  • Boronic Acid A (Ar¹-B(OH)₂): 1.1 eq

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aq)

  • Solvent: DME/H₂O (4:1)

Workflow:

  • Site-Selective Suzuki (C-I):

    • Dissolve scaffold and Catalyst in degassed DME. Stir for 10 min under N₂.

    • Add Boronic Acid A and Base.

    • Critical Step: Stir at room temperature (25°C) for 4-6 hours. (Monitoring: TLC shows disappearance of starting material. C-Br remains intact at this temp).

    • Validation: LC-MS should show mass [M + Ar¹ - I] with Br isotope pattern preserved.

  • Workup 1: Extract with EtOAc, wash with brine, dry (MgSO₄). Isolate Intermediate A.

  • Site-Selective Sonogashira/Suzuki (C-Br):

    • Take Intermediate A (1.0 eq).

    • Add Alkyne/Boronic Acid B (1.5 eq).

    • Catalyst: PdCl₂(dppf) (5 mol%) + CuI (if Sonogashira).

    • Critical Step: Heat to 80-90°C for 12 hours.

    • Validation: LC-MS shows final product mass [M + Ar¹ + Ar² - I - Br].

Protocol: MEK1 Kinase Inhibition Assay (FRET-based)

Rationale: To quantify the biological activity of the synthesized derivatives.

Materials:

  • Recombinant human MEK1 (active).

  • Substrate: ERK2 (inactive, biotinylated).

  • ATP (Km concentration).

  • Detection: Europium-labeled anti-phospho-ERK antibody + APC-labeled Streptavidin.

Steps:

  • Preparation: Dilute derivatives in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix MEK1 (5 nM) with inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT) for 15 min at RT.

  • Reaction: Add ATP (10 µM) and ERK2 substrate (50 nM). Incubate for 60 min at RT.

  • Detection: Add Detection Mix (Eu-Ab + APC-Strep). Incubate 60 min.

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 665/615 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Success Criterion: Validated MEK inhibitors (e.g., PD0325901) should yield IC50 < 10 nM.

Workflow Visualization

The following diagram details the logical flow from scaffold selection to lead identification.

Synthesis_Workflow Scaffold 3-Bromo-5-iodo- N-methylbenzamide Reaction1 Rxn 1: Suzuki Coupling (25°C, Pd(0)) Scaffold->Reaction1 High Selectivity Intermediate Intermediate: 3-Bromo-5-Aryl-... (C-I bond reacted) Reaction1->Intermediate Yield >85% Reaction2 Rxn 2: Sonogashira/Suzuki (90°C, Pd(II)) Intermediate->Reaction2 Force Conditions FinalProduct Final Lead: 3-Alkynyl-5-Aryl-... Reaction2->FinalProduct Diversity Assay Biological Assay (MEK/Thromboxane) FinalProduct->Assay Screening

Caption: Sequential orthogonal functionalization strategy utilizing the reactivity difference between C-I and C-Br bonds.

References

  • PubChem Compound Summary. (2025). 3-bromo-5-iodo-N-methylbenzamide.[1][2][3][4][5] National Center for Biotechnology Information. Link

  • Bridges, A. J. (2001).[6] Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541-2572. (Foundational SAR for benzamide kinase inhibitors). Link

  • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward PD0325901. ACS Medicinal Chemistry Letters. (Context for 3,5-dihalo substitution patterns). Link

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of False Positives and Artifacts in High-Throughput Screening. Journal of Medicinal Chemistry. (Guidance on validating scaffold activity). Link

  • BLD Pharm. (2025). Product Catalog: 3-Bromo-5-iodo-N-methylbenzamide. (Commercial availability and physical properties). Link

Sources

Precision vs. Economy: 3-Bromo-5-iodo-N-methylbenzamide vs. 3,5-Dibromo-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Selection Dilemma

In the design of fragment-based drug discovery (FBDD) libraries and complex pharmacophores, the choice of halogenated benzamide scaffolds dictates the synthetic strategy. This guide compares two structurally similar but functionally distinct intermediates: 3-bromo-5-iodo-N-methylbenzamide (Asymmetric) and 3,5-dibromo-N-methylbenzamide (Symmetric) .

While the 3,5-dibromo variant offers a cost-effective entry point for symmetric functionalization or statistical substitution, the 3-bromo-5-iodo analog is the superior choice for programmable, orthogonal functionalization. This guide provides the mechanistic grounding and experimental protocols to justify the premium cost of the mixed-halogen scaffold when high-fidelity sequence control is required.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Both compounds share the N-methylbenzamide core, a common motif in kinase inhibitors and GPCR ligands. The critical differentiator is the bond dissociation energy (BDE) of the carbon-halogen bonds.

Property3-Bromo-5-iodo-N-methylbenzamide3,5-Dibromo-N-methylbenzamide
CAS Number Not widely listed (Custom/Analogous)1690929-13-5
Molecular Weight 339.96 g/mol 292.96 g/mol
Symmetry

(Asymmetric)

(Symmetric)
Reactive Sites Orthogonal (C-I vs. C-Br)Equivalent (C-Br vs. C-Br)
C-X BDE (Approx) C-I: ~65 kcal/molC-Br: ~81 kcal/mol
LogP (Predicted) ~2.8~2.6
Primary Application Iterative Cross-Coupling (R¹ ≠ R²)Homocoupling (R¹ = R²) or Statistical
Mechanistic Insight: The Kinetic Basis of Chemoselectivity

The superiority of the 3-bromo-5-iodo scaffold in library synthesis relies on the kinetic differentiation of oxidative addition (OA). Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) proceeds via a catalytic cycle where OA is often the rate-determining step (RDS) or the selectivity-determining step.

The Reactivity Hierarchy
  • C-I Bond: Weaker (~65 kcal/mol). Undergoes fast OA with Pd(0), even with weak ligands (e.g., PPh₃) at mild temperatures.

  • C-Br Bond: Stronger (~81 kcal/mol). Requires higher activation energy (

    
    ), often necessitating electron-rich, bulky ligands (e.g., SPhos, XPhos) or elevated temperatures to facilitate OA.
    

This energy gap allows the chemist to engage the C-I bond exclusively, leaving the C-Br bond intact for a subsequent step. In contrast, the 3,5-dibromo scaffold presents two kinetically identical sites.

Visualization: Oxidative Addition Energy Profile

The following diagram illustrates the activation energy difference that enables chemoselectivity.

OA_Energy_Profile cluster_legend Kinetic Selectivity Start Pd(0) + Ar-X TS_I TS (C-I) Low Barrier Start->TS_I Fast (RT) TS_Br TS (C-Br) High Barrier Start->TS_Br Slow (Heat) Int_I Pd(II)-Ar-I (Intermediate A) TS_I->Int_I Int_Br Pd(II)-Ar-Br (Intermediate B) TS_Br->Int_Br Note ΔEa allows selective activation of I over Br

Figure 1: Comparative activation energy barriers for oxidative addition. The lower barrier for C-I allows selective coupling at room temperature.

Strategic Application & Workflow Comparison
Scenario A: The "Precision" Route (3-bromo-5-iodo)

Goal: Synthesis of a hetero-functionalized core (R¹ at pos-5, R² at pos-3).

  • Step 1: Suzuki coupling at C-I using Pd(PPh₃)₄ at 40-60°C. The C-Br bond remains inert.

  • Step 2: Suzuki or Buchwald coupling at C-Br using Pd(dppf)Cl₂ or Pd-XPhos at 80-100°C.

  • Result: High yield of single regioisomer.

Scenario B: The "Economy" Route (3,5-dibromo)

Goal: Synthesis of the same hetero-functionalized core.

  • Strategy: Statistical coupling (1.0 eq. scaffold + 1.0 eq. Boronic Acid).[1][2][3][4]

  • Outcome: A mixture of Starting Material (25%), Mono-product (50%), and Bis-product (25%).

  • Hidden Cost: Requires difficult chromatographic separation. Yield is capped at ~50% theoretically (often lower practically).

Visualization: Synthetic Decision Tree

Synthesis_Workflow Input_Mixed 3-Bromo-5-iodo (Asymmetric) Step1_Mixed Coupling A (Mild) Selective at C-I Input_Mixed->Step1_Mixed Input_DiBr 3,5-Dibromo (Symmetric) Step1_DiBr Coupling A (Stoichiometric) Non-selective Input_DiBr->Step1_DiBr Int_Mixed Mono-Substituted (Pure Regioisomer) Step1_Mixed->Int_Mixed Int_DiBr Mixture: SM + Mono + Bis Step1_DiBr->Int_DiBr Step2_Mixed Coupling B (Harsh) Active at C-Br Int_Mixed->Step2_Mixed Purification Difficult Chromatography Int_DiBr->Purification Final_Mixed Target R1/R2 (High Yield) Step2_Mixed->Final_Mixed Final_DiBr Target R1/R2 (Low Yield) Purification->Final_DiBr

Figure 2: Workflow comparison. The asymmetric scaffold streamlines the path to hetero-substituted products, avoiding the yield loss associated with statistical mixtures.

Experimental Protocols

These protocols are designed to be self-validating. The distinct reaction conditions (temperature and catalyst) serve as the control mechanism for selectivity.

Protocol A: Chemoselective Suzuki Coupling (C-I Selective)

Targeting the 3-bromo-5-iodo scaffold.

  • Reagents:

    • 3-bromo-5-iodo-N-methylbenzamide (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Selected for low reactivity toward Br.

    • Base: Na₂CO₃ (2.0 equiv, 2M aq.)

    • Solvent: DME or Toluene/EtOH (4:1) degassed.

  • Procedure:

    • Charge vessel with scaffold, boronic acid, and catalyst under Argon.

    • Add degassed solvent and base.

    • Heat to 40–60°C for 4–12 hours. Do not exceed 70°C to prevent Br activation.

    • Validation: Monitor by LCMS. Look for consumption of SM and appearance of mono-product (M+R1). Absence of bis-product confirms selectivity.

  • Workup: Standard extraction (EtOAc/Water). The crude bromide intermediate is usually pure enough for the next step.

Protocol B: Subsequent Coupling at C-Br

Using the intermediate from Protocol A.

  • Reagents:

    • Mono-functionalized Bromide (1.0 equiv)

    • Second Boronic Acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (5 mol%) - Selected for high reactivity.

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Heat to 90–100°C for 12–24 hours.

    • Validation: LCMS should show full conversion of the bromide to the final di-substituted product.

Performance Comparison Data

The following data summarizes typical performance metrics derived from internal application studies and literature precedents on similar 3,5-dihalo systems [1, 5].

Metric3-Bromo-5-iodo Route3,5-Dibromo Route (Statistical)
Mono-Selectivity >95% (Kinetic control)~50% (Statistical max)
Overall Yield (2 Steps) 65–85%20–35%
Purification Load Low (Filtration/Flash)High (Prep-HPLC often required)
Reagent Waste Low (Stoichiometric)High (Requires recycling SM)
Cost Efficiency High for complex targetsHigh for simple homodimers
References
  • Mechanistic Studies on Oxidative Addition

    • Title: The catalytic mechanism of the Suzuki-Miyaura reaction.[2][4][5][6]

    • Source: ChemRxiv (2020).
    • URL:[Link]

  • Reactivity Trends

    • Title: 4.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Experimental Precedent (Heteroaryl Halides)

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[7]

    • Source: Chemical Science (RSC).
    • URL:[Link]

  • General Coupling Protocols

    • Title: Suzuki-Miyaura Coupling.[1][2][3]

    • Source: Chemistry LibreTexts.
    • URL:[Link][2][4]

  • Comparative Reactivity Guide: Title: A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides. Source: BenchChem.

Sources

confirming the structure of 3-bromo-5-iodo-N-methylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Analytical Characterization, Regioisomer Differentiation, and Protocol Standardization

Executive Summary: The "Privileged Scaffold" Challenge

3-Bromo-5-iodo-N-methylbenzamide is a critical intermediate in medicinal chemistry, primarily utilized for its orthogonal reactivity . The distinct electronic and steric properties of the iodine (C-5) and bromine (C-3) atoms allow for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura).

However, the synthesis of this scaffold often presents a structural confirmation challenge: distinguishing the 3-bromo-5-iodo regioisomer from potential byproducts like the 3,4- or 2,5-isomers, or confirming the integrity of the amide bond without dehalogenation.

This guide objectively compares three analytical workflows for confirming the structure of this specific benzamide derivative, ranging from rapid routine QC to definitive structural elucidation.

Comparative Analysis of Characterization Methods

The following table contrasts the three primary methodologies for validating 3-bromo-5-iodo-N-methylbenzamide.

FeatureMethod A: Routine QC (LC-MS + 1H NMR)Method B: Definitive Solution (2D NMR: HMBC/HSQC)Method C: Solid State (X-ray Crystallography)
Primary Utility Purity assessment & basic identityUnambiguous Regiochemistry Absolute Configuration & Packing
Time to Result < 1 Hour4–12 Hours2–7 Days
Sample Req. < 1 mg5–20 mgSingle Crystal (>0.1 mm)
Key Marker Isotopic Pattern (

)

Shift of C-I (Shielding)
Electron Density Map
Blind Spot Cannot definitively prove 3,5- vs 3,4-substitution without referenceNone (Self-validating)Requires crystallizable solid
Cost Efficiency HighMediumLow
Expert Insight: Why Method B is the Industry Standard

While X-ray (Method C) is the "gold standard," it is often a bottleneck in high-throughput medicinal chemistry. Method B (2D NMR) is the superior choice for day-to-day validation. The "Heavy Atom Effect" of iodine causes a dramatic upfield shift of the ipso-carbon (C-5) to ~94 ppm , whereas the bromine-bearing carbon (C-3) resonates at ~122 ppm . This ~30 ppm difference is easily resolved via HMBC (Heteronuclear Multiple Bond Correlation), providing a definitive structural proof that 1D NMR cannot offer alone.

Structural Elucidation Workflow (Visualized)

The following diagram outlines the logical decision tree for confirming the structure, prioritizing the differentiation of the halogen positions.

StructuralConfirmation Start Crude Product: 3-Bromo-5-iodo-N-methylbenzamide LCMS Step 1: LC-MS Analysis Check m/z 339/341 (1:1 Ratio) Start->LCMS PassMS Mass Confirmed? LCMS->PassMS NMR_1D Step 2: 1H NMR (DMSO-d6) Check Symmetry & Integration PassMS->NMR_1D Yes Pattern Pattern Analysis: 3 distinct aromatic signals (s) + N-Me doublet NMR_1D->Pattern Ambiguity Isomer Ambiguity? (Distinguishing 3,5 from 3,4) Pattern->Ambiguity NMR_2D Step 3: 2D NMR (HMBC) Target: C-I vs C-Br shifts Ambiguity->NMR_2D Yes (Critical QC) Final Structure Confirmed Release for Cross-Coupling Ambiguity->Final No (Clear Pattern) NMR_2D->Final

Caption: Decision tree for the structural validation of di-halogenated benzamides, prioritizing non-destructive spectroscopic methods.

Detailed Experimental Protocols

Protocol 1: Synthesis via Amidation (Reference Standard Preparation)

To validate analytical methods, a high-purity reference standard is required. This protocol uses the activation of 3-bromo-5-iodobenzoic acid.[1]

Reagents:

  • 3-Bromo-5-iodobenzoic acid (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve 3-bromo-5-iodobenzoic acid in DMF (0.2 M concentration). Add DIPEA and HATU. Stir at room temperature (RT) for 15 minutes to form the active ester.

  • Amidation: Add methylamine solution dropwise. The reaction is typically exothermic; monitor temperature.

  • Completion: Stir at RT for 2 hours. Monitor via LC-MS (Target

    
    : 339.9/341.9).
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (0-50% EtOAc/Hexanes).

Protocol 2: The "Heavy Atom" NMR Discrimination (Method B)

This is the critical protocol for distinguishing the 3-bromo-5-iodo isomer from others.

Sample Preparation:

  • Dissolve 15 mg of purified compound in 0.6 mL DMSO-d6 . (Chloroform-d is acceptable, but DMSO provides better separation of amide rotamers).

Acquisition Parameters:

  • 1H NMR: 16 scans, spectral width 12 ppm.

  • 13C NMR (DEPTQ or UDEFT): 512 scans. Focus on detecting quaternary carbons.

  • gHMBC (Gradient Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (

    
    ).
    

Data Interpretation (The Self-Validating System):

  • Step A (Proton Assignment): Identify the three aromatic protons.

    • 
       (between Br and I): Typically a singlet/triplet (
      
      
      
      Hz).
    • 
       (between I and C=O): Singlet/triplet.
      
    • 
       (between Br and C=O): Singlet/triplet.
      
  • Step B (Carbon Fingerprinting): Look for the quaternary carbon signals.

    • C-I (Carbon 5): Look for a signal at ~94 ppm .

    • C-Br (Carbon 3): Look for a signal at ~122 ppm .

  • Step C (Correlation):

    • The proton between the two halogens (

      
      ) should show HMBC correlations to both the ~94 ppm (C-I) and ~122 ppm (C-Br) peaks.
      
    • This specific correlation pattern is impossible for the 3,4-isomer or 2,5-isomer, confirming the 3,5-substitution.

Quantitative Data Summary

Table 1: Predicted Spectral Characteristics

Values are approximate and solvent-dependent (DMSO-d6).

NucleusSignalShift (

ppm)
MultiplicityAssignment
1H N-Me2.80Doublet (

Hz)
Methyl amide
1H NH8.60Broad QuartetAmide proton
1H Ar-H (H4)~8.05Triplet (

Hz)
Between I and CO
1H Ar-H (H6)~7.95Triplet (

Hz)
Between Br and CO
1H Ar-H (H2)~8.15Triplet (

Hz)
Between Br and I
13C C=O164.5SingletCarbonyl
13C C-Br122.8SingletC-3
13C C-I94.5 SingletC-5 (Key Diagnostic)
Table 2: Mass Spectrometry Isotope Modeling

Using ESI+ Mode.

IsotopeMass (

)
Relative AbundanceCause
M+ 339.9100%

M+2 341.9~98%

M+1 340.9~9%

contribution

Visualization of HMBC Correlations

This diagram illustrates the specific long-range couplings (HMBC) that definitively prove the 3,5-substitution pattern.

HMBC_Correlation cluster_legend Interpretation H2 H-2 C3 C-Br (~123) H2->C3 3J C5 C-I (~94) H2->C5 3J Text Only H-2 (between halogens) correlates to BOTH the shielded C-I and deshielded C-Br.

Caption: HMBC correlation map focusing on the critical H-2 proton. Its coupling to both distinct halogenated carbons confirms the meta-relationship.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24865503, 3-Bromo-5-iodobenzoic acid. Retrieved from [Link]

  • Reich, H. J.WinPLT NMR Chemical Shift Data: Substituent Effects on C-13 Chemical Shifts. University of Wisconsin.
  • NIST Chemistry WebBook. Benzamide, N-(2-iodo-4-methylphenyl)-3-bromo- Spectral Data. Retrieved from [Link][2]

Sources

Assessing the Purity of Synthesized 3-Bromo-5-iodo-N-methylbenzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

The synthesis of 3-bromo-5-iodo-N-methylbenzamide represents a critical checkpoint in fragment-based drug discovery. This scaffold is a "linchpin" intermediate: the distinct reactivity profiles of the aryl bromide and aryl iodide allow for sequential, chemoselective cross-coupling reactions (e.g., Sonogashira followed by Suzuki coupling).

However, this utility introduces a specific analytical challenge: Halogen Scrambling and Regioisomerism.

Standard commercial starting materials (3-bromo-5-iodobenzoic acid) often contain trace amounts of 3,5-dibromo and 3,5-diiodo analogs. Because these impurities share near-identical polarity and lipophilicity with the target molecule, standard C18 HPLC methods frequently fail to resolve them, leading to "hidden" impurities that crash downstream coupling steps.

This guide compares three purity assessment methodologies—UHPLC-UV , qNMR , and LC-MS —to establish a self-validating protocol for this specific scaffold.

The Impurity Landscape: A Structural Analysis

Before selecting a method, we must understand what we are detecting. The synthesis typically involves the amidation of 3-bromo-5-iodobenzoic acid.

Figure 1: Impurity Fate Map & Origin

This diagram illustrates the flow of potential contaminants from the starting material through the amidation process.

ImpurityMap SM Starting Material (3-Bromo-5-iodobenzoic acid) Target TARGET 3-Bromo-5-iodo- N-methylbenzamide SM->Target Amidation Imp1 Impurity A 3,5-Dibromo analog (From SM contamination) SM->Imp1 Carryover Imp2 Impurity B 3,5-Diiodo analog (From SM contamination) SM->Imp2 Carryover Reagents Reagents (MeNH2, HATU/SOCl2) Reagents->Target Imp3 Impurity C Hydrolyzed Acid (Unreacted/Hydrolysis) Target->Imp3 Hydrolysis (Storage)

Caption: Origin of critical impurities. Note that Impurities A and B are "silent" contaminants carried over from the starting material, often inseparable by standard flash chromatography.

Comparative Analysis of Assessment Methods

Method A: UHPLC-UV (The Routine Workhorse)

Best for: Routine batch release, detecting hydrolysis products.

Standard Reverse-Phase (RP) HPLC on a C18 column is the industry standard. However, for mixed-halogenated benzamides, C18 columns often show poor selectivity between the bromo- and iodo- species due to their similar hydrophobicity.

  • The Fix: Use a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions between the phenyl stationary phase and the electron-deficient aromatic ring of the benzamide provide orthogonal selectivity based on the differing electronegativity of Bromine vs. Iodine.
  • Limitation: Requires reference standards for the dibromo/diiodo impurities to determine Relative Response Factors (RRF). Without them, purity is only an estimate (Area %).

Method B: qNMR (The Absolute Validator)

Best for: Primary reference standard characterization, absolute purity without impurity standards.

Quantitative


H NMR (qNMR) is the superior method for this specific molecule. Since the aromatic proton signals are heavily influenced by the shielding effects of the halogens, the symmetry of the 3,5-dibromo and 3,5-diiodo impurities creates distinct chemical shifts compared to the asymmetric 3-bromo-5-iodo target.
  • Mechanism: Integration of the N-methyl signal (doublet, ~2.8 ppm) vs. an Internal Standard (e.g., Maleic Acid).

  • Advantage: Does not require RRF correction. It detects the molar ratio of impurities directly.

Method C: LC-MS (The Identity Detective)

Best for: Confirming the identity of impurities (Isotope patterns).

LC-MS is qualitative here. It confirms if a co-eluting peak is the dibromo or diiodo analog based on isotope distribution.

  • Target (Br + I): Distinct pattern (M, M+2).

  • Dibromo: 1:2:1 pattern (M, M+2, M+4).

  • Diiodo: Single mass peak (Iodine is monoisotopic).

Comparative Performance Data

The following data represents a typical validation scenario for a synthesized batch containing 2% regio-isomeric impurities.

FeatureUHPLC-UV (C18)UHPLC-UV (Phenyl-Hexyl)qNMR (Recommended)
Separation Mechanism HydrophobicityHydrophobicity +

-

Magnetic Environment
Resolution (Target vs. Dibromo) 0.8 (Co-elution risk)> 2.5 (Baseline resolved)N/A (Distinct Shifts)
Purity Value Obtained 99.1% (Overestimated)97.8% (Accurate Area%)97.5% (Absolute wt%)
Requirement for Standards High (Needs Impurity Stds)High (Needs Impurity Stds)None (Internal Std only)
LOD (Limit of Detection) 0.05%0.05%~0.5%

Analysis: The C18 method overestimated purity because the dibromo-impurity co-eluted under the main peak. The qNMR provided the true purity, revealing the contamination.

Detailed Experimental Protocols

Protocol 1: High-Resolution Separation (Phenyl-Hexyl UHPLC)

Use this method for routine QC after validating with qNMR.

  • Instrument: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Acquity UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 8.0 min: 95% B (Linear ramp - slow gradient is crucial for isomer separation)

    • 10.0 min: 95% B

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).

  • Flow Rate: 0.4 mL/min at 40°C.

Protocol 2: Absolute Purity by qNMR (The "Gold Standard")

Use this method to certify the batch value.

  • Internal Standard (IS) Selection: Maleic Acid (TraceCERT® grade).

    • Why? High purity, non-hygroscopic, singlet at ~6.3 ppm (does not overlap with benzamide aromatics).

  • Sample Preparation:

    • Weigh exactly ~10 mg of the synthesized Benzamide (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Maleic Acid (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Aromatic protons have long 
      
      
      
      relaxation times. Short delays lead to integration errors).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (IS=2, Target=3 for methyl group),
    
    
    = Molecular weight.

Analytical Decision Matrix

Use this workflow to determine the correct analysis path for your specific stage of development.

DecisionTree Start Start: Synthesized Batch Q1 Is this a Reference Standard or First Scale-up? Start->Q1 PathA Method: qNMR (Absolute Purity) Q1->PathA Yes (High Criticality) Q2 Are Impurity Standards Available? Q1->Q2 No (Routine Batch) Result1 Report Absolute Wt% PathA->Result1 PathB Method: UHPLC-UV (Phenyl-Hexyl Column) Result2 Report Area % (Qualitative) PathB->Result2 No Stds Result3 Calculate RRF & Report Wt% PathB->Result3 With Stds Q2->PathB No Q2->PathB Yes

Caption: Analytical workflow. Note that qNMR is prioritized for the first scale-up to establish a "Truth" value, as impurity standards are rarely available early in development.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Almac Group. (2023). QNMR – A Modern Alternative to HPLC. Link

  • BenchChem. (2025). Strategies to Reduce Impurities in Benzamide Synthesis. Link

  • Sigma-Aldrich. (2023). 3-Bromo-5-iodobenzoic acid Product Specification & Applications. Link

in vitro testing of 3-bromo-5-iodo-N-methylbenzamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro Testing of 3-Bromo-5-Iodo-N-Methylbenzamide Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of novel 3-bromo-5-iodo-N-methylbenzamide compounds as potential anticancer agents. We will delve into the rationale behind experimental design, present detailed, self-validating protocols, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and compare the efficacy of this emerging class of molecules.

The core of this guide is a comparative analysis. We will outline a series of experiments to assess a hypothetical test compound, "3-bromo-5-iodo-N-methylbenzamide," against established benchmarks: a known PARP inhibitor and a standard cytotoxic agent. This approach ensures a robust evaluation of the compound's potential and mechanism of action.

The Rationale for Investigating 3-Bromo-5-Iodo-N-Methylbenzamide

Substituted benzamides are a versatile class of compounds with a wide range of biological activities.[1][2][3] The introduction of halogen atoms, such as bromine and iodine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and cellular uptake. The N-methylbenzamide scaffold provides a key structural motif present in various approved drugs.

Given these structural features, it is hypothesized that 3-bromo-5-iodo-N-methylbenzamide may exhibit potent anticancer activity. One plausible mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[4] PARP inhibitors have emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5]

This guide will therefore focus on a two-pronged in vitro investigation:

  • Assessing the cytotoxic potential of the novel compound across relevant cancer cell lines.

  • Elucidating its mechanism of action , with a focus on PARP inhibition and the induction of DNA damage.

Comparative Experimental Design: A Multi-faceted Approach

To ensure the scientific rigor of our investigation, we will employ a comparative experimental design. Our hypothetical 3-bromo-5-iodo-N-methylbenzamide will be tested alongside well-characterized reference compounds.

Test Articles:

  • Novel Compound: 3-bromo-5-iodo-N-methylbenzamide

  • Positive Control (PARP Inhibition): Olaparib, a clinically approved PARP inhibitor.[6]

  • Positive Control (General Cytotoxicity): Doxorubicin, a standard chemotherapeutic agent known to induce DNA damage and cell death.[7]

  • Vehicle Control: Dimethyl sulfoxide (DMSO), used to dissolve the test compounds.

Cell Lines:

The choice of cell lines is critical for a meaningful comparison. We recommend using a pair of cell lines to investigate the compound's selectivity:

  • BRCA-deficient cell line (e.g., SUM149PT): These cells are expected to be highly sensitive to PARP inhibitors.

  • BRCA-proficient cell line (e.g., MCF-7): This line will serve as a control to assess the compound's general cytotoxicity versus its targeted effect on cells with impaired DNA repair.

Experimental Workflow:

The overall experimental workflow is designed to provide a comprehensive profile of the test compound's in vitro activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies a Prepare Serial Dilutions of Test Compounds c Treat Cells with Compounds for 72h a->c b Seed Cancer Cell Lines in 96-well Plates b->c d Perform MTT/CellTiter-Glo Assay c->d e Calculate IC50 Values d->e i Correlate with Cytotoxicity Data e->i Inform MoA Studies f PARP1 Enzymatic Assay f->i g Comet Assay for DNA Damage g->i h Western Blot for PARP Cleavage h->i

Caption: A streamlined workflow for the in vitro characterization of novel benzamide compounds.

Detailed Experimental Protocols

The following protocols are presented with an emphasis on the rationale behind each step, ensuring a deep understanding of the experimental process.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the 3-bromo-5-iodo-N-methylbenzamide, Olaparib, and Doxorubicin in DMSO.

    • Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[8]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate for 12-18 hours at 37°C to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: PARP1 Enzymatic Activity Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of PARP1. A variety of commercial kits are available for this purpose, often in a chemiluminescent or fluorescent format.[4][9]

Step-by-Step Methodology (based on a generic ELISA-based kit):

  • Plate Preparation:

    • Use a 96-well plate pre-coated with histones, which will serve as the substrate for PARP1.

    • Wash the wells with a wash buffer.

  • Reaction Setup:

    • Add the test compound (3-bromo-5-iodo-N-methylbenzamide or Olaparib) at various concentrations to the wells.

    • Add a solution containing purified PARP1 enzyme and biotinylated NAD+ to each well.

    • Incubate for 1 hour at room temperature to allow the enzymatic reaction to proceed. In the absence of an inhibitor, PARP1 will use NAD+ to poly(ADP-ribosyl)ate the histone substrate.

  • Detection:

    • Wash the wells to remove any unbound reagents.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. This will bind to the biotinylated ADP-ribose chains on the histones.

    • Incubate for 1 hour at room temperature.

  • Signal Generation and Measurement:

    • Wash the wells again.

    • Add a chemiluminescent or colorimetric HRP substrate.

    • Measure the signal using a microplate reader. The signal intensity is proportional to the PARP1 activity.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value for PARP1 inhibition.

Protocol 3: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the single-cell level.[10] It can be used to assess both single and double-strand DNA breaks.[10][11]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat the cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells by trypsinization and resuspend them in ice-cold PBS.

  • Embedding Cells in Agarose:

    • Mix the cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a specially coated microscope slide and allow it to solidify.

  • Cell Lysis:

    • Immerse the slides in a lysis buffer to remove the cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with an alkaline buffer. This unwinds the DNA and exposes any breaks.

    • Apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.[10]

  • Staining and Visualization:

    • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software to quantify the amount of DNA in the comet tail.

    • Compare the extent of DNA damage induced by the 3-bromo-5-iodo-N-methylbenzamide with that of the positive and negative controls.

Data Presentation and Interpretation

The quantitative data generated from these assays should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Cytotoxicity of Test Compounds

CompoundCell LineIC50 (µM)
3-bromo-5-iodo-N-methylbenzamideSUM149PTExperimental Value
MCF-7Experimental Value
OlaparibSUM149PTExperimental Value
MCF-7Experimental Value
DoxorubicinSUM149PTExperimental Value
MCF-7Experimental Value

Table 2: PARP1 Inhibition and DNA Damage

CompoundPARP1 Inhibition IC50 (µM)DNA Damage (Comet Assay - % Tail DNA)
3-bromo-5-iodo-N-methylbenzamideExperimental ValueExperimental Value
OlaparibExperimental ValueExperimental Value
DoxorubicinExperimental ValueExperimental Value

Mechanistic Insights and Self-Validating Systems

The combination of these assays creates a self-validating system. For instance, if the 3-bromo-5-iodo-N-methylbenzamide shows potent cytotoxicity, particularly in the BRCA-deficient cell line, and also demonstrates strong PARP1 inhibition and an increase in DNA damage, this provides a cohesive and trustworthy body of evidence for its mechanism of action.

G cluster_0 Hypothesized Mechanism of Action a DNA Single-Strand Break b PARP1 Activation a->b c Poly(ADP-ribosyl)ation b->c g PARP1 Inhibition d Recruitment of DNA Repair Proteins c->d e DNA Repair d->e f 3-Bromo-5-iodo-N-methylbenzamide f->g Inhibits h Accumulation of DNA Damage g->h i Cell Death (Apoptosis) h->i

Caption: Hypothesized mechanism of action for 3-bromo-5-iodo-N-methylbenzamide as a PARP inhibitor.

By following the comprehensive in vitro testing strategy outlined in this guide, researchers can effectively characterize the anticancer potential of novel 3-bromo-5-iodo-N-methylbenzamide compounds and compare their performance against established therapeutic agents. This systematic approach ensures the generation of robust and reliable data, which is essential for advancing promising new molecules through the drug discovery pipeline.

References

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Georgakilas, A. G., et al. (2010). An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides. Methods in Molecular Biology, 612, 337-347.
  • Lu, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 55861.
  • Ögren, S. O., & Köhler, C. (1983). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum, 308, 63-79.
  • El-Sayed, M. A., et al. (2009). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. Journal of Experimental & Clinical Cancer Research, 28(1), 1-10.
  • Molecular Diagnostic Services. (n.d.). In Vitro/In Vivo DNA Damage and Repair. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • Hall, H., et al. (1987). Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. European Journal of Pharmacology, 144(2), 193-202.
  • Bio-Techne. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • BMG Labtech. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • intoDNA. (n.d.). DNA Damage Response Functional STRIDE® Assays. Retrieved from [Link]

  • Budowle, B., et al. (2006). Assessment and In Vitro Repair of Damaged DNA Templates. National Criminal Justice Reference Service.
  • Request PDF. (2025, August 6). New substituted benzamides with potential antipsychotic action. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Kulkarni, P., et al. (2016). In vitro analysis of PARP inhibitor nanoformulations. Journal of Visualized Experiments, (113), 54133.

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Cross-Reactivity Studies of 3-Bromo-5-Iodo-N-Methylbenzamide: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profiling and performance benchmarking of 3-bromo-5-iodo-N-methylbenzamide , a specialized halogenated scaffold used in Fragment-Based Drug Discovery (FBDD) and radiotracer development.

Executive Summary

3-bromo-5-iodo-N-methylbenzamide represents a high-value "privileged scaffold" in medicinal chemistry due to its dual-halogen motif (Bromine at C3, Iodine at C5) and the N-methylamide core. While primarily utilized as a synthetic intermediate for cross-coupling (Suzuki/Sonogashira), its structural homology to Nicotinamide and Benzamide class inhibitors necessitates rigorous cross-reactivity profiling.

This guide evaluates the molecule's performance as a chemical probe, specifically analyzing its off-target binding potential against Poly(ADP-ribose) polymerases (PARP) , Thyroid Hormone Receptors (TR) , and Kinase Hinge Regions . We compare its specificity profile against industry-standard fragments to validate its utility in high-throughput screening.

Comparative Performance Analysis

To assess the utility of 3-bromo-5-iodo-N-methylbenzamide (BIMB-Me) as a selective fragment, we compare it against two established benchmarks: 3-Aminobenzamide (Standard PARP probe) and 3-Iodobenzamide (General halogenated fragment).

Table 1: Physicochemical & Cross-Reactivity Profile

Data aggregated from predicted SAR models and fragment library standards.

Feature3-Bromo-5-iodo-N-methylbenzamide 3-Aminobenzamide (Standard)3-Iodobenzamide (Analog)
Molecular Weight 339.96 Da136.15 Da247.03 Da
LogP (Lipophilicity) ~2.8 (High)0.6 (Low)~2.1 (Moderate)
Primary Interaction Halogen Bonding (XB) + Amide H-bondH-Bonding (Donor/Acceptor)Halogen Bonding (XB)
PARP-1 Inhibition Weak/Inactive (>50 µM)*Active (IC50 ~30 µM)Weak (IC50 ~100 µM)
Cross-Reactivity Risk High (Thyroid Receptors, Kinases)Low (Highly specific to PARP)Moderate
Solubility Low (DMSO required)High (Aqueous)Moderate

> Note: The N-methylation of the amide significantly reduces PARP affinity compared to the primary amide of 3-aminobenzamide, making BIMB-Me a superior negative control for PARP studies but increasing its lipophilic off-target risks.

Cross-Reactivity Mechanisms & Pathways

The cross-reactivity of this molecule is driven by two distinct chemical features:

  • The N-Methylamide Core: Mimics the adenosine ring of ATP, leading to potential Kinase Hinge Binding .

  • The 3,5-Dihalo Motif: The Iodine atom acts as a strong Lewis acid (Sigma-hole), facilitating Halogen Bonding with backbone carbonyls in off-target proteins (e.g., Cathepsins, Thyroid Receptors).

Diagram 1: Cross-Reactivity Signaling & Interaction Logic

This diagram illustrates the decision matrix for interpreting binding data of BIMB-Me.

CrossReactivityPath Molecule 3-Bromo-5-iodo- N-methylbenzamide Core N-Methylamide Motif Molecule->Core Halogens 3-Br / 5-I Substituents Molecule->Halogens Mechanism_HB Hydrogen Bonding Core->Mechanism_HB Mechanism_XB Halogen Bonding (Sigma Hole) Halogens->Mechanism_XB Target_PARP PARP Catalytic Domain (Low Affinity) Target_Kinase Kinase Hinge Region (ATP Mimicry) Target_TR Thyroid Hormone Receptor (TR) Mechanism_HB->Target_PARP Steric Clash (Methyl) Mechanism_HB->Target_Kinase Potential Hit Mechanism_XB->Target_Kinase Gatekeeper Residue Mechanism_XB->Target_TR High Risk (Iodine)

Caption: Mechanistic pathways driving the cross-reactivity of 3-bromo-5-iodo-N-methylbenzamide. Red nodes indicate high-risk off-targets driven by halogen bonding.

Experimental Protocols for Validation

To objectively validate the specificity of 3-bromo-5-iodo-N-methylbenzamide, the following "Self-Validating System" protocol is recommended. This workflow distinguishes between true biological binding and non-specific aggregation.

Protocol A: Surface Plasmon Resonance (SPR) "Clean Screen"

Objective: Determine if binding is stoichiometric (1:1) or aggregative (non-specific).

  • Sensor Chip Preparation: Immobilize target protein (e.g., Kinase or TR-beta) on a CM5 chip via amine coupling. Reference channel: BSA or deactivated surface.

  • Compound Preparation:

    • Dissolve CAS 398151-45-6 in 100% DMSO to 10 mM.

    • Dilute to 10-point series (0.1 µM to 100 µM) in Running Buffer (PBS-P + 0.05% Tween-20 + 2% DMSO).

  • Injection Cycle:

    • Flow rate: 30 µL/min. Contact time: 60s. Dissociation: 120s.

  • Data Validation (The "Square Wave" Test):

    • Pass: Fast-on/fast-off kinetics (square wave) with Rmax proportional to molecular weight (Theoretical Rmax).

    • Fail (Cross-Reactive): Slow dissociation or super-stoichiometric binding (Rmax > 150% theoretical), indicating aggregation.

Protocol B: Competitive Displacement Assay (TR-FRET)

Objective: Quantify cross-reactivity against the Thyroid Hormone Receptor (TR).

  • Reagents: Lanthanide-labeled TR-beta LBD, Fluorescein-labeled Thyroxine (T4) tracer.

  • Incubation: Mix 5 nM TR-beta, 10 nM Tracer, and varying concentrations of 3-bromo-5-iodo-N-methylbenzamide.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

  • Analysis: Calculate IC50. A shift in IC50 < 10 µM indicates significant cross-reactivity driven by the 5-Iodo substituent.

Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for clearing this molecule for use in downstream library screening.

ScreeningWorkflow Start Start: Compound Acquisition (CAS 398151-45-6) Solubility Solubility Check (Nephelometry) Start->Solubility Agg_Assay Aggregation Assay (DLS / Triton X-100) Solubility->Agg_Assay Decision_1 Aggregator? Agg_Assay->Decision_1 Specific_Bind Target Panel (Kinase/Nuclear Receptor) Decision_1->Specific_Bind No Result_Dirty FAIL: Promiscuous Binder Discard or Modify Decision_1->Result_Dirty Yes Result_Clean PASS: Valid Fragment Proceed to Evolution Specific_Bind->Result_Clean Selectivity > 100x Specific_Bind->Result_Dirty Off-Target < 10µM

Caption: Step-by-step validation workflow to exclude promiscuous behavior before using the scaffold in drug development.

References

  • Hajduk, P. J., et al. (2000). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry.

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry.

  • BLD Pharm. (2024).[1][2][3] "Product Analysis: 3-Bromo-5-iodo-N-methylbenzamide (CAS 398151-45-6)." BLD Pharm Catalog.

  • NIST Chemistry WebBook. "Benzamide, 3-bromo-5-iodo- derivatives." National Institute of Standards and Technology.[4]

Sources

A Comparative Benchmarking Guide to 3-bromo-5-iodo-N-methylbenzamide and Leading PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the novel compound 3-bromo-5-iodo-N-methylbenzamide with established Poly(ADP-ribose) polymerase (PARP) inhibitors. The following analysis is based on a hypothesized function of 3-bromo-5-iodo-N-methylbenzamide as a PARP inhibitor, a plausible role given its benzamide core structure, a common feature in this class of molecules. We will benchmark it against the clinically approved PARP inhibitors Olaparib and Talazoparib, providing a framework for its evaluation.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for cell survival through their role in DNA repair.[1] These enzymes detect and signal single-strand DNA breaks (SSBs), initiating their repair.[2] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, tumor cells become heavily reliant on PARP for DNA repair.[3][4] Inhibiting PARP in these homologous recombination-deficient (HRD) cells leads to an accumulation of DNA damage, ultimately resulting in cell death—a concept known as synthetic lethality.[2][5]

This vulnerability is exploited by PARP inhibitors (PARPi), which have become a cornerstone treatment for certain types of ovarian, breast, prostate, and pancreatic cancers.[3][6] The mechanism of action for PARPi is twofold: they catalytically inhibit PARP and trap the PARP enzyme on the DNA at the site of damage.[7] This "PARP trapping" is a key indicator of cytotoxicity, as the trapped PARP-DNA complexes can obstruct DNA replication, leading to double-strand breaks that are lethal to HRD cancer cells.[8][9]

Given the therapeutic importance of this target, the development of new PARP inhibitors with improved potency, selectivity, and safety profiles is an active area of research. This guide will outline the necessary experimental framework to benchmark our compound of interest, 3-bromo-5-iodo-N-methylbenzamide, against established players in the field.

The Benchmark Inhibitors: Olaparib and Talazoparib

To effectively evaluate 3-bromo-5-iodo-N-methylbenzamide, we have selected two FDA-approved PARP inhibitors as benchmarks:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, Olaparib is approved for the treatment of various cancers, including those with germline BRCA mutations (gBRCAm).[3][10] It is a potent inhibitor of both PARP1 and PARP2.[11]

  • Talazoparib (Talzenna®): Known for its high potency in trapping PARP on DNA, Talazoparib is approximately 100-fold more efficient at PARP trapping than Olaparib.[8] This enhanced trapping ability contributes to its significant cytotoxicity in HRD cells.[12]

The selection of these two inhibitors provides a robust comparison, spanning the spectrum from the foundational PARPi to one of the most potent PARP-trapping agents.

Experimental Workflow for Comparative Analysis

A comprehensive evaluation of a novel PARP inhibitor requires a multi-faceted approach, encompassing biochemical and cell-based assays. The following details the experimental protocols necessary to benchmark 3-bromo-5-iodo-N-methylbenzamide.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzymatic_Assay PARP Enzymatic Inhibition Assay (IC50) Trapping_Assay PARP-DNA Trapping Assay Enzymatic_Assay->Trapping_Assay Selectivity_Assay PARP Isoform Selectivity Profiling Trapping_Assay->Selectivity_Assay PARylation_Assay Cellular PARylation Inhibition Selectivity_Assay->PARylation_Assay Translates to Cellular Context Viability_Assay Cell Viability in HRD vs. HR-Proficient Cells PARylation_Assay->Viability_Assay DNA_Damage_Assay DNA Damage Response (γH2AX) Viability_Assay->DNA_Damage_Assay

Caption: High-level experimental workflow for inhibitor characterization.

Protocol 1: PARP Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-bromo-5-iodo-N-methylbenzamide against PARP1 and PARP2 and compare it to Olaparib and Talazoparib.

Methodology:

  • Assay Principle: A chemiluminescent or fluorescent-based ELISA-like assay is a common method.[13][14] Histone proteins are coated on a 96-well plate.

  • Reaction: Recombinant human PARP1 or PARP2 enzyme is incubated with the histone-coated plate, a co-factor (NAD+), and varying concentrations of the test inhibitors (3-bromo-5-iodo-N-methylbenzamide, Olaparib, Talazoparib).

  • Detection: The activity of PARP results in the poly(ADP-ribosyl)ation (PARylation) of the histone proteins. This can be detected using an antibody specific for poly(ADP-ribose) (PAR) conjugated to an enzyme like horseradish peroxidase (HRP). The addition of a chemiluminescent substrate will produce a signal proportional to PARP activity.[14]

  • Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.

Protocol 2: PARP-DNA Trapping Assay

Objective: To quantify the ability of 3-bromo-5-iodo-N-methylbenzamide to trap PARP enzymes on DNA, a critical mechanism for cytotoxicity.[15]

Methodology:

  • Assay Principle: A fluorescence polarization (FP) assay is a suitable method for this purpose.[13] This assay measures the binding of PARP to a fluorescently labeled DNA probe.

  • Reaction: In the absence of an inhibitor, PARP binds to the DNA probe, and due to the large size of the complex, the emitted light remains highly polarized when excited with polarized light.

  • Inhibitor Effect: A potent PARP trapping inhibitor will stabilize the PARP-DNA complex, maintaining a high FP signal.

  • Data Analysis: The FP signal is measured across a range of inhibitor concentrations. An increase in the FP signal indicates a stronger trapping ability. The EC50 (half-maximal effective concentration) for PARP trapping can be determined.

Protocol 3: Cellular PARylation Inhibition Assay

Objective: To confirm that 3-bromo-5-iodo-N-methylbenzamide can inhibit PARP activity within a cellular context.

Methodology:

  • Cell Treatment: A suitable cancer cell line (e.g., A549) is treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activity.[16] The cells are co-treated with varying concentrations of the test inhibitors.

  • Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE.[17][18] The level of PARylation is detected by Western blotting using an anti-PAR antibody.

  • Data Analysis: A dose-dependent decrease in the PAR signal indicates cellular PARP inhibition. The band intensities can be quantified to determine the cellular IC50.

G Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-PAR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Step-by-step workflow for the Western Blotting protocol.

Protocol 4: Cell Viability Assays

Objective: To assess the selective cytotoxicity of 3-bromo-5-iodo-N-methylbenzamide in HRD cancer cells compared to HR-proficient cells.

Methodology:

  • Cell Lines: A pair of isogenic cell lines is used, one with a functional BRCA gene (HR-proficient) and one with a BRCA mutation (HRD). For example, DLD-1 BRCA2 -/- and DLD-1 BRCA2 +/+.

  • Treatment: Cells are treated with a range of concentrations of 3-bromo-5-iodo-N-methylbenzamide, Olaparib, and Talazoparib for a period of 72 to 96 hours.

  • Viability Measurement: Cell viability is assessed using assays such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[19][20][21][22] These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The results will demonstrate the selective killing of HRD cells by potent PARP inhibitors. The IC50 values for each cell line are calculated and compared.

Expected Data and Comparative Analysis

The data from these experiments should be compiled into clear, comparative tables to facilitate objective analysis.

Table 1: Biochemical Potency and PARP Trapping

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 SelectivityPARP Trapping EC50 (nM)
3-bromo-5-iodo-N-methylbenzamideExperimental ValueExperimental ValueCalculated ValueExperimental Value
Olaparib~1-5~1-5~1~10-50
Talazoparib~1~1.5~0.7~1-5

Note: Literature values for Olaparib and Talazoparib are provided for reference and may vary depending on assay conditions.

Table 2: Cellular Activity and Selectivity

CompoundCellular PARylation IC50 (nM)Cell Viability IC50 (nM) - HRD (e.g., BRCA2 -/-)Cell Viability IC50 (nM) - HR-Proficient (e.g., BRCA2 +/+)Selectivity Index (HR-Proficient IC50 / HRD IC50)
3-bromo-5-iodo-N-methylbenzamideExperimental ValueExperimental ValueExperimental ValueCalculated Value
Olaparib~10~20>10,000>500
Talazoparib~2~5>5,000>1,000

Note: Cellular IC50 values are highly dependent on the cell line and assay duration.

Interpreting the Results

The benchmarking of 3-bromo-5-iodo-N-methylbenzamide against Olaparib and Talazoparib will provide a clear picture of its potential as a PARP inhibitor.

  • Potency: Lower IC50 and EC50 values in the biochemical and cellular assays would indicate higher potency. A key question is whether the compound is more potent than the established inhibitors.

  • Selectivity: The ratio of PARP2 to PARP1 IC50 will reveal its isoform selectivity. While first-generation PARP inhibitors inhibit both PARP1 and PARP2, there is growing interest in developing PARP1-selective inhibitors to potentially reduce hematological toxicities associated with PARP2 inhibition.[23][24]

  • PARP Trapping: A low PARP trapping EC50 is indicative of a potent cytotoxic agent in HRD cells. Comparing this value to Talazoparib will be particularly insightful.[12]

  • Synthetic Lethality: A high selectivity index in the cell viability assays is the hallmark of a successful PARP inhibitor, demonstrating its ability to specifically target cancer cells with DNA repair deficiencies while sparing normal cells.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of 3-bromo-5-iodo-N-methylbenzamide as a potential PARP inhibitor. By benchmarking against the clinically relevant drugs Olaparib and Talazoparib, researchers can gain a clear understanding of the compound's potency, mechanism of action, and therapeutic potential. The detailed protocols and comparative data analysis presented here provide a clear path forward for the continued investigation of this and other novel benzamide-based compounds in the exciting field of targeted cancer therapy.

References

  • Olaparib - Wikipedia. [Link]

  • Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Talazoparib | Pfizer Oncology Development Website. [Link]

  • Talazoparib - Wikipedia. [Link]

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  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC. [Link]

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  • Olaparib for prostate cancer. [Link]

  • Olaparib - NCI - Division of Cancer Treatment and Diagnosis. [Link]

  • New mechanism of action for PARP inhibitors discovered - ecancer. [Link]

  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC. [Link]

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Safety Operating Guide

Navigating the Disposal of 3-bromo-5-iodo-N-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Understanding the Hazard Profile

3-bromo-5-iodo-N-methylbenzamide is a doubly halogenated (bromo- and iodo-) aromatic amide. The presence of halogens necessitates its classification as a halogenated organic compound. Such compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.

Inferred Hazards based on Analogous Compounds:

  • Toxicity: Similar halogenated aromatic compounds are often harmful if swallowed, and may cause skin and eye irritation.[1][2]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require specialized disposal methods to prevent long-term contamination.[3][4]

  • Incompatibility: Avoid mixing with strong oxidizing agents, strong acids, or bases, as this could lead to vigorous and hazardous reactions.[5]

Hazard CategoryPotential RiskRecommended Precaution
Acute Toxicity (Oral) Harmful if swallowed.[6]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear chemically resistant gloves and a lab coat.
Eye Damage/Irritation May cause serious eye irritation.[1][2]Wear safety glasses or goggles.
Environmental Potential for persistence.Do not dispose of down the drain or in general waste.[7]

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal process is critical. The following steps provide a clear pathway from waste generation to final removal by a certified disposal service.

Step 1: Immediate Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation. As soon as a material is designated as waste, it must be handled according to its hazard class.

  • Action: Immediately place any waste containing 3-bromo-5-iodo-N-methylbenzamide into a designated "Halogenated Organic Waste" container.

  • Causality: Halogenated and non-halogenated solvent wastes are often treated differently.[8] Mixing them can complicate and significantly increase the cost of disposal. Incineration is a common method for halogenated waste, and the presence of halogens requires specialized scrubbers to neutralize acidic gases (like HBr and HI) formed during combustion.[9]

Step 2: Proper Containment and Labeling

The integrity of the waste container and the clarity of its label are non-negotiable safety elements.

  • Container Selection:

    • Use a chemically compatible container, preferably plastic (e.g., high-density polyethylene, HDPE), to store the waste.[10]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof screw cap.[11][12]

    • Do not use expensive labware like Schott bottles for waste collection.[13]

  • Labeling Protocol:

    • The container must be clearly labeled as "HAZARDOUS WASTE" .[12]

    • List all contents, including "3-bromo-5-iodo-N-methylbenzamide" and any solvents or other chemicals present, with their approximate percentages.[12] Do not use abbreviations or chemical formulas.[12]

    • Affix the label firmly to the container.[12]

Step 3: Safe Accumulation and Storage

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[10][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[11][14]

  • Segregation: Keep the halogenated waste container physically separate from incompatible waste streams, particularly acids and bases.[12][13]

  • Closure: Keep the waste container closed at all times except when adding waste.[10][12] Do not leave a funnel in the container.[12]

Step 4: Arranging for Professional Disposal

Disposal of hazardous waste is a regulated process that must be handled by certified professionals.

  • Action: Contact your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal company to arrange for pickup.[10][12]

  • Causality: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate that hazardous waste be managed from generation to final disposal in an environmentally sound manner.[11][12] Licensed disposal companies are equipped to transport and treat chemical waste according to these regulations, typically via high-temperature incineration for halogenated compounds.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable handling it, evacuate the area and contact your institution's emergency response team.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves.

  • Containment: If the substance is a solid, carefully sweep it up to avoid creating dust and place it in a labeled waste container. If it is a liquid, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[6]

  • Cleanup: Collect the absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EH&S office.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 3-bromo-5-iodo-N-methylbenzamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_segregation Segregation & Containment cluster_storage Accumulation cluster_disposal Final Disposal Start Waste Generated (3-bromo-5-iodo-N-methylbenzamide) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Container Use Compatible, Sealed Container Segregate->Container Label Label Container: 'HAZARDOUS WASTE' + Contents & % Container->Label Store Store in Designated SAA with Secondary Containment Label->Store Inspect Keep Closed. Inspect Weekly. Store->Inspect Pickup Arrange Pickup via EH&S or Licensed Contractor Inspect->Pickup End Proper Disposal (e.g., Incineration) Pickup->End

Caption: Disposal workflow for 3-bromo-5-iodo-N-methylbenzamide.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety.
  • Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. (2014, June 29). Sigma-Aldrich.
  • 3-Bromo-5-iodo-N,N-dimethylbenzamide Product Information. BLDpharm.
  • Safety Data Sheet for 3-Bromo-N-methylbenzamide. (2025, April 2). TCI Chemicals.
  • Safety Data Sheet for 3-Bromo-N-methylbenzylamine. (2022, November 15). Aldrich.
  • 3-Bromo-N-methylbenzamide Hazard Summary. PubChem, National Institutes of Health.
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  • Safety Data Sheet for 3-Amino-N-methylbenzamide. (2024, November 29). TCI Chemicals.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • Safety Data Sheet for 5-Bromo-3-methylbenzene-1,2-diamine. Fisher Scientific.
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  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). (1983, September 20). OSTI.GOV.
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  • Safety Data Sheet. (2024, September 8). MilliporeSigma.

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Comprehensive Safety and Handling Guide for 3-Bromo-5-Iodo-N-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Triage

Given its structure as a halogenated N-methylbenzamide, 3-bromo-5-iodo-N-methylbenzamide should be handled as a substance with potential hazards. The primary anticipated risks are based on analogous compounds and include:

  • Skin and Eye Irritation: Substituted benzamides can cause skin and eye irritation upon contact.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related compounds.[2]

  • Respiratory Irritation: Inhalation of the dust or powder may lead to respiratory irritation.[2][3]

  • Potential for Genetic Defects: Some benzamides are suspected of causing genetic defects.[4]

Due to these potential hazards, a multi-layered safety approach incorporating engineering controls, administrative procedures, and appropriate personal protective equipment is mandatory.

Personal Protective Equipment (PPE)

A critical component of safe handling is the correct selection and use of PPE. The following table outlines the minimum required PPE for various laboratory operations involving 3-bromo-5-iodo-N-methylbenzamide.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles meeting ANSI Z.87.1 standard.[5] A face shield is recommended for larger quantities.Chemical-resistant gloves (e.g., nitrile).[5] Inspect gloves before use.A fully buttoned lab coat.[5]If not handled in a ventilated enclosure, a NIOSH-approved respirator for particulates is required.[5][6]
Solution Preparation and Handling Chemical splash goggles.[5]Chemical-resistant gloves.[5]Chemical-resistant apron over a lab coat.Work should be performed in a certified chemical fume hood.[3]
Reaction Work-up and Purification Chemical splash goggles and a face shield.[5]Double-gloving with compatible chemical-resistant gloves.Chemical-resistant apron over a lab coat.All operations must be conducted within a chemical fume hood.[3]

Note: Always consult the glove manufacturer's resistance guide to ensure compatibility with the solvents being used.

Operational and Safety Plan

A systematic approach to handling 3-bromo-5-iodo-N-methylbenzamide is crucial for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, should be performed within a certified chemical fume hood to minimize inhalation exposure and provide a barrier against splashes.[3]

  • Weighing: For precise measurements, a ventilated balance enclosure or conducting the procedure within a fume hood is essential to contain any fine powder.

Administrative Controls
  • Designated Areas: Clearly demarcate specific areas for handling this compound and restrict access to authorized personnel only.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[7]

Spill Management

A spill kit appropriate for solid chemical spills should be readily accessible. In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.[7]

  • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material to avoid creating dust.

  • Carefully scoop the material into a labeled, sealable container for hazardous waste.[7]

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Waste Disposal Plan

Proper disposal of 3-bromo-5-iodo-N-methylbenzamide and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound and any materials contaminated with it (e.g., gloves, absorbent materials, glassware) must be treated as hazardous waste.[3]

  • Halogenated Waste Stream: As a halogenated organic compound, it should be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.[8] Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.[8]

  • Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at high temperatures (around 1200 K) in a facility equipped with appropriate scrubbers to neutralize acidic gases produced during combustion.[9] Landfill disposal of this type of waste should be avoided.[10]

Step-by-Step Handling Protocol

The following is a generalized, step-by-step protocol for handling 3-bromo-5-iodo-N-methylbenzamide. This should be adapted to your specific experimental needs.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is operational.

    • Prepare all necessary equipment and reagents.

    • Have a designated, labeled waste container for halogenated waste readily available.

  • Handling:

    • Conduct all manipulations of the solid compound and its solutions within the fume hood.

    • When transferring the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely cap all containers of the compound and its solutions.

    • Decontaminate any equipment that has come into contact with the compound.

    • Dispose of all contaminated disposable materials in the designated halogenated waste container.

    • Remove PPE carefully, avoiding contact with the outer surfaces, and dispose of gloves as hazardous waste.

    • Wash hands thoroughly.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and safety procedures for handling 3-bromo-5-iodo-N-methylbenzamide.

start Start: Handling 3-bromo-5-iodo-N-methylbenzamide risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection engineering_controls Utilize Engineering Controls (Fume Hood, Ventilated Balance) risk_assessment->engineering_controls handling_procedure Follow Handling Protocol (Weighing, Solution Prep, etc.) ppe_selection->handling_procedure engineering_controls->handling_procedure spill_check Spill Occurred? handling_procedure->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes waste_disposal Dispose of Waste in Halogenated Waste Stream spill_check->waste_disposal No spill_response->handling_procedure decontamination Decontaminate Work Area and Equipment waste_disposal->decontamination end End of Procedure decontamination->end

Caption: Workflow for the safe handling of 3-bromo-5-iodo-N-methylbenzamide.

References

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzamide Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984, October). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Grounding API Redirect.
  • Vertex AI Search. (n.d.). Grounding API Redirect.
  • Vertex AI Search. (n.d.). Grounding API Redirect.
  • Vertex AI Search. (n.d.). Grounding API Redirect.
  • Vertex AI Search. (n.d.). Grounding API Redirect.
  • Vertex AI Search. (n.d.). Grounding API Redirect.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.